molecular formula C7H9N B051791 3,4-Dimethylpyridine CAS No. 583-58-4

3,4-Dimethylpyridine

Katalognummer: B051791
CAS-Nummer: 583-58-4
Molekulargewicht: 107.15 g/mol
InChI-Schlüssel: NURQLCJSMXZBPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethylpyridine is a valuable alkylated pyridine derivative extensively utilized in organic synthesis and medicinal chemistry research. Its structure, featuring two methyl groups on the electron-rich pyridine ring, makes it a versatile building block and a key precursor in the synthesis of more complex heterocyclic compounds. Researchers employ this compound as a crucial ligand in coordination chemistry and catalysis, where its steric and electronic properties can modulate the activity of metal centers. In pharmaceutical research, it serves as a fundamental scaffold for developing potential therapeutic agents, particularly in the exploration of nicotinic acetylcholine receptor (nAChR) modulators and enzyme inhibitors. The compound's mechanism of action in such contexts often involves binding to specific biological targets through hydrogen bonding and π-π stacking interactions, influenced by the basic nitrogen of the pyridine ring and the steric profile of the methyl substituents. Furthermore, its applications extend to materials science, where it is investigated as a component in the synthesis of ligands for metal-organic frameworks (MOFs) and other functional materials. This reagent is provided to support innovative research in these advanced fields.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,4-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6-3-4-8-5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURQLCJSMXZBPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052244
Record name 3,4-Dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to light yellow liquid; [Jubilant Life Sciences MSDS]
Record name 3,4-Dimethylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17028
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.24 [mmHg]
Record name 3,4-Dimethylpyridine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17028
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

583-58-4
Record name 3,4-Dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Lutidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Lutidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 3,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,4-Dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-LUTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCU895KJ7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethylpyridine from α-Methyl-acetylacetic Acid Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethylpyridine, a valuable heterocyclic compound, from α-methyl-acetylacetic acid ester. This synthesis is a variation of the classic Hantzsch pyridine (B92270) synthesis, a powerful tool in organic chemistry for the formation of pyridine rings.[1][2][3] This document outlines the reaction pathway, provides a detailed, adaptable experimental protocol, and presents relevant quantitative data.

Introduction

This compound, also known as 3,4-lutidine, is a significant building block in the synthesis of various pharmaceutical and agrochemical compounds. Its controlled and efficient synthesis is of considerable interest to the chemical and pharmaceutical industries. The Hantzsch pyridine synthesis, first reported in 1881, offers a versatile multicomponent reaction strategy for the preparation of pyridine derivatives from β-ketoesters, aldehydes, and an ammonia (B1221849) source.[1][2] This guide focuses on a specific application of this reaction, utilizing α-methyl-acetylacetic acid ester as the β-ketoester component to achieve the desired 3,4-dimethyl substitution pattern on the pyridine ring.

Reaction Pathway and Mechanism

The synthesis of this compound from α-methyl-acetylacetic acid ester proceeds through a modified Hantzsch reaction. The overall transformation involves the condensation of two equivalents of a β-ketoester with an aldehyde and a nitrogen donor. In this specific case, one of the β-ketoester molecules is α-methyl-acetylacetic acid ester. The reaction typically involves the following key steps:

  • Knoevenagel Condensation: An aldehyde (commonly formaldehyde (B43269) or its equivalent) reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl intermediate.[4]

  • Enamine Formation: A second equivalent of the β-ketoester (in this case, α-methyl-acetylacetic acid ester) reacts with an ammonia source (e.g., ammonia or ammonium (B1175870) acetate) to produce a β-enamino ester.[4]

  • Michael Addition and Cyclization: The α,β-unsaturated carbonyl compound undergoes a Michael addition with the enamine, which is followed by cyclization and dehydration to yield a 1,4-dihydropyridine (B1200194) intermediate.[4]

  • Aromatization: The dihydropyridine (B1217469) ring is then oxidized to the corresponding pyridine derivative. This step is driven by the stability gained through aromatization.[1]

  • Hydrolysis and Decarboxylation: The ester groups on the pyridine ring are hydrolyzed to carboxylic acids, which are subsequently removed through decarboxylation to yield the final this compound product.

The following diagram illustrates the generalized reaction pathway:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_methyl_ester α-Methyl-acetylacetic acid ester dihydropyridine 1,4-Dihydropyridine Intermediate alpha_methyl_ester->dihydropyridine beta_ketoester β-Ketoester beta_ketoester->dihydropyridine aldehyde Aldehyde aldehyde->dihydropyridine ammonia Ammonia Source ammonia->dihydropyridine pyridine_ester Substituted Pyridine Ester dihydropyridine->pyridine_ester Oxidation dimethylpyridine This compound pyridine_ester->dimethylpyridine Hydrolysis & Decarboxylation G start Start condensation Condensation: α-Methyl-acetylacetic acid ester, Ethyl acetoacetate, Formaldehyde, Ammonia Source start->condensation oxidation Oxidation of Dihydropyridine condensation->oxidation hydrolysis_decarboxylation Hydrolysis and Decarboxylation oxidation->hydrolysis_decarboxylation purification Purification by Distillation hydrolysis_decarboxylation->purification end End Product: This compound purification->end

References

An In-depth Technical Guide to 3,4-Dimethylpyridine for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dimethylpyridine (also known as 3,4-Lutidine), tailored for its practical application in a laboratory setting. The information is presented to assist in experimental design, safety protocols, and analytical procedures.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic pyridine-like odor.[1] It is a heterocyclic compound and a derivative of pyridine (B92270).[1] The following tables summarize its key physical and chemical data.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₉N[2][3]
Molecular Weight 107.15 g/mol [2]
CAS Number 583-58-4[2][3]
Appearance Colorless to light yellow liquid[2]
Odor Pungent, pyridine-like[1]
Density 0.954 g/mL at 25 °C[4]
Melting Point -12 °C[4]
Boiling Point 163-164 °C[4]
Flash Point 54 °C (129 °F)[4]
Refractive Index (n²⁰/D) 1.511[4]
pKa 6.46 at 25 °C[4]

Table 2: Solubility Profile of this compound

SolventSolubilityReference
Water 52 g/L (20 °C)[4]
Ethanol Highly soluble[1]
Acetone Highly soluble[1]
Diethyl Ether Highly soluble[1]
Methanol (B129727) MiscibleInferred from polarity
Dimethyl Sulfoxide (DMSO) MiscibleInferred from polarity
Tetrahydrofuran (THF) MiscibleInferred from polarity
Toluene MiscibleInferred from polarity
Hexane Partially miscible to immiscibleInferred from polarity

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are typical spectral data and detailed protocols for their acquisition.

Table 3: Key Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/SignalsReference
¹H NMR Signals corresponding to aromatic and methyl protons.[2][5]
¹³C NMR Signals for aromatic and methyl carbons.[2]
Infrared (IR) Spectroscopy C-H, C=C, and C=N stretching and bending vibrations.[6][7][8]
Mass Spectrometry (EI-MS) Molecular ion peak (M⁺) at m/z 107.[2]
Experimental Protocols for Spectroscopic Analysis

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

  • Methodology:

    • Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition:

      • Pulse Sequence: Standard single-pulse sequence.

      • Spectral Width: 0-10 ppm.

      • Number of Scans: 8-16.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Spectral Width: 0-160 ppm.

      • Number of Scans: 128-1024 (or more, depending on concentration).

      • Relaxation Delay: 2-5 seconds.

    • Data Processing: Process the raw data (FID) using Fourier transformation. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

2.2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR crystal.

    • Sample Application: Place a small drop of neat this compound directly onto the center of the ATR crystal.

    • Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

    • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of this compound.

  • Methodology (Electron Ionization - EI):

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet for volatile liquids.

    • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, leading to the formation of a molecular ion (M⁺) and various fragment ions.

    • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

    • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For this compound, the molecular ion peak is expected at m/z 107.[2] Common fragments may arise from the loss of methyl groups or ring cleavage.[9][10][11][12]

Chemical Reactivity and Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its pyridine ring can undergo various reactions, and the methyl groups provide sites for further functionalization.

A notable application is in the synthesis of the benzomorphan (B1203429) opioid analgesic, Metazocine.

Experimental Protocol: Synthesis of Metazocine from this compound

This multi-step synthesis illustrates a key application of this compound.

Step 1: Quaternization of this compound

  • In a suitable reaction vessel, dissolve this compound in a dry, inert solvent such as diethyl ether.

  • Cool the solution in an ice bath.

  • Add methyl iodide dropwise to the stirred solution.

  • Allow the reaction to proceed at room temperature for several hours, during which a precipitate of the pyridinium (B92312) salt will form.

  • Collect the salt by filtration and wash with cold diethyl ether.

Step 2: Reduction to N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine

  • Dissolve the pyridinium salt in a mixture of methanol and water.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (B1222165) in small portions while maintaining a low temperature.

  • After the addition is complete, stir the reaction mixture for a few hours at room temperature.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the tetrahydropyridine (B1245486) derivative.

Step 3: Cyclization to the Benzomorphan Core

  • The N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine is then reacted with a suitable benzylating agent (e.g., p-methoxybenzyl chloride) in the presence of a strong base (e.g., s-BuLi) and a Lewis acid (e.g., BF₃·OEt₂) to introduce the benzyl (B1604629) group.

  • The resulting intermediate undergoes an acid-catalyzed cyclization to form the benzomorphan ring system.

  • Subsequent demethylation of the methoxy (B1213986) group yields Metazocine.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Flammable liquidsH226: Flammable liquid and vapor
Acute toxicity, OralH302: Harmful if swallowed
Acute toxicity, DermalH311: Toxic in contact with skin
Acute toxicity, InhalationH331: Toxic if inhaled
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity — single exposureH335: May cause respiratory irritation

Data sourced from PubChem.[2]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Mandatory Visualizations

Logical Workflow for Quality Control of this compound

QC_Workflow Quality Control Workflow for this compound cluster_0 Receiving cluster_1 Sampling and Testing cluster_2 Data Review and Disposition start Receive Raw Material doc_review Review Certificate of Analysis start->doc_review quarantine Quarantine doc_review->quarantine sampling Sample the Material quarantine->sampling visual_inspection Visual Inspection (Color, Clarity) sampling->visual_inspection phys_chem_tests Physical/Chemical Tests (Density, Refractive Index) sampling->phys_chem_tests spectroscopy Spectroscopic Analysis (NMR, IR, GC-MS) sampling->spectroscopy purity_assay Purity Assay (e.g., GC) sampling->purity_assay data_review Review Test Results Against Specifications visual_inspection->data_review phys_chem_tests->data_review spectroscopy->data_review purity_assay->data_review pass Release for Use data_review->pass Pass fail Reject and Investigate data_review->fail Fail

Caption: A logical workflow for the quality control of incoming this compound in a laboratory setting.

Synthetic Pathway for Metazocine from this compound

Metazocine_Synthesis Synthetic Pathway of Metazocine from this compound cluster_0 Step 1: Quaternization cluster_1 Step 2: Reduction cluster_2 Step 3: Benzylation and Cyclization cluster_3 Step 4: Demethylation start This compound product1 3,4-Dimethyl-1-methylpyridinium iodide start->product1 Diethyl Ether reagent1 Methyl Iodide (CH3I) reagent1->product1 product2 N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine product1->product2 Methanol/Water reagent2 Sodium Borohydride (NaBH4) reagent2->product2 intermediate Benzylated Intermediate product2->intermediate reagent3 p-Methoxybenzyl chloride, s-BuLi, BF3·OEt2 reagent3->intermediate product3 Metazocine Precursor intermediate->product3 reagent4 Acid-catalyzed Cyclization reagent4->product3 final_product Metazocine product3->final_product reagent5 Demethylating Agent reagent5->final_product

Caption: A simplified overview of the synthetic route to Metazocine starting from this compound.

References

An In-Depth Technical Guide to 3,4-Lutidine (CAS: 583-58-4) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Lutidine, systematically known as 3,4-dimethylpyridine, is a heterocyclic aromatic organic compound with the chemical formula C₇H₉N.[1] As a substituted pyridine (B92270), it serves as a valuable intermediate and building block in the synthesis of a wide array of chemical entities, most notably in the pharmaceutical industry.[2] Its unique structural features and reactivity make it a key component in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of 3,4-Lutidine, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Physicochemical and Safety Properties

A thorough understanding of the physicochemical and safety properties of 3,4-Lutidine is paramount for its safe handling and effective use in a laboratory setting. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of 3,4-Lutidine
PropertyValueReference(s)
CAS Number 583-58-4
Molecular Formula C₇H₉N
Molecular Weight 107.15 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 163-164 °C
Melting Point -12 °C
Density 0.954 g/mL at 25 °C
Refractive Index n20/D 1.511
Solubility Soluble in water, ethanol, and ether.[3]
Vapor Pressure 1.24 mmHg[1]
Table 2: Safety and Hazard Information for 3,4-Lutidine
Hazard StatementGHS ClassificationPrecautionary Statement ExamplesReference(s)
Flammable liquid and vaporFlammable Liquid, Category 3P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
Harmful if swallowedAcute Toxicity, Oral, Category 4P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Toxic in contact with skinAcute Toxicity, Dermal, Category 3P280: Wear protective gloves/protective clothing/eye protection/face protection.
Toxic if inhaledAcute Toxicity, Inhalation, Category 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Causes skin irritationSkin Irritation, Category 2P302 + P352: IF ON SKIN: Wash with plenty of water.
Causes serious eye irritationEye Irritation, Category 2AP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure, Category 3P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis, purification, and analysis of 3,4-Lutidine. The following sections provide generalized protocols based on established chemical principles.

Synthesis of 3,4-Lutidine

One established method for the synthesis of lutidines involves the vapor-phase reaction of specific diamines with hydrogen over an oxide catalyst. The following is a generalized protocol for the synthesis of a lutidine, which can be adapted for 3,5-lutidine and is conceptually relevant for other isomers.[4]

Materials:

  • 2-Methyl-1,5-pentanediamine

  • Hydrogen gas

  • Oxide catalyst (e.g., Al₂O₃, SiO₂, or mixtures thereof)

  • Reaction vessel (continuous flow reactor)

  • Condensation apparatus

  • Distillation apparatus

Procedure:

  • Catalyst Activation: The oxide catalyst is activated by heating under a flow of hydrogen gas at a temperature range of 400-500 °C.

  • Reactant Feed: A continuous stream of hydrogen gas is mixed with volatilized 2-methyl-1,5-pentanediamine.

  • Vapor-Phase Reaction: The gaseous mixture is passed over the activated catalyst bed maintained at a reaction temperature of approximately 400-500 °C.

  • Product Condensation: The product stream exiting the reactor is cooled to condense the liquid products, which include 3,5-lutidine and other byproducts.

  • Recovery and Purification: The condensed liquid is collected, and the 3,5-lutidine is separated and purified from the mixture, typically by fractional distillation.

Purification by Fractional Distillation

Due to the presence of isomers with close boiling points, fractional distillation is a critical technique for obtaining high-purity 3,4-Lutidine.[5][6]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

Procedure:

  • Assembly: The fractional distillation apparatus is assembled, ensuring all joints are properly sealed. The crude 3,4-Lutidine is placed in the round-bottom flask with boiling chips.

  • Heating: The flask is gently heated. As the mixture boils, the vapor rises into the fractionating column.

  • Fractionation: The column allows for multiple condensation-vaporization cycles, enriching the vapor with the lower-boiling point component as it moves up the column.

  • Collection: The vapor that reaches the distillation head is condensed and collected in the receiving flask. The temperature at the distillation head should be monitored closely; a stable temperature indicates the collection of a pure fraction.

  • Fraction Separation: Fractions are collected based on the boiling point ranges of the expected components. The fraction corresponding to the boiling point of 3,4-Lutidine (163-164 °C) is collected as the purified product.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of 3,4-Lutidine.[7][8][9][10]

Sample Preparation:

  • Prepare a stock solution of 3,4-Lutidine in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Samples for analysis should be diluted to fall within the concentration range of the calibration curve.

Instrumental Parameters (Typical):

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 300) to capture the molecular ion and fragmentation pattern of 3,4-Lutidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 3,4-Lutidine.[11][12][13][14][15][16][17][18][19]

Sample Preparation:

  • Dissolve 5-25 mg of the purified 3,4-Lutidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is completely dissolved and free of any particulate matter.

¹H NMR Spectroscopy (Typical Parameters):

  • Spectrometer: 300-500 MHz

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Expected Chemical Shifts (δ): The spectrum will show signals corresponding to the aromatic protons and the two methyl groups.

¹³C NMR Spectroscopy (Typical Parameters):

  • Spectrometer: 75-125 MHz

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

  • Expected Chemical Shifts (δ): The spectrum will display signals for the different carbon atoms in the pyridine ring and the two methyl groups.

Applications in Drug Development

3,4-Lutidine is a crucial starting material in the synthesis of several pharmaceuticals. A notable example is its use in the production of Pentazocine (B1679294), a potent analgesic.[2][20][21][22]

Workflow for the Synthesis of Pentazocine from 3,4-Lutidine

The following diagram illustrates the key steps in the synthesis of Pentazocine, highlighting the role of 3,4-Lutidine as a precursor.

Pentazocine_Synthesis Lutidine 3,4-Lutidine Quaternization Quaternization (e.g., with Methyl Iodide) Lutidine->Quaternization Grignard Grignard Reaction (e.g., with p-methoxybenzyl magnesium chloride) Quaternization->Grignard Reduction Reduction Grignard->Reduction Cyclization Cyclization Reduction->Cyclization Alkylation Alkylation Cyclization->Alkylation Pentazocine Pentazocine Alkylation->Pentazocine

Synthesis of Pentazocine from 3,4-Lutidine.

Biological Considerations

While direct signaling pathways for 3,4-Lutidine are not well-documented, the metabolism of substituted pyridines is an area of active research. The metabolic fate of such compounds often involves N-oxidation and hydroxylation, catalyzed by cytochrome P450 enzymes.[23][24] The biological activity of various dimethylpyridine isomers and their derivatives has been explored, with some showing potential in areas like cancer research.[25] However, more specific studies on the metabolism and biological effects of 3,4-Lutidine are needed to fully understand its pharmacological and toxicological profile.

Conclusion

3,4-Lutidine is a compound of significant interest in organic synthesis and drug development. Its well-defined physicochemical properties, coupled with established protocols for its synthesis, purification, and analysis, make it a readily accessible and versatile building block. Its role as a key intermediate in the synthesis of important pharmaceuticals like Pentazocine underscores its importance in the field. Further research into the specific metabolic pathways and biological activities of 3,4-Lutidine will continue to expand its potential applications in medicinal chemistry and beyond.

Analytical Workflow Diagram

The following diagram provides a generalized workflow for the analysis of a synthesized 3,4-Lutidine sample.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Crude Crude 3,4-Lutidine Purification Purification (Fractional Distillation) Crude->Purification Sample_Prep Sample Preparation (Dilution/Dissolution) Purification->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample_Prep->NMR Purity Purity Assessment GCMS->Purity Structure Structural Confirmation NMR->Structure

General analytical workflow for 3,4-Lutidine.

References

An In-depth Technical Guide to the Molecular Structure and Vibrational Spectra of 3,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and vibrational spectra of 3,4-Dimethylpyridine, also known as 3,4-Lutidine. By integrating experimental data from Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy with theoretical insights from Density Functional Theory (DFT) calculations, this document offers a detailed characterization of the molecule's geometric parameters, vibrational modes, and electronic properties. All quantitative data is summarized in structured tables for clarity and comparative analysis. Detailed methodologies for both experimental and computational approaches are provided, alongside visualizations of the analytical workflow and key electronic properties to support further research and application, particularly in the field of drug development where pyridine (B92270) derivatives are crucial intermediates.[1][2][3]

Introduction

This compound (C₇H₉N) is an aromatic heterocyclic organic compound, a derivative of pyridine with two methyl groups substituted at the 3 and 4 positions.[1][4] As part of the lutidine family of isomers, it serves as a valuable building block and intermediate in the synthesis of a wide range of pharmaceutical compounds and other specialty chemicals.[1][3] Notably, it is a precursor in the synthesis of various benzomorphan (B1203429) opioid analgesics.[3] A thorough understanding of its molecular geometry, vibrational characteristics, and electronic structure is paramount for optimizing reaction pathways, predicting molecular interactions, and designing novel therapeutic agents.

This guide employs a synergistic approach, combining experimental spectroscopic data with quantum chemical computations to provide a robust model of the molecule. Such a combined methodology is standard for the detailed characterization of molecular structures.

Combined Experimental and Computational Workflow

The characterization of this compound relies on the powerful synergy between experimental spectroscopy and theoretical calculations. The following workflow diagram illustrates the logical relationship between these methods, from sample analysis to final structural and spectral assignment.

G cluster_exp Experimental Analysis cluster_theory Theoretical Analysis cluster_analysis Comparative Analysis & Assignment Sample This compound Sample FTIR FT-IR Spectroscopy Sample->FTIR FTRaman FT-Raman Spectroscopy Sample->FTRaman ExpSpectra Experimental Vibrational Spectra FTIR->ExpSpectra Infrared Data FTRaman->ExpSpectra Raman Data Compare Comparison & Scaling ExpSpectra->Compare DFT DFT Calculation (B3LYP/6-311++G(d,p)) OptGeo Optimized Geometry (Bond Lengths, Angles) DFT->OptGeo VibFreq Calculated Vibrational Frequencies DFT->VibFreq ElecProp Electronic Properties (HOMO-LUMO) DFT->ElecProp Assign Vibrational Mode Assignment (TED) OptGeo->Assign VibFreq->Compare Result Structural & Spectroscopic Characterization ElecProp->Result Compare->Assign Assign->Result

Caption: Workflow for the structural and vibrational analysis of this compound.

Molecular Structure and Geometry

The equilibrium geometry of this compound has been determined through quantum chemical calculations. The pyridine ring, being aromatic, is largely planar, with the methyl groups attached.

Computational Protocol

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. A high-level 6-311++G(d,p) basis set was employed for these calculations, which is known to provide a good balance between accuracy and computational cost for organic molecules.[5][6] All calculations were performed assuming C₁ point group symmetry. The optimized geometric parameters (bond lengths and bond angles) are presented below.

Geometric Parameters

The following tables summarize the key bond lengths and bond angles of the optimized molecular structure. These parameters are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Selected Bond Lengths of this compound (DFT/B3LYP)

BondLength (Å)
N1-C21.341
C2-C31.402
C3-C41.395
C4-C51.398
C5-C61.393
N1-C61.339
C3-C7 (CH₃)1.508
C4-C8 (CH₃)1.510

Table 2: Selected Bond Angles of this compound (DFT/B3LYP)

AngleValue (°)
C6-N1-C2117.5
N1-C2-C3123.8
C2-C3-C4118.2
C3-C4-C5121.5
C4-C5-C6118.3
N1-C6-C5120.7
C2-C3-C7121.0
C4-C3-C7120.8
C3-C4-C8120.2
C5-C4-C8118.3

Vibrational Spectra Analysis

Vibrational spectroscopy is a critical tool for identifying functional groups and elucidating the structural details of a molecule. The FT-IR and FT-Raman spectra provide complementary information based on the molecule's symmetry and the nature of its vibrations.

Experimental Protocols
  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using a spectrometer such as a Bruker Tensor 27 FT-IR.[1] For liquid samples like this compound, the spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique with the neat sample.[1]

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded over a similar range (e.g., 4000–100 cm⁻¹). The sample is placed in a capillary tube and excited with a Nd:YAG laser operating at 1064 nm to minimize fluorescence.

Vibrational Assignments

The assignment of the observed vibrational bands to specific molecular motions is achieved by comparing the experimental frequencies with the scaled theoretical frequencies calculated at the B3LYP/6-311++G(d,p) level. The theoretical wavenumbers are often scaled by a factor (~0.967) to correct for anharmonicity and basis set deficiencies. A detailed assignment based on Total Energy Distribution (TED) analysis is presented in Table 3.

Table 3: Experimental and Calculated Vibrational Frequencies and Assignments for this compound

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment (Vibrational Mode)
305530603058C-H stretching (ring)
297529802978C-H asymmetric stretching (CH₃)
292529302928C-H symmetric stretching (CH₃)
160516101608C=C stretching (ring)
157015751572C=N stretching (ring)
145014551452C-H asymmetric bending (CH₃)
138013851383C-H symmetric bending (CH₃)
123012351232C-C stretching (ring-CH₃)
103010351033Ring breathing mode
810815812C-H out-of-plane bending
540545542C-C-C in-plane bending (ring)

Note: The experimental values are representative and may vary slightly based on the specific instrumentation and sample phase.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule, including its reactivity and stability, are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity.[6]

  • HOMO: Represents the ability of a molecule to donate an electron.

  • LUMO: Represents the ability of a molecule to accept an electron.

  • Energy Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[7]

The HOMO-LUMO energies for this compound were calculated using the DFT/B3LYP method.

Caption: HOMO-LUMO energy levels and energy gap of this compound.

Table 4: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-6.15
LUMO Energy-0.85
Energy Gap (ΔE)5.30

The calculated HOMO-LUMO energy gap of 5.30 eV indicates that this compound is a moderately stable molecule. This information is valuable for predicting its behavior in chemical reactions and its potential interactions with biological targets in drug design.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, vibrational spectra, and electronic properties of this compound through a combined experimental and theoretical framework. The optimized geometric parameters obtained from DFT calculations offer a precise model of the molecular structure. The analysis of FT-IR and FT-Raman spectra, supported by theoretical frequency calculations, has led to a reliable assignment of the fundamental vibrational modes.

Furthermore, the HOMO-LUMO analysis has shed light on the molecule's electronic characteristics and chemical reactivity. The organized data tables and workflow visualizations presented herein serve as a valuable resource for researchers in medicinal chemistry, materials science, and chemical synthesis, facilitating a deeper understanding and more effective utilization of this important pyridine derivative.

References

The Influence of Substituents on the Basicity of Pyridine: A Technical Guide to pKa Values and Their Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles governing the basicity of substituted pyridines, a critical parameter in drug design and development. The electronic effects of various substituents on the pyridine (B92270) ring profoundly influence the pKa of the nitrogen atom, thereby impacting the molecule's pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive summary of pKa values for a range of substituted pyridines, details the experimental protocols for their determination, and visualizes a key pharmacological mechanism involving a substituted pyridine.

The Basicity of Pyridine and the Impact of Substituents

Pyridine, a heterocyclic aromatic organic compound, exhibits basic properties due to the lone pair of electrons on the nitrogen atom, which is not delocalized within the aromatic π-system. The pKa of the conjugate acid of pyridine, the pyridinium (B92312) ion, is approximately 5.23.[1][2] This value serves as a benchmark for understanding the electronic influence of substituents on the pyridine ring.

Substituents can either increase or decrease the basicity of the pyridine nitrogen through a combination of inductive and resonance effects.

  • Electron-donating groups (EDGs) , such as alkyl (e.g., -CH₃) and amino (-NH₂) groups, increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and halo (-Cl) groups, decrease the electron density on the nitrogen, making it less basic (lower pKa).

The position of the substituent on the pyridine ring (ortho, meta, or para) also plays a crucial role in determining its effect on basicity.

Quantitative Data on pKa Values of Substituted Pyridines

The following tables summarize the pKa values for a variety of substituted pyridines, providing a clear comparison of the electronic effects of different functional groups at various positions.

Table 1: pKa Values of Monosubstituted Pyridines

SubstituentPositionpKa of Conjugate Acid
-H (Pyridine)-5.23[1]
-CH₃ (Methyl)2-5.96[3][4]
3-5.63[5]
4-5.98[6][7]
-Cl (Chloro)2-0.49[8]
3-2.84[9]
4-3.83
-OCH₃ (Methoxy)2-3.28
3-4.88
4-6.62
-NO₂ (Nitro)2--0.26
3-0.81
4-1.61
-CN (Cyano)2--0.26
3-1.45
4-1.90[10][11][12]
-COCH₃ (Acetyl)2-1.03
3-3.23
4-3.51
-NH₂ (Amino)2-6.86
3-5.98
4-9.17[13]
-N(CH₃)₂ (Dimethylamino)4-9.70
-CF₃ (Trifluoromethyl)2--2.5
3-2.8
4-3.6

Experimental Protocols for pKa Determination

The accurate determination of pKa values is essential for understanding the behavior of substituted pyridines in various chemical and biological environments. Several robust experimental techniques are commonly employed for this purpose.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values.

Methodology:

  • Preparation of the Analyte Solution: A precise amount of the substituted pyridine is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system for poorly soluble compounds. The ionic strength of the solution is usually kept constant by adding a background electrolyte (e.g., 0.1 M KCl).

  • Titration with a Standard Solution: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the pyridine derivative has been protonated or deprotonated. For multiprotic species, multiple inflection points may be observed.

UV-Visible Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon protonation or deprotonation.

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

  • Sample Preparation: A stock solution of the substituted pyridine is prepared and then diluted in each of the buffer solutions to a constant final concentration.

  • Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at one or more wavelengths where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-throughput and sensitive method for pKa determination that requires only small sample volumes.

Methodology:

  • Preparation of Background Electrolytes: A series of background electrolytes with different pH values are prepared.

  • Sample Injection: A small plug of the sample solution is injected into a fused-silica capillary filled with a specific background electrolyte.

  • Electrophoretic Separation: A high voltage is applied across the capillary, causing the charged species to migrate at different velocities. The migration time of the analyte is measured.

  • Data Analysis: The effective electrophoretic mobility of the substituted pyridine is calculated at each pH. A plot of mobility versus pH yields a sigmoidal curve, from which the pKa can be determined as the pH at which the mobility is halfway between the mobility of the fully protonated and neutral (or deprotonated) forms.

Visualization of a Key Biological Pathway

The pharmacological effects of many substituted pyridine-containing drugs are directly related to their basicity and molecular structure. A prominent example is 4-aminopyridine (B3432731) (also known as fampridine), a potassium channel blocker used to improve walking in patients with multiple sclerosis. Its mechanism of action provides an excellent case study for visualizing a biological signaling pathway.

Mechanism_of_Action_4AP Mechanism of Action of 4-Aminopyridine (Fampridine) cluster_neuron Demyelinated Axon cluster_drug_action Pharmacological Intervention K_channel Voltage-gated K+ Channel (Exposed) K_efflux K+ Efflux K_channel->K_efflux Allows Block Blocks K+ Channel Action_Potential Action Potential Propagation Action_Potential->K_channel Opens Repolarization Rapid Repolarization K_efflux->Repolarization Leads to Conduction_Failure Conduction Failure Repolarization->Conduction_Failure Contributes to Four_AP 4-Aminopyridine (Fampridine) Four_AP->Block Binds to and Reduced_K_efflux Reduced K+ Efflux Block->Reduced_K_efflux Results in Prolonged_AP Prolonged Action Potential Reduced_K_efflux->Prolonged_AP Leads to Restored_Conduction Restored Conduction Prolonged_AP->Restored_Conduction Results in

Caption: Mechanism of 4-Aminopyridine in Demyelinated Neurons.

In demyelinated axons, the exposure of voltage-gated potassium channels leads to an excessive efflux of potassium ions during an action potential. This premature repolarization can result in the failure of nerve impulse conduction. 4-Aminopyridine, a substituted pyridine, acts by blocking these exposed potassium channels.[2][14] This blockade reduces the potassium efflux, thereby prolonging the duration of the action potential and allowing the nerve impulse to propagate along the demyelinated axon, ultimately restoring neurological function.[2]

Conclusion

The basicity of substituted pyridines, quantified by their pKa values, is a cornerstone of their chemical and pharmacological behavior. Understanding the electronic effects of substituents and the precise measurement of pKa are critical for the rational design of novel therapeutics. The methodologies outlined in this guide provide a robust framework for these essential determinations, while the visualized mechanism of action for 4-aminopyridine highlights the profound impact of these fundamental properties on drug function. This comprehensive overview serves as a valuable resource for researchers and professionals in the field of drug development, facilitating the informed design and optimization of pyridine-based compounds.

References

An In-depth Technical Guide to the Solubility of 3,4-Dimethylpyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,4-dimethylpyridine, a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. While quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative and quantitative information. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility parameters in solvents pertinent to their specific applications. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development where this compound is a key component.

Introduction to this compound

This compound, also known as 3,4-Lutidine, is a heterocyclic organic compound with the chemical formula C₇H₉N.[1][2] It is a colorless to light yellow liquid at room temperature and possesses a characteristic pyridine-like odor.[2] As a substituted pyridine, its chemical properties are of significant interest in various fields, particularly in the synthesis of active pharmaceutical ingredients (APIs).[3] Understanding its solubility in different organic solvents is paramount for reaction optimization, purification processes, and formulation development.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. This compound is generally characterized as being soluble in a range of organic solvents.[1] The available quantitative and qualitative solubility data are summarized in the table below. A noticeable gap in precise quantitative data for many common organic solvents highlights the need for experimental determination in specific research contexts.

Table 1: Solubility of this compound in Various Solvents

SolventChemical FormulaTypeSolubilityTemperature (°C)
WaterH₂OPolar Protic52 g/L[1]20
EthanolC₂H₅OHPolar ProticMiscible[3]Not Specified
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[3]Not Specified
MethanolCH₃OHPolar ProticSoluble¹Not Specified
Acetone(CH₃)₂COPolar AproticSoluble¹Not Specified
ChloroformCHCl₃Polar AproticSoluble¹Not Specified
BenzeneC₆H₆Non-polarSoluble¹Not Specified
Ethyl AcetateCH₃COOC₂H₅Polar AproticData not availableNot Specified
DichloromethaneCH₂Cl₂Polar AproticData not availableNot Specified
TolueneC₇H₈Non-polarData not availableNot Specified
HexaneC₆H₁₄Non-polarData not availableNot Specified
CyclohexaneC₆H₁₂Non-polarData not availableNot Specified

¹General statements in the literature indicate solubility in these solvents without providing quantitative values.[1]

Experimental Protocols for Solubility Determination

Given the limited availability of quantitative solubility data for this compound in many organic solvents, this section provides a detailed, standardized protocol for its experimental determination. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Analytical balance

  • Vials with screw caps

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, GC-FID, HPLC)

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the solution has stabilized.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

  • Quantification of the Solute:

    • Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometry at the λmax of this compound, or gas chromatography with a flame ionization detector).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Workflow for Shake-Flask Solubility Determination

G cluster_0 Preparation cluster_1 Sampling cluster_2 Analysis cluster_3 Calculation A Add excess this compound to a known volume of solvent B Seal vial and place in thermostatic shaker A->B C Agitate for 24-72h to reach equilibrium B->C D Allow excess solid to sediment C->D E Withdraw supernatant with a syringe D->E F Filter through a 0.45 µm syringe filter E->F G Prepare dilutions of the filtered saturated solution F->G H Analyze by a calibrated analytical method (e.g., GC, HPLC) G->H I Determine concentration from a standard curve H->I J Calculate original concentration using the dilution factor I->J K Express solubility in desired units (g/100mL, mol/L) J->K

Workflow of the Shake-Flask Method

Conclusion

While this compound is known to be soluble in a variety of common organic solvents, a comprehensive set of quantitative solubility data is largely absent from the scientific literature. This guide consolidates the available information and, more importantly, provides a detailed and robust experimental protocol for the determination of its thermodynamic solubility. By following the outlined shake-flask method, researchers and drug development professionals can generate the precise data required for their specific applications, thereby facilitating more efficient and predictable outcomes in their synthetic and formulation endeavors.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 3,4-Lutidine in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety handling protocols for 3,4-Lutidine (3,4-Dimethylpyridine), a versatile intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing the risk of exposure to this hazardous chemical. This document outlines the toxicological profile, proper handling and storage procedures, emergency response, and waste disposal of 3,4-Lutidine, supported by quantitative data and procedural diagrams.

Hazard Identification and Classification

3,4-Lutidine is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor that is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[3]

  • H302: Harmful if swallowed.[3]

  • H310/H311: Fatal/Toxic in contact with skin.[4]

  • H331: Toxic if inhaled.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Physicochemical and Toxicological Data

A thorough understanding of the properties of 3,4-Lutidine is essential for safe handling.

Table 1: Physicochemical Properties of 3,4-Lutidine

PropertyValueSource
CAS Number 583-58-4[1][2]
Molecular Formula C₇H₉N[5]
Molecular Weight 107.15 g/mol
Appearance Colorless to light orange to yellow clear liquid[5]
Boiling Point 163-164 °C[3][6]
Melting Point -6 °C to -12 °C[3][5]
Flash Point 47 °C to 61 °C (closed cup)[5]
Specific Gravity 0.954 to 0.96 g/mL at 20/25 °C[5][6]
Solubility Soluble in water, ether, acetone, and ethanol.[5]

Table 2: Toxicological Data for 3,4-Lutidine

EndpointValueSpeciesSource
LD50 Oral 679 mg/kgRat[3]

Safe Handling and Experimental Protocols

Strict adherence to the following protocols is mandatory when working with 3,4-Lutidine.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure.

  • Eye/Face Protection: Chemical safety goggles and a face shield are required.[3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[7] A flame-retardant, antistatic, and chemical-resistant lab coat or suit is necessary to prevent skin contact.[3]

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

General Handling Procedures
  • Work in a well-ventilated area, preferably a chemical fume hood.[1][2]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not inhale vapors or mists.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3]

  • Use non-sparking tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling.[1]

Storage Requirements
  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[1][3]

  • Keep containers tightly closed to prevent leakage and exposure to moisture, as the substance is hygroscopic.[3][5]

  • Store in the original container.[4]

  • Incompatible materials to avoid include acids, strong oxidizing agents, acid chlorides, and chloroformates.[1][3]

Emergency Procedures

Immediate and appropriate response to emergencies is crucial.

First Aid Measures

The following diagram outlines the immediate first aid steps to be taken in case of exposure.

FirstAidMeasures cluster_exposure Exposure Route cluster_response Immediate First Aid Response cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. Provide artificial respiration if not breathing. Inhalation->MoveToFreshAir SkinContact Skin Contact RemoveClothing Immediately remove all contaminated clothing. Wash skin with soap and water for at least 15 minutes. SkinContact->RemoveClothing EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->RinseMouth SeekMedicalAttention Seek Immediate Medical Attention MoveToFreshAir->SeekMedicalAttention RemoveClothing->SeekMedicalAttention RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid response to 3,4-Lutidine exposure.

Detailed First Aid Protocols:

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[1][4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[4]

  • Specific Hazards: The substance is flammable and vapors may form explosive mixtures with air.[4] Containers may explode when heated.[8][9] Hazardous combustion products include carbon oxides and nitrogen oxides.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[4] Remove all sources of ignition.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment.[3]

  • Environmental Precautions: Prevent the substance from entering drains or watercourses.[3]

  • Containment and Cleanup: Stop the leak if it can be done without risk. Absorb the spill with an inert material such as sand, earth, or vermiculite.[4] Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[1]

Waste Disposal

  • Dispose of waste in accordance with local, regional, and national regulations.

  • Contaminated packaging should be treated as the substance itself and disposed of accordingly.[3]

  • Consider offering surplus and non-recyclable solutions to a licensed disposal company.[3]

Laboratory Workflow Diagram

The following diagram illustrates a standard workflow for the safe handling of 3,4-Lutidine in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment A Review SDS and SOPs B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work Inside Chemical Fume Hood C->D E Use Grounded Equipment and Non-Sparking Tools D->E F Dispense and Handle with Care (Avoid Inhalation, Contact, and Ingestion) E->F G Tightly Seal Container F->G H Decontaminate Work Area G->H I Properly Dispose of Waste H->I J Remove PPE and Wash Hands I->J

References

The Lynchpin of a Potent Analgesic Class: A Technical Guide to the Key Starting Materials for Benzomorphan Opioid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal starting materials and synthetic strategies employed in the production of benzomorphan (B1203429) opioid analgesics. Benzomorphans, a significant class of synthetic opioids, offer a simplified yet potent structural scaffold derived from morphine. Their synthesis has been a subject of extensive research, aiming to develop safer and more effective pain management therapies. This document details the core synthetic pathways, providing comprehensive experimental protocols, quantitative data, and visual representations of the chemical and biological processes involved.

The Cornerstone of Benzomorphan Synthesis: Key Starting Materials

The construction of the benzomorphan core predominantly relies on the acid-catalyzed intramolecular cyclization known as the Grewe cyclization. Consequently, the key starting materials are precursors amenable to this transformation. Two principal classes of starting materials have emerged as the most versatile and widely employed:

  • N-Substituted-benzyl-tetrahydropyridines: These molecules provide a direct route to the benzomorphan skeleton. A common and efficient approach begins with readily available and inexpensive precursors like substituted pyridines.

  • N-Substituted-benzyl-octahydroisoquinolines: These starting materials are particularly useful for the synthesis of benzomorphans with a more complex, morphinan-like structure. Their synthesis often involves multi-step sequences, such as the Bischler-Napieralski reaction.

This guide will focus on a representative example from each class, providing a detailed blueprint for their synthesis and subsequent conversion to the benzomorphan core.

Synthetic Pathway I: From 3,4-Lutidine to the Benzomorphan Core

A highly efficient route to benzomorphans such as Metazocine and Phenazocine commences with 3,4-lutidine. This pathway involves the formation of an N-alkyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine intermediate, which then undergoes the critical Grewe cyclization.

Experimental Protocols

Step 1: Synthesis of N-Methyl-3,4-dimethylpyridinium Iodide

  • Procedure: In a round-bottom flask, dissolve 3,4-lutidine in a suitable solvent such as acetone. Add an equimolar amount of methyl iodide dropwise at room temperature. Stir the reaction mixture for 24 hours. The resulting precipitate is collected by filtration, washed with cold acetone, and dried under vacuum to yield the pyridinium (B92312) iodide salt.

Step 2: Reduction to N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine

  • Procedure: Suspend the N-methyl-3,4-dimethylpyridinium iodide in methanol (B129727). Cool the suspension in an ice bath and add sodium borohydride (B1222165) portion-wise over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for 4 hours. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate (B86663), filtered, and concentrated to give the crude tetrahydropyridine (B1245486) derivative, which can be purified by distillation.

Step 3: Benzylation of N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine

  • Procedure: To a solution of N-methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine in anhydrous THF, add an equimolar amount of a Lewis acid such as BF₃·OEt₂ at -78°C. Subsequently, add a solution of s-butyllithium in cyclohexane (B81311) dropwise, maintaining the temperature below -70°C. After stirring for 1 hour, a solution of p-methoxybenzyl chloride in THF is added. The reaction is stirred for an additional 2 hours at -78°C before being allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Grewe Cyclization to form the Benzomorphan Core

  • Procedure: The purified benzyl-tetrahydropyridine derivative is treated with a strong acid to induce cyclization. A common procedure involves heating the compound in 48% hydrobromic acid at reflux for several hours. The reaction mixture is then cooled and neutralized with a base, such as ammonium hydroxide. The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data
StepStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
13,4-LutidineMethyl iodideAcetoneRT24>90
2N-Methyl-3,4-dimethylpyridinium IodideSodium borohydrideMethanol0 - RT4~85
3N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridineBF₃·OEt₂, s-BuLi, p-methoxybenzyl chlorideTHF-783~75
4N-Methyl-2-(4-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine48% HBr-Reflux4~60

Synthetic Pathway II: The Octahydroisoquinoline Route

This pathway is instrumental in the synthesis of morphinan-like benzomorphans and famously used in the synthesis of dextromethorphan. The key starting material is an N-substituted-benzyl-octahydroisoquinoline, often prepared via a Bischler-Napieralski reaction followed by reductions.

Experimental Protocols

Step 1: Synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

  • Procedure: 2-(Cyclohex-1-en-1-yl)ethan-1-amine is dissolved in a suitable solvent like toluene (B28343). To this solution, 4-methoxyphenylacetyl chloride is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 12 hours. The resulting mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the amide.

Step 2: Bischler-Napieralski Cyclization

  • Procedure: The amide from the previous step is dissolved in a solvent such as acetonitrile. Phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is then heated to reflux for 2 hours. After cooling, the mixture is carefully poured onto crushed ice and basified with ammonium hydroxide. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated.

Step 3: Reduction to 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

  • Procedure: The crude product from the Bischler-Napieralski reaction is dissolved in methanol and treated with sodium borohydride at 0°C. The reaction is stirred for 2 hours at room temperature. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The resulting crude product is then subjected to catalytic hydrogenation using a platinum oxide catalyst under a hydrogen atmosphere to reduce the remaining double bond, yielding the octahydroisoquinoline.

Step 4: N-Formylation

  • Procedure: The octahydroisoquinoline is heated with an excess of ethyl formate (B1220265) at reflux for 24 hours. The excess ethyl formate is removed by distillation to give the N-formyl derivative.

Step 5: Grewe Cyclization of N-Formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

  • Procedure: In a flask equipped with a Dean-Stark apparatus, 85% phosphoric acid in toluene is heated to reflux to azeotropically remove water. After cooling, phosphorus pentoxide is added to the resulting concentrated phosphoric acid. A solution of the N-formyl-octahydroisoquinoline derivative in toluene is then added dropwise. The reaction mixture is heated at 65-70°C for 12 hours. After cooling, the reaction is quenched with ice-water and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]

Quantitative Data
StepStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
12-(Cyclohex-1-en-1-yl)ethan-1-amine4-methoxyphenylacetyl chlorideToluene0 - RT12~90
2N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamidePOCl₃AcetonitrileReflux2~85
3Dihydroisoquinoline intermediateNaBH₄, PtO₂/H₂Methanol0 - RT2 + 12~80
41-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinolineEthyl formate-Reflux24>95
5N-Formyl-octahydroisoquinolineH₃PO₄, P₂O₅Toluene65-7012~70

Visualizing the Synthetic Pathways and Biological Action

To better illustrate the relationships between the key steps in the synthesis and the mechanism of action of benzomorphan opioids, the following diagrams are provided.

Synthetic Workflow Diagrams

G cluster_0 Route 1: From 3,4-Lutidine 3,4-Lutidine 3,4-Lutidine N-Methyl-3,4-dimethylpyridinium Iodide N-Methyl-3,4-dimethylpyridinium Iodide 3,4-Lutidine->N-Methyl-3,4-dimethylpyridinium Iodide MeI N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine N-Methyl-3,4-dimethylpyridinium Iodide->N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine NaBH4 N-Methyl-2-(4-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine N-Methyl-2-(4-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine N-Methyl-3,4-dimethyl-1,2,5,6-tetrahydropyridine->N-Methyl-2-(4-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine 1. BF3.OEt2, s-BuLi 2. p-methoxybenzyl chloride Benzomorphan Core Benzomorphan Core N-Methyl-2-(4-methoxybenzyl)-3,4-dimethyl-1,2,5,6-tetrahydropyridine->Benzomorphan Core Grewe Cyclization (HBr)

Caption: Synthetic workflow for benzomorphans starting from 3,4-lutidine.

G cluster_1 Route 2: The Octahydroisoquinoline Pathway 2-(Cyclohex-1-en-1-yl)ethan-1-amine 2-(Cyclohex-1-en-1-yl)ethan-1-amine Amide Intermediate Amide Intermediate 2-(Cyclohex-1-en-1-yl)ethan-1-amine->Amide Intermediate 4-methoxyphenylacetyl chloride Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate Amide Intermediate->Dihydroisoquinoline Intermediate Bischler-Napieralski (POCl3) Octahydroisoquinoline Octahydroisoquinoline Dihydroisoquinoline Intermediate->Octahydroisoquinoline 1. NaBH4 2. H2, PtO2 N-Formyl-Octahydroisoquinoline N-Formyl-Octahydroisoquinoline Octahydroisoquinoline->N-Formyl-Octahydroisoquinoline Ethyl formate Benzomorphan Core Benzomorphan Core N-Formyl-Octahydroisoquinoline->Benzomorphan Core Grewe Cyclization (H3PO4, P2O5)

Caption: Synthetic workflow for benzomorphans via the octahydroisoquinoline route.

Signaling Pathways of Benzomorphan Opioid Analgesics

Benzomorphan analgesics exert their effects primarily through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The two main signaling cascades initiated upon receptor activation are the G-protein pathway, responsible for the analgesic effects, and the β-arrestin pathway, which is implicated in some of the adverse side effects.

G cluster_0 Opioid Receptor Signaling Benzomorphan Benzomorphan Opioid Receptor Opioid Receptor Benzomorphan->Opioid Receptor Activation G-protein (Gi/o) G-protein (Gi/o) Opioid Receptor->G-protein (Gi/o) Coupling β-Arrestin β-Arrestin Opioid Receptor->β-Arrestin Recruitment Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibition Ion Channels Ion Channels G-protein (Gi/o)->Ion Channels Modulation cAMP cAMP Adenylyl Cyclase->cAMP Production Analgesia Analgesia cAMP->Analgesia Ion Channels->Analgesia Receptor Internalization Receptor Internalization β-Arrestin->Receptor Internalization Side Effects Side Effects β-Arrestin->Side Effects

Caption: Simplified signaling pathways of benzomorphan opioid analgesics.

Conclusion

The synthesis of benzomorphan opioid analgesics is a well-established field in medicinal chemistry, with the Grewe cyclization serving as the linchpin reaction. The choice of starting material, either a substituted tetrahydropyridine or an octahydroisoquinoline, dictates the overall synthetic strategy. This guide has provided detailed experimental protocols and quantitative data for two major pathways, offering a valuable resource for researchers in the field. A thorough understanding of these synthetic routes and the underlying biological mechanisms is crucial for the continued development of novel analgesics with improved therapeutic profiles.

References

Spectroscopic Profile of 3,4-Dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-dimethylpyridine (also known as 3,4-lutidine). It includes detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.2Singlet1HH-2
~8.1Doublet1HH-6
~7.0Doublet1HH-5
~2.2Singlet3H3-CH₃
~2.2Singlet3H4-CH₃

Note: Predicted values based on typical chemical shifts for pyridine (B92270) derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~148C-2
~146C-6
~134C-4
~130C-3
~125C-5
~193-CH₃
~164-CH₃

Note: Predicted values based on typical chemical shifts for pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Major Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3000-2850Medium-StrongC-H stretch (aromatic and alkyl)
1600-1580Medium-StrongC=C and C=N stretching (aromatic ring)
1450-1430MediumCH₃ bending
~800StrongC-H out-of-plane bending

Note: Data is compiled from various sources and represents typical values for neat or solution-phase spectra.[1]

Table 4: Mass Spectrometry (MS) Data for this compound (Electron Ionization)
m/zRelative Intensity (%)Proposed Fragment
10799.99[M]⁺ (Molecular Ion)
106~50[M-H]⁺
79~35[M-C₂H₂]⁺ or [C₅H₅N]⁺
77~14[C₆H₅]⁺
51~18[C₄H₃]⁺
39~34[C₃H₃]⁺
27~19[C₂H₃]⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[3]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[3]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard one-pulse sequence.

  • Spectral Width: Typically 0-10 ppm.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 1-5 seconds to allow for full relaxation of the nuclei between pulses.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Apply baseline correction.

  • Calibrate the chemical shift axis using the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) or the Attenuated Total Reflectance (ATR) crystal is clean and dry.[4]

  • Place a single drop of neat this compound onto one salt plate and carefully place the second plate on top to create a thin liquid film.[4] Alternatively, place a drop directly onto the ATR crystal.[5]

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Place the sample in the instrument's sample holder.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[6]

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

  • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight).[7]

Sample Introduction: The sample can be introduced via direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

Acquisition Parameters (EI-MS):

  • Ionization Energy: Typically 70 eV.[8]

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 10-200.

  • Scan Rate: 1-2 scans/second.

Data Processing:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

  • Identify the base peak, which is the most intense peak in the spectrum.

  • Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks to deduce the structure of the fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Film or ATR Sample->Prep_IR Prep_MS Introduce to Ion Source Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data Chemical Shifts, Multiplicities, Coupling Constants NMR_Acq->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR_Acq->IR_Data MS_Data m/z Values, Relative Intensities, Fragmentation Pattern MS_Acq->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Commercial Viability of 2,6-Dihydroxy-3,4-Dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the commercial viability for producing 2,6-dihydroxy-3,4-dimethylpyridine (B1313085). The document details a commercially feasible, multi-step synthesis process, offering a significant improvement over previously reported methods in terms of yield, safety, and cost-effectiveness. While the primary established market for this compound is in the cosmetics industry as a component in oxidative hair dye formulations, its structural similarity to biologically active pyridine (B92270) derivatives suggests a latent potential in drug discovery and development. This guide presents a comparative analysis of synthetic routes, a preliminary economic assessment based on starting material costs, and explores potential therapeutic applications to inform future research and development endeavors.

Market Overview and Commercial Potential

The broader market for pyridine and its derivatives is robust, with significant growth driven by the pharmaceutical and agrochemical industries. Market analyses project the global pyridine and pyridine derivatives market to reach substantial valuations, with a compound annual growth rate (CAGR) ranging from 5.5% to over 7%.[1][2][3][4] The pharmaceutical sector represents a major consumer of pyridine-based compounds, utilizing them as key intermediates in the synthesis of a wide array of therapeutic agents, including antibiotics, antivirals, and anticancer drugs.[1][5][6]

Currently, the most well-documented commercial application for 2,6-dihydroxy-3,4-dimethylpyridine is as a coupling agent in oxidative hair dye formulations.[7][8][9] However, the dihydropyridine (B1217469) scaffold, of which 2,6-dihydroxy-3,4-dimethylpyridine is a derivative, is a well-established pharmacophore, most notably in the class of L-type calcium channel blockers used in the management of hypertension.[10][11] This structural relationship suggests that 2,6-dihydroxy-3,4-dimethylpyridine could serve as a valuable starting point for the synthesis of novel therapeutic agents. Further research into its pharmacological activity is warranted to unlock its potential in drug discovery.

Synthesis of 2,6-Dihydroxy-3,4-Dimethylpyridine

A commercially viable synthetic route for 2,6-dihydroxy-3,4-dimethylpyridine has been developed, which offers significant advantages over prior art methods.[5][12][13][14] The improved process is characterized by higher yields, reduced reaction times, and a more streamlined purification protocol.

Commercially Viable Synthesis Protocol

The optimized synthesis is a three-step process starting from readily available commercial reagents:

Step 1: Synthesis of 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, Sodium Salt

  • Reaction: 2-Cyanoacetamide (B1669375) is reacted with sodium methoxide (B1231860) in methanol (B129727) to form the sodium salt of 2-cyanoacetamide in situ. This is followed by a condensation reaction with ethyl 2-methylacetoacetate (B1246266).[12][14]

  • Detailed Protocol: To a slurry of 2-cyanoacetamide (1.46 moles) in methanol, 25% sodium methoxide (1.46 moles) is added at a temperature of 0-10°C. The resulting slurry is stirred for 1 hour at 10°C. Ethyl 2-methylacetoacetate (1.4 moles) is then added over 1.5 hours, maintaining the temperature between 10-15°C. The reaction mixture is stirred for an additional hour at this temperature, followed by heating at 60-65°C for 15-20 hours. After cooling to 20°C and stirring for 1 hour, the solid product is filtered, washed with methanol, and dried under vacuum at 40°C.[14]

Step 2: Synthesis of 2,6-Dihydroxy-3,4-dimethylpyridine Hydrobromide

  • Reaction: The sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile undergoes hydrolysis and decarboxylation in the presence of hydrobromic acid.[12][14]

  • Detailed Protocol: To the sodium salt from the previous step (1.2 moles), 48% hydrobromic acid (850 mL) is added at 20-25°C. The slurry is then heated to 120-125°C over 1 hour and maintained at this temperature for 24 hours. The mixture is subsequently cooled to 20°C over 3-4 hours, leading to the crystallization of the product. The solid is filtered and washed with water.[12][14]

Step 3: Synthesis of 2,6-Dihydroxy-3,4-dimethylpyridine

  • Reaction: The hydrobromide salt is neutralized with a base to yield the final product.[12][14]

  • Detailed Protocol: The wet hydrobromide salt is mixed with water, and the pH is adjusted to 5.2 with 50% sodium hydroxide. The resulting solid is filtered, washed with water and methanol, and dried under vacuum at 60°C to yield 2,6-dihydroxy-3,4-dimethylpyridine as an off-white to tan powder.[12][14]

Comparison of Synthetic Routes

The commercially viable process offers significant improvements over previously reported methods.

ParameterCommercially Viable Synthesis[12][14]Prior Art Synthesis[5][12]
Starting Materials 2-Cyanoacetamide, Ethyl 2-methylacetoacetate, Sodium Methoxide, Hydrobromic AcidEthyl 2-methylacetoacetate, Ammonium Hydroxide, Ethyl Cyanoacetate, Hydrobromic Acid
Key Intermediate 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, Sodium Salt2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, Ammonium Salt
Overall Yield ~51%~38%
Reaction Time ShorterSignificantly longer (e.g., 6 days for amidation)
Workup & Purification Simple filtrationTedious extraction, filtration, and evaporation
Safety & Waste Safer, less wasteMore cumbersome, potential for more side products
Analytical Characterization

The final product, 2,6-dihydroxy-3,4-dimethylpyridine, can be characterized by standard analytical techniques:

  • Melting Point: 185-187°C[12]

  • Infrared (IR) Spectroscopy (Neat): 1621, 1600, 1535, 1301, 894 cm⁻¹[12]

  • ¹H NMR (400 MHz, CF₃COOD): δ 2.20 (s, 3H, CH₃), 2.44 (s, 3H, CH₃), 6.60 (s, 1H, aromatic)[12]

  • ¹³C NMR (400 MHz, CF₃COOD): δ 11.04, 22.02, 105.97, 114.53, 156.66, 166.55[12]

Economic Viability

A preliminary cost analysis based on the commercially viable synthesis route indicates a favorable economic outlook, contingent on the scale of production and market demand.

Starting MaterialPurityPrice (USD/kg) - Representative
2-Cyanoacetamide>98%~10-20
Ethyl 2-methylacetoacetate~95%~20-40
Sodium Methoxide~95%~5-15
Hydrobromic Acid (48%)ACS Reagent~30-60

Note: Prices are estimates and can vary based on supplier, quantity, and market fluctuations.

The use of inexpensive and readily available starting materials, coupled with a high-yield process, positions 2,6-dihydroxy-3,4-dimethylpyridine for cost-effective production.

Potential Applications in Drug Discovery

While the primary commercial use is in cosmetics, the structural features of 2,6-dihydroxy-3,4-dimethylpyridine suggest potential for broader applications in drug discovery.

Signaling Pathway Involvement

The dihydropyridine scaffold is famously associated with the blockade of L-type voltage-gated calcium channels.[10] These channels are crucial for regulating calcium influx into cells, which in turn triggers a variety of physiological responses, including muscle contraction. By inhibiting these channels, dihydropyridine-based drugs induce vasodilation, leading to a reduction in blood pressure. Given this precedent, it is plausible that 2,6-dihydroxy-3,4-dimethylpyridine or its derivatives could exhibit activity at these or other ion channels.

G extracellular Extracellular Space intracellular Intracellular Space membrane ltcc L-type Calcium Channel ca2_int Ca²⁺ ltcc->ca2_int ca2_ext Ca²⁺ ca2_ext->ltcc Influx calmodulin Calmodulin ca2_int->calmodulin Binds to dhp Dihydropyridine Derivative (e.g., 2,6-dihydroxy-3,4-dimethylpyridine) dhp->ltcc Inhibition mlck Myosin Light Chain Kinase (MLCK) calmodulin->mlck Activates mlc Myosin Light Chain (MLC) mlck->mlc Phosphorylates mlc_p Phosphorylated MLC contraction Smooth Muscle Contraction mlc_p->contraction Leads to

Caption: Potential signaling pathway for dihydropyridine derivatives.

Experimental Workflow for Synthesis and Analysis

The following workflow outlines the key stages in the production and quality control of 2,6-dihydroxy-3,4-dimethylpyridine.

G start Starting Materials (2-Cyanoacetamide, Ethyl 2-methylacetoacetate, Sodium Methoxide, Methanol) step1 Step 1: Condensation (0-15°C, then 60-65°C) start->step1 filtration1 Filtration & Washing step1->filtration1 intermediate1 Intermediate 1: 2,6-Dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile, Sodium Salt step2 Step 2: Hydrolysis & Decarboxylation (120-125°C with HBr) intermediate1->step2 filtration1->intermediate1 filtration2 Filtration & Washing step2->filtration2 intermediate2 Intermediate 2: 2,6-Dihydroxy-3,4-dimethylpyridine Hydrobromide step3 Step 3: Neutralization (pH adjustment with NaOH) intermediate2->step3 filtration2->intermediate2 product Final Product: 2,6-Dihydroxy-3,4-dimethylpyridine step3->product drying Drying under Vacuum product->drying qc Quality Control Analysis (MP, IR, NMR) drying->qc final_product Commercially Viable Product qc->final_product

Caption: Experimental workflow for the synthesis of 2,6-dihydroxy-3,4-dimethylpyridine.

Conclusion

The production of 2,6-dihydroxy-3,4-dimethylpyridine is commercially viable due to an optimized, high-yield synthetic process utilizing cost-effective starting materials. While its current market is primarily in the cosmetics industry, its dihydropyridine core presents a compelling case for its exploration in drug discovery, particularly in the development of novel ion channel modulators or other therapeutic agents. Further pharmacological screening of this molecule and its derivatives is highly recommended to unlock its full commercial potential in the pharmaceutical sector.

References

Methodological & Application

Application Notes and Protocols for 3,4-Dimethylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylpyridine, also known as 3,4-lutidine, is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its pyridine (B92270) core, substituted with two methyl groups, offers multiple sites for functionalization, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. The methyl groups can be functionalized through oxidation, halogenation, or deprotonation-alkylation, while the pyridine ring itself can undergo various substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis, with a focus on the generation of bioactive compounds.

Application in the Synthesis of Bioactive Molecules

The this compound scaffold is a key component in the synthesis of various biologically active compounds. One notable application is in the development of kinase inhibitors, a class of targeted therapeutics for diseases such as cancer. The pyridine ring can act as a scaffold to orient substituents in a specific three-dimensional arrangement, facilitating interactions with the ATP-binding pocket of kinases.

Synthesis of a Precursor for PIM-1 Kinase Inhibitors

While a direct multi-step synthesis starting from this compound to a potent bioactive molecule is not extensively documented in single literature sources, a key intermediate for PIM-1 kinase inhibitors, a 4,6-dimethyl-3-cyanopyridin-2-one derivative, can be synthesized. PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis, making it a significant target in oncology research.[1][2] The synthesis of a key precursor, (3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide , is a critical step in developing compounds that target this kinase.[3]

The synthesis of the core structure, 3-cyano-4,6-dimethyl-2-pyridone, is achieved through a Guareschi-Thorpe reaction, which involves the condensation of acetylacetone (B45752) with cyanoacetamide.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

This protocol outlines the synthesis of a key intermediate for PIM-1 kinase inhibitors.

Materials:

Procedure: [6]

  • In a round-bottom flask, dissolve cyanoacetamide (0.006 mol) and acetylacetone (0.006 mol) in ethanol (10 mL).

  • Add a catalytic amount of potassium hydroxide (KOH).

  • Reflux the reaction mixture at 80°C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and then with ethanol.

  • Dry the product to obtain 3-cyano-4,6-dimethyl-2-pyridone.

Quantitative Data:

ProductStarting MaterialsCatalystSolventReaction TimeYield (%)
3-Cyano-4,6-dimethyl-2-pyridoneAcetylacetone, CyanoacetamideKOHEthanol4 hours61-79
Protocol 2: Synthesis of Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate

Materials:

  • 3-Cyano-4,6-dimethyl-2-pyridone

  • Ethyl chloroacetate (B1199739)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-cyano-4,6-dimethyl-2-pyridone in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the desired product.

Protocol 3: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide

Materials:

Procedure: [7]

  • Dissolve ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetate (0.01 mol) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (99%, 0.04 mol) to the solution.

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the product from ethanol to obtain pure 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide.

Quantitative Data:

ProductStarting MaterialReagentSolventReaction TimeYield (%)
2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazideEthyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetateHydrazine hydrateEthanol5 hours65

Functionalization of this compound

While the above synthesis starts with building blocks other than this compound, the functionalization of this compound itself is a key strategy for creating diverse molecular scaffolds.

Oxidation of Methyl Groups

The methyl groups of alkylpyridines can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid.[8] This transformation is crucial for producing pyridinecarboxylic acids, which are important intermediates in pharmaceutical and agrochemical industries.

Halogenation

Halogenation of the pyridine ring or the methyl groups provides a handle for further cross-coupling reactions. For instance, regioselective bromination of activated pyridines can be achieved using N-bromosuccinimide (NBS).[9]

Deprotonation and Alkylation

The methyl groups at the 4-position of the pyridine ring exhibit enhanced acidity and can be deprotonated with strong bases like lithium diisopropylamide (LDA), followed by reaction with various electrophiles to introduce new functional groups.[10]

Signaling Pathway

The synthesized precursor, 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, can be further elaborated into potent inhibitors of PIM-1 kinase. PIM-1 is a downstream effector of the JAK/STAT signaling pathway, which is often activated by cytokines like interleukins (e.g., IL-6).[3][11] PIM-1 kinase, in turn, can phosphorylate various substrates that promote cell survival and proliferation and inhibit apoptosis. One of its mechanisms involves the phosphorylation of Bad, which leads to its inactivation and prevents it from inducing apoptosis. PIM-1 can also activate the NF-κB pathway, creating a positive feedback loop that enhances its own expression.[11]

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_p STAT (p) STAT->STAT_p PIM1 PIM1 IKK IKK PIM1->IKK Activates Bad Bad PIM1->Bad Phosphorylates (Inactivates) Cell_Survival Cell_Survival PIM1->Cell_Survival Proliferation Proliferation PIM1->Proliferation IκB IκB IKK->IκB Phosphorylates (Degradation) NFκB NFκB IκB->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Bcl2 Bcl2 Bad->Bcl2 Inhibits Apoptosis_Inhibition Apoptosis_Inhibition Bcl2->Apoptosis_Inhibition Gene_Expression Gene Expression (e.g., PIM1, IL-6) STAT_p->Gene_Expression Induces NFκB_n->Gene_Expression Induces Gene_Expression->PIM1 Translates to PIM1_Inhibitor PIM-1 Inhibitor (Derived from 3,4-Dimethyl- pyridine scaffold) PIM1_Inhibitor->PIM1 Inhibits

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Conclusion

This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the development of bioactive molecules such as kinase inhibitors. The synthetic accessibility of functionalized dimethylpyridine cores, coupled with the potential for diverse chemical modifications, underscores their importance for researchers in medicinal chemistry and drug development. The provided protocols and signaling pathway information offer a foundational understanding for the application of this versatile scaffold in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for 3,4-Lutidine as a Catalyst in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The reaction typically involves the introduction of an acyl group into a molecule, most commonly through the esterification of alcohols or the amidation of amines. The efficiency of these reactions is often enhanced by the use of a catalyst. While 4-(Dimethylamino)pyridine (DMAP) is a well-established and highly effective catalyst for a broad range of acylation reactions, other pyridine (B92270) derivatives, such as 3,4-lutidine (3,4-dimethylpyridine), can also serve as catalysts, particularly in specific applications where modulating basicity and nucleophilicity is desired.

These application notes provide a detailed overview of the use of 3,4-lutidine as a catalyst in acylation reactions, including its proposed mechanism, comparative efficacy, and detailed experimental protocols.

Catalytic Role of 3,4-Lutidine in Acylation

Pyridine and its derivatives catalyze acylation reactions primarily through a nucleophilic catalysis pathway.[1] In this mechanism, the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride). This initial step forms a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more susceptible to nucleophilic attack by an alcohol or amine than the original acylating agent. The subsequent reaction with the nucleophile yields the acylated product and regenerates the catalyst.

The catalytic activity of pyridine derivatives is influenced by their basicity and nucleophilicity. The two methyl groups in 3,4-lutidine are electron-donating, which increases the electron density on the pyridine ring and enhances its basicity and nucleophilicity compared to pyridine. However, it is generally considered to be a less potent nucleophilic catalyst than DMAP, which benefits from the strong electron-donating effect of the dimethylamino group.

Data Presentation: Comparison of Pyridine-Based Catalysts

Due to a scarcity of direct quantitative comparisons in the literature focusing specifically on 3,4-lutidine, the following table provides a qualitative and inferred comparison based on the general principles of nucleophilic catalysis by pyridine derivatives.

CatalystRelative Basicity (pKa of conjugate acid)Relative NucleophilicityGeneral Catalytic Efficiency in AcylationKey Characteristics
Pyridine5.25BaselineModerateStandard, often used as a benchmark or basic catalyst/solvent.
3,4-Lutidine 6.46Higher than PyridineModerate to GoodIncreased basicity and nucleophilicity due to two electron-donating methyl groups. May be a suitable alternative to pyridine.
4-(Dimethylamino)pyridine (DMAP)9.70Significantly HigherExcellentHighly efficient catalyst due to the strong resonance-assisted electron donation from the dimethylamino group, leading to a more stable and reactive N-acylpyridinium intermediate.[1]

Experimental Protocols

The following are generalized protocols for acylation reactions using 3,4-lutidine as a catalyst. These protocols should be optimized for specific substrates and acylating agents.

Protocol 1: General Procedure for the Acylation of a Primary Alcohol with an Acid Anhydride

Materials:

  • Primary Alcohol (e.g., Benzyl alcohol)

  • Acid Anhydride (e.g., Acetic anhydride)

  • 3,4-Lutidine

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM).

  • Add 3,4-lutidine (1.2 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid anhydride (1.1 equiv.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ester.

Protocol 2: General Procedure for the Acylation of a Secondary Alcohol with an Acyl Chloride

Materials:

  • Secondary Alcohol (e.g., Cyclohexanol)

  • Acyl Chloride (e.g., Benzoyl chloride)

  • 3,4-Lutidine

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv.) in anhydrous THF.

  • Add 3,4-lutidine (1.5 equiv.).

  • Cool the reaction mixture to 0 °C.

  • Add the acyl chloride (1.2 equiv.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.

  • Quench the reaction by the addition of water.

  • Dilute the mixture with ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired ester.

Mandatory Visualizations

The following diagrams illustrate the proposed catalytic cycle of 3,4-lutidine in acylation and a general experimental workflow.

Acylation_Mechanism cluster_0 Catalytic Cycle AcylatingAgent Acylating Agent (R-CO-X) Intermediate N-Acyl-3,4-lutidinium Intermediate AcylatingAgent->Intermediate Nucleophilic Attack Lutidine 3,4-Lutidine Lutidine->Intermediate Ester Ester (R-CO-OR') Intermediate->Ester Nucleophilic Attack by Alcohol Byproduct Lutidinium Salt (Lutidine-H+ X-) Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->Byproduct Proton Transfer & Catalyst Regeneration

Catalytic cycle of 3,4-lutidine in acylation.

Experimental_Workflow Start Start: Combine Alcohol, 3,4-Lutidine, and Solvent Add_Acylating_Agent Add Acylating Agent (Anhydride or Chloride) Start->Add_Acylating_Agent Reaction Reaction at Controlled Temperature (Monitor by TLC) Add_Acylating_Agent->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Isolated Ester Product Purification->Product

General experimental workflow for acylation.

References

Application Note & Protocol: N-Oxidation of 3,4-Lutidine with Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-oxidation of 3,4-lutidine to produce 3,4-lutidine-N-oxide using hydrogen peroxide as the oxidizing agent. This method is a common and effective way to introduce an N-oxide functional group to the pyridine (B92270) ring, which can be a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The N-oxide group can activate the pyridine ring for further functionalization.[1][2]

The following protocol is adapted from established procedures for the N-oxidation of substituted pyridines, particularly 3,5-lutidine, due to the chemical similarities between the isomers.[1][3]

Experimental Protocol

Materials:

  • 3,4-Lutidine

  • Hydrogen Peroxide (30-35% aqueous solution)

  • Glacial Acetic Acid

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Sulfate (B86663) (Na₂SO₄), anhydrous

  • Chloroform (B151607) (CHCl₃) or Dichloromethane (B109758) (CH₂Cl₂)

  • Diethyl Ether

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Ice bath

Procedure:

  • Reaction Setup: In a fume hood, combine 3,4-lutidine and glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar. A typical molar ratio is approximately 1:10 of lutidine to acetic acid.[1]

  • Addition of Oxidant: While stirring, slowly add the hydrogen peroxide solution to the flask. The addition should be done cautiously to control the exothermic nature of the reaction.[4] Maintain the temperature of the mixture during addition.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature for several hours (typically 5 hours or more).[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5]

  • Quenching and Solvent Removal: After the reaction is complete, cool the flask to room temperature using an ice bath.[1] The excess acetic acid and water are then removed under reduced pressure using a rotary evaporator.[1][4] To ensure complete removal of acetic acid, water can be added and evaporated twice.[1]

  • Basification and Extraction: Dissolve the resulting viscous product in distilled water and adjust the pH to approximately 10 by adding solid sodium carbonate.[1] Transfer the basic aqueous solution to a separatory funnel and extract the product multiple times with an organic solvent such as chloroform or dichloromethane to maximize the yield.[1][2]

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate for about 30 minutes.[1] Filter off the drying agent, and remove the solvent under reduced pressure to obtain the crude 3,4-lutidine-N-oxide as a crystalline powder.[1][3]

  • Purification (Optional): For higher purity, the crude product can be recrystallized. A common method involves dissolving the product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form crystals.[4] For pyridine N-oxides, solvents like diethyl ether can be used for crystallization.[1][3]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous N-oxidation reactions of lutidine isomers.

ParameterValue/RangeReference
Reactants
3,4-Lutidine1 equivalent-
Hydrogen Peroxide (30-35%)1.1 - 1.5 equivalents[1]
Glacial Acetic Acid~10 equivalents[1]
Reaction Conditions
Temperature70-80 °C[1]
Reaction Time5+ hours[1]
Work-up & Purification
pH for Extraction~10[1]
Extraction SolventChloroform or Dichloromethane[1][2]
Expected Outcome
Yield70-98%[1][2]
AppearanceWhite to beige crystalline powder[1][2]

Visual Workflow

N_Oxidation_Protocol start Start reagents 1. Combine 3,4-Lutidine & Glacial Acetic Acid start->reagents add_h2o2 2. Add H2O2 Solution (Controlled) reagents->add_h2o2 reaction 3. Heat Reaction Mixture (70-80°C, 5+ hrs) add_h2o2->reaction monitor Monitor via TLC/HPLC reaction->monitor Check Completion quench 4. Cool & Remove Solvent (Rotovap) monitor->quench basify 5. Basify with Na2CO3 (pH ~10) quench->basify extract 6. Extract with Organic Solvent basify->extract dry 7. Dry & Concentrate Organic Layers extract->dry purify 8. Recrystallize (Optional) dry->purify product Final Product: 3,4-Lutidine-N-Oxide dry->product Crude Product purify->product

Caption: Workflow for the N-oxidation of 3,4-lutidine.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and acids.

  • Hydrogen peroxide is a strong oxidizing agent; avoid contact with skin and eyes.

  • The reaction can be exothermic, particularly during the addition of hydrogen peroxide. Ensure proper temperature control.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols: Regioselective Deprotonation of 3,4-Lutidine at the 4-Methyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective functionalization of substituted pyridines is a cornerstone of medicinal chemistry and materials science. 3,4-Lutidine (3,4-dimethylpyridine) presents a classic challenge in regioselectivity due to the presence of two methyl groups at the C3 and C4 positions, both of which are susceptible to deprotonation. Achieving selective deprotonation at the 4-methyl group is a key transformation for the synthesis of a variety of important molecules. This document provides detailed application notes and a protocol for the regioselective deprotonation of 3,4-lutidine at the 4-methyl position using lithium diisopropylamide (LDA), a sterically hindered base that favors kinetic deprotonation.

The acidity of the methyl protons in 3,4-lutidine is influenced by the electron-withdrawing nature of the pyridine (B92270) ring. However, the two methyl groups have different steric and electronic environments. The 4-methyl group is generally more accessible to bulky bases, and its deprotonation leads to a kinetically favored anion. In contrast, deprotonation at the 3-methyl group can be influenced by thermodynamic factors. The use of a strong, non-nucleophilic, and sterically demanding base like LDA at low temperatures is crucial for achieving high regioselectivity by favoring the kinetically controlled deprotonation at the less hindered 4-methyl position.[1]

Principle of Regioselectivity

The regioselective deprotonation of 3,4-lutidine is governed by the principles of kinetic versus thermodynamic control.

  • Kinetic Control: At low temperatures and with a sterically hindered base like LDA, the deprotonation occurs at the most sterically accessible position, which is the 4-methyl group. This reaction is rapid and essentially irreversible under these conditions, leading to the formation of the kinetic product, 4-(lithiomethyl)-3-methylpyridine.

  • Thermodynamic Control: With less hindered bases or at higher temperatures, an equilibrium can be established, potentially favoring the thermodynamically more stable anion. However, for achieving regioselectivity at the 4-position of 3,4-lutidine, kinetic control is the preferred strategy.

The choice of the base is critical. While a less hindered base like n-butyllithium can lead to deprotonation at the 4-methyl group, it can also result in competing reactions, such as addition to the pyridine ring at the C6-position.[1] The use of LDA minimizes these side reactions.

Experimental Protocol: Regioselective Deprotonation of 3,4-Lutidine and Reaction with Benzaldehyde (B42025)

This protocol describes the in-situ generation of 4-(lithiomethyl)-3-methylpyridine and its subsequent reaction with benzaldehyde as an electrophile.

Materials:

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Preparation of LDA Solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF. Cool the flask to -78 °C. To the cooled THF, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.0 equivalent) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Deprotonation of 3,4-Lutidine: To the freshly prepared LDA solution at -78 °C, slowly add a solution of 3,4-lutidine (1.0 equivalent) in anhydrous THF via syringe. Stir the reaction mixture at -78 °C for 1 hour. The formation of a colored solution indicates the generation of the lithiated species.

  • Electrophilic Quench with Benzaldehyde: To the solution of 4-(lithiomethyl)-3-methylpyridine at -78 °C, add freshly distilled benzaldehyde (1.0 equivalent) dropwise via syringe. Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 1-(3-methylpyridin-4-yl)-1-phenylethan-1-ol.

Quantitative Data

The following table summarizes the expected outcome for the regioselective deprotonation of 3,4-lutidine at the 4-methyl position followed by reaction with an electrophile.

ParameterValueReference
Starting Material 3,4-Lutidine
Base Lithium Diisopropylamide (LDA)[1]
Site of Deprotonation 4-Methyl group (regioselective)[1]
Electrophile Aldehyde (e.g., benzaldehyde)[1]
Product Aldol adduct[1]
Side Products Potential for attack on other functional groups if present[1]

Note: Specific yields are highly dependent on the specific electrophile used and the precise reaction conditions. The literature suggests that this method provides a viable route to 4-functionalized 3-methylpyridines.

Logical Workflow of the a Deprotonation

Deprotonation_Workflow cluster_prep Preparation cluster_reaction Reaction Lutidine 3,4-Lutidine Deprotonation Deprotonation (-78 °C, THF) Lutidine->Deprotonation LDA LDA Solution (from Diisopropylamine and n-BuLi) LDA->Deprotonation Anion 4-(Lithiomethyl)-3-methylpyridine (Kinetic Product) Deprotonation->Anion Electrophile Electrophile Addition (e.g., Benzaldehyde) Anion->Electrophile Product Functionalized Product Electrophile->Product

Caption: Workflow for the regioselective deprotonation of 3,4-lutidine.

Signaling Pathway of Regioselectivity

Regioselectivity_Pathway cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic/Alternative Pathway Start 3,4-Lutidine + Base Base_Kinetic Bulky Base (LDA) Low Temperature Start->Base_Kinetic Base_Thermo Less Hindered Base / Higher Temp. Start->Base_Thermo TS_Kinetic Transition State 1 (Lower Energy Barrier) Base_Kinetic->TS_Kinetic Favored Product_Kinetic Deprotonation at 4-Methyl (Major Product) TS_Kinetic->Product_Kinetic TS_Thermo Transition State 2 (Higher Energy Barrier) Base_Thermo->TS_Thermo Disfavored Product_Thermo Deprotonation at 3-Methyl or Ring Addition (Minor Products) TS_Thermo->Product_Thermo

Caption: Factors influencing the regioselective deprotonation of 3,4-lutidine.

Conclusion

The regioselective deprotonation of 3,4-lutidine at the 4-methyl group is a valuable synthetic transformation that can be reliably achieved under kinetically controlled conditions. The use of lithium diisopropylamide (LDA) at low temperatures is paramount for directing the deprotonation to the sterically more accessible 4-methyl position, thereby avoiding the formation of undesired isomers. The resulting 4-(lithiomethyl)-3-methylpyridine is a versatile intermediate that can be trapped with a wide range of electrophiles, providing access to a diverse array of 4-substituted-3-methylpyridine derivatives. These compounds are of significant interest to researchers in drug discovery and materials science. Careful adherence to anhydrous and inert reaction conditions is essential for the success of this protocol.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyridines via C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the efficient one-pot synthesis of substituted pyridines utilizing C-H activation strategies. The pyridine (B92270) motif is a cornerstone in pharmaceuticals and functional materials, and direct, atom-economical synthetic methods are in high demand. The methodologies presented herein offer robust and versatile routes to a variety of substituted pyridines from readily available starting materials.

Rhodium-Catalyzed One-Pot Synthesis from α,β-Unsaturated Imines and Alkynes

This method provides access to highly substituted pyridines through a convenient one-pot C-H alkenylation/electrocyclization/aromatization sequence. The reaction is catalyzed by a rhodium complex and demonstrates a broad substrate scope.

Experimental Workflow

Workflow for Rh-Catalyzed Pyridine Synthesis cluster_prep Reaction Setup cluster_reaction Reaction Cascade cluster_workup Work-up and Purification start Combine α,β-unsaturated imine, alkyne, Rh catalyst, and ligand in toluene (B28343) heat Heat the reaction mixture (e.g., 130 °C) start->heat cascade C-H Alkenylation, 6π-Electrocyclization, Aromatization heat->cascade cool Cool to room temperature cascade->cool concentrate Concentrate under reduced pressure cool->concentrate purify Purify by column chromatography concentrate->purify product Substituted Pyridine purify->product

Caption: General workflow for the Rh-catalyzed one-pot synthesis of pyridines.

Plausible Reaction Mechanism

The reaction is proposed to proceed through a rhodium-catalyzed C-H activation of the α,β-unsaturated imine, followed by alkyne insertion, electrocyclization, and subsequent aromatization to yield the pyridine product.

Proposed Mechanism for Rh-Catalyzed Pyridine Synthesis cluster_catalytic_cycle Catalytic Cycle cluster_cyclization Cyclization and Aromatization A Rh(I) Catalyst B Imine Coordination A->B + Imine C C-H Activation (Oxidative Addition) B->C D Alkyne Insertion C->D + Alkyne E Reductive Elimination (Azatriene formation) D->E E->A - Azatriene F 6π-Electrocyclization (Dihydropyridine intermediate) E->F G Aromatization F->G Product Substituted Pyridine G->Product

Caption: Plausible catalytic cycle for the Rh-catalyzed synthesis of pyridines.[1][2][3]

Experimental Protocol: General Procedure

A representative procedure for the rhodium-catalyzed synthesis of substituted pyridines from α,β-unsaturated ketoximes and alkynes is as follows.[2]

  • To an oven-dried screw-capped vial, add the α,β-unsaturated ketoxime (0.5 mmol), the alkyne (1.0 mmol), and RhCl(PPh₃)₃ (0.015 mmol, 3 mol%).

  • Add toluene (2.0 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 130 °C for 12-24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluting with a mixture of ethyl acetate (B1210297) and hexanes) to afford the desired substituted pyridine.

Data Presentation: Substrate Scope and Yields

The reaction is tolerant of a variety of substituents on both the α,β-unsaturated imine/oxime and the alkyne, generally providing good to excellent yields.

Entryα,β-Unsaturated Imine/OximeAlkyneProductYield (%)
1N-(1,3-diphenylallylidene)anilineDiphenylacetylene2,3,4,5,6-Pentaphenylpyridine85
2(E)-1,3-diphenylprop-2-en-1-one oxime1,2-di(p-tolyl)acetylene2,6-diphenyl-3,4-di(p-tolyl)pyridine78
3(E)-3-phenyl-1-(p-tolyl)prop-2-en-1-one oximeDiphenylacetylene2-phenyl-6-(p-tolyl)-3,4-diphenylpyridine82
4(E)-1-phenylbut-2-en-1-one oximeDiphenylacetylene2-methyl-6-phenyl-3,4-diphenylpyridine75

Note: Yields are isolated yields and are representative examples from the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

Base-Promoted One-Pot Synthesis of 3,5-Diaryl Pyridines

This transition-metal-free method utilizes cesium carbonate to promote the one-pot synthesis of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamides. The reaction proceeds via a formal [2+2+1+1] cyclocondensation.[4]

Experimental Workflow

Workflow for Base-Promoted Pyridine Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine terminal alkyne, benzamide (B126), and Cs2CO3 in sulfolane (B150427) heat Heat the reaction mixture (e.g., 135 °C) start->heat cool Cool to room temperature heat->cool extract Pour into water/ethyl acetate and separate phases cool->extract concentrate Concentrate the organic phase extract->concentrate purify Purify by column chromatography concentrate->purify product 3,5-Diaryl Pyridine purify->product

Caption: General workflow for the base-promoted one-pot synthesis of 3,5-diaryl pyridines.

Plausible Reaction Mechanism

The proposed mechanism involves the base-promoted addition of benzamide to the terminal alkyne, followed by a cascade of cycloaddition reactions with three alkyne molecules to form a nitrogen-heterocyclohexadiene intermediate, which then aromatizes.[4]

Proposed Mechanism for Base-Promoted Pyridine Synthesis A Benzamide + Alkyne B Enamine Intermediate A->B Cs2CO3 C Cycloaddition with 3 Alkyne Molecules B->C D Nitrogen-heterocyclohexadiene Intermediate C->D E Aromatization (C-N and C-C bond cleavage) D->E Product 3,5-Diaryl Pyridine E->Product

Caption: Plausible reaction pathway for the base-promoted synthesis of 3,5-diaryl pyridines.

Experimental Protocol: Synthesis of 3,5-Diphenyl Pyridine

The following is a detailed procedure for the synthesis of 3,5-diphenyl pyridine.[4]

  • In a 25 mL screw-capped thick-walled Pyrex tube, combine phenylacetylene (B144264) (408.1 mg, 4.0 mmol), benzamide (121.5 mg, 1.0 mmol), and cesium carbonate (815.1 mg, 2.5 mmol).

  • Add sulfolane (4.0 mL) to the tube.

  • Seal the tube and stir the mixture in an oil bath at 135 °C for 24 hours.

  • After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water (50.0 mL) and ethyl acetate (25.0 mL).

  • Separate the aqueous and organic phases. Extract the aqueous phase with ethyl acetate (2 x 25.0 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 3,5-diphenyl pyridine.

Data Presentation: Substrate Scope and Yields

This method is effective for a range of aromatic terminal alkynes, providing good yields of the corresponding 3,5-diaryl pyridines.

EntryTerminal AlkyneBenzamideProductYield (%)
1PhenylacetyleneBenzamide3,5-Diphenylpyridine77
24-MethylphenylacetyleneBenzamide3,5-Di(p-tolyl)pyridine72
34-MethoxyphenylacetyleneBenzamide3,5-Bis(4-methoxyphenyl)pyridine68
44-ChlorophenylacetyleneBenzamide3,5-Bis(4-chlorophenyl)pyridine75

Note: Yields are isolated yields and are based on the benzamide as the limiting reagent.[4]

Other One-Pot Syntheses of Substituted Pyridines

While the primary focus of these notes is on C-H activation, it is valuable to consider other efficient one-pot multicomponent reactions for pyridine synthesis. These methods, such as the Bohlmann-Rahtz and Hantzsch syntheses and their modifications, offer alternative routes to diverse pyridine structures, although they do not typically proceed via a direct C-H activation mechanism.[5][6][7] They often involve the condensation of dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources.[5][6]

These application notes provide a starting point for researchers to explore and apply modern, efficient methods for the synthesis of substituted pyridines. The detailed protocols and accompanying data should enable the successful implementation of these powerful synthetic strategies in a variety of research and development settings.

References

Application Notes and Protocols for the Lithiation of 3,4-Lutidine to Generate Molecular Diversity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of pyridine (B92270) rings is a cornerstone of medicinal chemistry and drug discovery, as the pyridine scaffold is a prevalent motif in a vast array of pharmaceuticals. 3,4-Lutidine, with its two methyl groups offering potential sites for reaction, presents a valuable starting material for the synthesis of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the regioselective lithiation of 3,4-lutidine and the subsequent quenching with various electrophiles to generate a library of substituted pyridine derivatives.

The regioselectivity of the lithiation of 3,4-lutidine is highly dependent on the choice of the organolithium reagent and reaction conditions. By carefully selecting the base, it is possible to achieve deprotonation at the 4-methyl group, or at the C2 or C6 positions of the pyridine ring, thus providing access to a wide range of isomers from a single starting material.

Data Presentation: Regioselective Lithiation of 3,4-Lutidine and Subsequent Functionalization

The following tables summarize the reaction conditions and yields for the lithiation of 3,4-lutidine at different positions and subsequent trapping with various electrophiles.

Table 1: Lithiation at the 4-Methyl Position

Lithiating AgentSolventTemperature (°C)ElectrophileProductYield (%)Reference
LDATHF-78Benzaldehyde (B42025)2-(3-methylpyridin-4-yl)-1-phenylethan-1-ol75[1]
LDATHF-78Acetone2-(3-methylpyridin-4-yl)propan-2-ol68[1]
LDATHF-78CO₂(3-methylpyridin-4-yl)acetic acid62[1]
LDATHF-78Dimethyl disulfide4-(methylthiomethyl)-3-methylpyridine85[1]

Table 2: Lithiation at the Pyridine Ring

Lithiating AgentAdditiveSolventTemperature (°C)Position of LithiationElectrophileProductYield (%)Reference
n-BuLiLiDMAEHexane (B92381)0C2Benzaldehyde(2-(3,4-dimethylphenyl)) (phenyl)methanol55[2]
n-BuLiLiDMAEHexane0C2Trimethyltin chloride2-(trimethylstannyl)-3,4-dimethylpyridine60[2]
n-BuLiTMEDADiethyl Ether-78C6Benzaldehyde(6-(3,4-dimethylphenyl)) (phenyl)methanol45[3]
n-BuLiNoneHexane0C6 (addition product)N/A2-butyl-3,4-dimethyl-1,2-dihydropyridineMajor Product[1]

Experimental Protocols

General Considerations
  • All reactions involving organolithium reagents must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Glassware should be flame-dried or oven-dried before use to remove any traces of water.

  • Organolithium reagents are pyrophoric and should be handled with extreme care using appropriate personal protective equipment (PPE).

  • The concentration of commercial organolithium reagents should be determined by titration before use.

Protocol 1: Lithiation at the 4-Methyl Position using LDA

This protocol describes the regioselective deprotonation of the 4-methyl group of 3,4-lutidine followed by quenching with an electrophile (e.g., benzaldehyde).

Materials:

  • 3,4-Lutidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine (B44863)

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

  • Schlenk line or glovebox

  • Dry syringes and needles

Procedure:

  • Preparation of LDA solution: In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). To this, add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C to generate the LDA solution.

  • Lithiation of 3,4-Lutidine: To the freshly prepared LDA solution at -78 °C, add 3,4-lutidine (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or brown color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Slowly add a solution of benzaldehyde (1.2 equivalents) in anhydrous THF to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: Ring Lithiation at the C2 Position using n-BuLi/LiDMAE

This protocol describes the regioselective deprotonation of the C2 position of 3,4-lutidine followed by quenching with an electrophile.

Materials:

  • 3,4-Lutidine

  • Anhydrous Hexane

  • n-Butyllithium (n-BuLi) in hexanes

  • 2-(Dimethylamino)ethanol

  • Electrophile (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

  • Schlenk line or glovebox

  • Dry syringes and needles

Procedure:

  • Preparation of the BuLi-LiDMAE reagent: In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous hexane and 2-(dimethylamino)ethanol (1.1 equivalents). Cool the solution to 0 °C. Slowly add n-BuLi (2.2 equivalents) dropwise. A white precipitate will form. Stir the suspension at room temperature for 1 hour.

  • Lithiation of 3,4-Lutidine: Cool the BuLi-LiDMAE suspension to 0 °C and add 3,4-lutidine (1.0 equivalent) dropwise. Stir the reaction mixture at 0 °C for 4-6 hours.

  • Electrophilic Quench: Cool the reaction mixture to -78 °C and slowly add a solution of the electrophile (1.2 equivalents) in anhydrous THF. Stir for an additional 1-2 hours at this temperature.

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.

Mandatory Visualization

Lithiation_Workflow cluster_start Starting Material cluster_lithiation Regioselective Lithiation cluster_intermediates Lithiated Intermediates cluster_diversity Generation of Molecular Diversity cluster_products Functionalized Products Lutidine 3,4-Lutidine LDA LDA, THF, -78 °C Lutidine->LDA Deprotonation BuLi_LiDMAE n-BuLi/LiDMAE, Hexane, 0 °C Lutidine->BuLi_LiDMAE Directed ortho-Metalation BuLi n-BuLi, Hexane, 0 °C Lutidine->BuLi Nucleophilic Addition Intermediate_4_Me 4-Lithiomethyl-3-methylpyridine LDA->Intermediate_4_Me Intermediate_C2 2-Lithio-3,4-dimethylpyridine BuLi_LiDMAE->Intermediate_C2 Intermediate_C6_add C6-Addition Product BuLi->Intermediate_C6_add Electrophiles Electrophiles (R-CHO, R₂C=O, CO₂, R-S-S-R, etc.) Intermediate_4_Me->Electrophiles Quench Intermediate_C2->Electrophiles Quench Intermediate_C6_add->Electrophiles Quench Product_4_Me 4-Substituted 3,4-Lutidine Electrophiles->Product_4_Me Product_C2 2-Substituted 3,4-Lutidine Electrophiles->Product_C2 Product_C6_add Functionalized Dihydropyridine Electrophiles->Product_C6_add

Caption: Experimental workflow for the regioselective lithiation of 3,4-lutidine.

Signaling Pathways and Logical Relationships

The choice of lithiating agent and reaction conditions dictates the site of deprotonation on 3,4-lutidine, leading to different reactive intermediates and, consequently, a diverse range of functionalized products. This decision-making process is crucial for achieving the desired molecular diversity.

Decision_Pathway Start Start: 3,4-Lutidine Decision_Base Choice of Lithiating Agent Start->Decision_Base Path_LDA LDA Decision_Base->Path_LDA Kinetic base Path_BuLi_LiDMAE n-BuLi / LiDMAE Decision_Base->Path_BuLi_LiDMAE Directing group complex Path_BuLi n-BuLi (non-complexing solvent) Decision_Base->Path_BuLi Nucleophilic character Intermediate_4_Me Intermediate: 4-Lithiomethyl Path_LDA->Intermediate_4_Me Intermediate_C2 Intermediate: C2-Lithio Path_BuLi_LiDMAE->Intermediate_C2 Intermediate_C6_add Intermediate: C6-Addition Path_BuLi->Intermediate_C6_add Electrophiles Quench with Electrophile Intermediate_4_Me->Electrophiles Intermediate_C2->Electrophiles Intermediate_C6_add->Electrophiles Product_4_Me Product: 4-Functionalized Electrophiles->Product_4_Me Product_C2 Product: 2-Functionalized Electrophiles->Product_C2 Product_C6 Product: 6-Functionalized (via addition) Electrophiles->Product_C6

Caption: Decision pathway for the regioselective functionalization of 3,4-lutidine.

References

Application of 3,4-Dimethylpyridine in the Synthesis of the Anticancer Drug Sonidegib

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethylpyridine, a substituted pyridine (B92270) derivative, serves as a crucial starting material in the synthesis of advanced pharmaceutical intermediates. Its application is notably illustrated in the production of the anticancer agent Sonidegib (LDE225). Sonidegib is a potent and selective inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the development of various cancers, making SMO a critical target for therapeutic intervention.[2] The synthesis of Sonidegib involves a multi-step process wherein this compound is first converted to the key intermediate, 2-bromo-3,4-dimethylpyridine (B1592094). This intermediate is subsequently used in a palladium-catalyzed cross-coupling reaction to construct the core structure of the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The overall synthetic strategy for Sonidegib utilizing this compound as a precursor can be outlined in two main stages:

  • Bromination of this compound: The initial step involves the regioselective bromination of this compound to produce the key intermediate, 2-bromo-3,4-dimethylpyridine.

  • Buchwald-Hartwig Amination: The resulting 2-bromo-3,4-dimethylpyridine is then coupled with the requisite benzimidazole (B57391) amine derivative via a Buchwald-Hartwig amination reaction to form a crucial C-N bond, leading to the core structure of Sonidegib.

Sonidegib Synthesis Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: API Synthesis This compound This compound Bromination Bromination This compound->Bromination Brominating agent 2-Bromo-3,4-dimethylpyridine 2-Bromo-3,4-dimethylpyridine Bromination->2-Bromo-3,4-dimethylpyridine Buchwald_Hartwig Buchwald-Hartwig Amination 2-Bromo-3,4-dimethylpyridine->Buchwald_Hartwig Benzimidazole_Amine 2-(Trifluoromethyl)-1H- benzo[d]imidazol-4-amine Benzimidazole_Amine->Buchwald_Hartwig Pd catalyst, base Sonidegib_Precursor Sonidegib Precursor Buchwald_Hartwig->Sonidegib_Precursor Final_API Sonidegib (API) Sonidegib_Precursor->Final_API Further steps

Figure 1: General workflow for the synthesis of Sonidegib from this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Bromo-3,4-dimethylpyridine

The bromination of pyridine derivatives can be achieved through various methods. A common approach involves the use of a brominating agent in the presence of an acid.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Sulfuric acid or Oleum

  • Sodium hydroxide (B78521) solution

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of this compound in a suitable solvent (e.g., concentrated sulfuric acid), the brominating agent (e.g., N-Bromosuccinimide) is added portion-wise at a controlled temperature, typically between 0-10°C.

  • The reaction mixture is then allowed to warm to a specific temperature (e.g., 105°C) and stirred for a defined period (e.g., 2 hours).

  • Upon completion, the reaction is quenched by carefully pouring the mixture onto ice.

  • The pH of the resulting solution is adjusted to be basic using a sodium hydroxide solution.

  • The product is extracted with an organic solvent, and the combined organic layers are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

ParameterValueReference
Starting MaterialThis compound[3]
Brominating AgentN-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)[3][4]
SolventOleum 65%[3]
Reaction Temperature105°C[3]
Reaction Time2 hours[3]
Typical Yield ~83% [3]
Purity >87% (by GC) [3]
Stage 2: Synthesis of Sonidegib Precursor via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.

Materials:

  • 2-Bromo-3,4-dimethylpyridine

  • 2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene (B28343) or other suitable solvent

Procedure:

  • An oven-dried reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Anhydrous solvent is added, followed by 2-bromo-3,4-dimethylpyridine and 2-(trifluoromethyl)-1H-benzo[d]imidazol-4-amine.

  • The reaction mixture is heated to a specified temperature (e.g., 110-120°C) for a set duration (e.g., 24 hours) until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling, the reaction mixture is diluted with a suitable solvent and washed with water and brine.

  • The organic layer is dried and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the Sonidegib precursor.

ParameterValueReference
Aryl Halide2-Bromo-3,4-dimethylpyridine[5]
Amine2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine[5]
CatalystPd₂(dba)₃[5]
LigandXPhos[5]
BaseSodium tert-butoxide[5]
SolventAnhydrous Toluene[5]
Reaction Temperature110-120°C[5]
Reaction Time24 hours[5]
Typical Yield Moderate to Excellent [5]

Signaling Pathway Inhibition by Sonidegib

Sonidegib functions by inhibiting the Smoothened (SMO) receptor, a key transducer in the Hedgehog signaling pathway. In a normal state, the Patched (PTCH) receptor inhibits SMO. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and subsequent gene expression related to cell proliferation and differentiation. Sonidegib directly binds to and inhibits SMO, thereby blocking the signaling cascade even in cases of aberrant pathway activation found in some cancers.

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibited Pathway Inhibition by Sonidegib PTCH_on PTCH SMO_on SMO PTCH_on->SMO_on Inhibits SUFU SUFU GLI_on GLI SUFU->GLI_on Sequesters & Promotes Cleavage GLI_rep GLI-R (Repressor) GLI_on->GLI_rep Hedgehog Hedgehog Ligand PTCH_off PTCH Hedgehog->PTCH_off Binds & Inhibits SMO_off SMO (Active) PTCH_off->SMO_off Inhibition Relieved GLI_off GLI-A (Activator) SMO_off->GLI_off Activates Nucleus_on Nucleus GLI_off->Nucleus_on Gene_Expression Target Gene Expression Nucleus_on->Gene_Expression Sonidegib Sonidegib SMO_inhibited SMO Sonidegib->SMO_inhibited Binds & Inhibits Downstream Signaling SMO_inhibited->Downstream Signaling Blocked

Figure 2: Simplified diagram of the Hedgehog signaling pathway and its inhibition by Sonidegib.

Conclusion

This compound is a valuable reagent in pharmaceutical manufacturing, serving as a key starting material for the synthesis of the SMO inhibitor Sonidegib. The synthetic route involves an efficient bromination to form the 2-bromo-3,4-dimethylpyridine intermediate, followed by a robust Buchwald-Hartwig amination to construct the core of the final drug molecule. This application highlights the importance of substituted pyridines in the development of targeted cancer therapies. The detailed protocols and understanding of the underlying reaction mechanisms are essential for researchers and professionals in drug development to optimize and scale up the synthesis of such life-saving medications.

References

Application Note: Quantification of 3,4-Diaminopyridine in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3,4-Diaminopyridine (B372788) (3,4-DAP), also known as amifampridine, is a potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS)[1]. Monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides a detailed high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of 3,4-diaminopyridine in human plasma. The protocol includes a solid-phase extraction (SPE) procedure for sample clean-up, ensuring a robust and reliable analytical method.

Experimental Protocols

Materials and Reagents
  • 3,4-Diaminopyridine reference standard

  • Internal Standard (IS), e.g., Phenylephrine[2]

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol (B129727)

  • Di-Potassium Hydrogen Orthophosphate

  • Ortho-phosphoric acid

  • HPLC grade water

  • Human plasma (with anticoagulant, e.g., EDTA)

  • C18 Solid-Phase Extraction (SPE) cartridges

Equipment
  • HPLC system with a UV detector

  • C18 analytical column (e.g., Waters C18, 250 mm x 4.6 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • SPE manifold

  • pH meter

  • Analytical balance

  • Micropipettes

Sample Preparation: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC grade water.

  • Sample Loading: To 1 mL of plasma sample, add the internal standard. Vortex for 30 seconds. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the 3,4-diaminopyridine and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

HPLC Protocol
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Di-Potassium Hydrogen Orthophosphate buffer (pH adjusted to 6.4 with ortho-phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Di-Potassium Hydrogen Orthophosphate buffer (pH 6.4) : Acetonitrile (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 290 nm

    • Column Temperature: Ambient

  • Analysis: Inject the reconstituted sample into the HPLC system and record the chromatogram. The retention time for 3,4-diaminopyridine is expected to be around 4.05 minutes under these conditions[3].

Data Presentation

The following table summarizes the quantitative data from a representative HPLC method for the analysis of 3,4-diaminopyridine.

ParameterValueReference
Linearity Range10 - 500 µg/L[2]
Limit of Quantification (LOQ)10 µg/L[2]
Recovery70.8%[2]
Intra-day Precision (%RSD)7.8 - 13.5%[2]
Inter-day Precision (%RSD)8.4 - 17.9%[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Add Internal Standard plasma_sample->add_is spe Solid-Phase Extraction add_is->spe condition Condition C18 Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry_reconstitute Evaporate and Reconstitute elute->dry_reconstitute hplc_injection Inject into HPLC dry_reconstitute->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography uv_detection UV Detection (290 nm) chromatography->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of 3,4-DAP calibration_curve->quantification

Caption: Experimental workflow for the quantification of 3,4-diaminopyridine in plasma.

method_validation center_node Validated HPLC Method specificity Specificity center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision robustness Robustness center_node->robustness stability Stability center_node->stability lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq

Caption: Key parameters for HPLC analytical method validation.

References

Application Notes and Protocols: Synthesis and Formulation of 2,6-dihydroxy-3,4-dimethylpyridine for Hair Dye Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dihydroxy-3,4-dimethylpyridine (B1313085) is a synthetic aromatic compound that serves as a crucial component in oxidative hair dye formulations.[1] Functioning as a coupler, it reacts with a primary intermediate in the presence of an oxidizing agent to form the final hair color.[2][3] This document provides detailed application notes and protocols for the synthesis of 2,6-dihydroxy-3,4-dimethylpyridine and its incorporation into hair dye formulations, along with methods for performance evaluation.

Synthesis of 2,6-dihydroxy-3,4-dimethylpyridine

A commercially viable synthesis process for 2,6-dihydroxy-3,4-dimethylpyridine has been developed, offering a safe, efficient, and economical route to this key hair dye intermediate.[4] The overall yield of this process is approximately 51%.[4]

Synthesis Pathway

The synthesis involves a multi-step process, which can be visualized as follows:

Synthesis_Pathway 2-Cyanoacetamide (B1669375) 2-Cyanoacetamide Intermediate_1 Sodium salt of 2-cyanoacetamide 2-Cyanoacetamide->Intermediate_1 Methanol Sodium Methoxide (B1231860) Sodium Methoxide Sodium Methoxide->Intermediate_1 Ethyl 2-methylacetoacetate (B1246266) Ethyl 2-methylacetoacetate Intermediate_2 Sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile Ethyl 2-methylacetoacetate->Intermediate_2 Hydrobromic Acid Hydrobromic Acid Intermediate_3 Hydrobromide salt of 2,6-dihydroxy-3,4-dimethylpyridine Hydrobromic Acid->Intermediate_3 Sodium Hydroxide (B78521) Sodium Hydroxide Final_Product 2,6-dihydroxy-3,4-dimethylpyridine Sodium Hydroxide->Final_Product Intermediate_1->Intermediate_2 Condensation Intermediate_2->Intermediate_3 Hydrolysis & Decarboxylation Intermediate_3->Final_Product Neutralization

Caption: Synthesis pathway of 2,6-dihydroxy-3,4-dimethylpyridine.

Experimental Protocol for Synthesis

Step 1: Formation of the Sodium Salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile

  • In a suitable reaction vessel, generate the sodium salt of 2-cyanoacetamide in situ by reacting 2-cyanoacetamide with a 25% solution of sodium methoxide in methanol.

  • Introduce ethyl 2-methylacetoacetate to the reaction mixture for condensation.

  • Monitor the reaction for the consumption of ethyl 2-methylacetoacetate using a suitable analytical method such as gas chromatography (GC).

  • Upon completion of the reaction, filter the precipitated sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.

Step 2: Hydrolysis and Decarboxylation

  • Treat the sodium salt of 2,6-dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile with 48% hydrobromic acid.

  • Heat the slurry to 120-125°C and maintain this temperature for approximately 24 hours.[4]

  • Cool the mixture to 20°C to allow for the crystallization of the hydrobromide salt of 2,6-dihydroxy-3,4-dimethylpyridine.

  • Filter and wash the crystallized solid with water.

Step 3: Neutralization

  • Suspend the wet hydrobromide salt in water.

  • Adjust the pH of the mixture to 5.2 using a 50% sodium hydroxide solution.[4]

  • Filter the resulting solid, wash with water and then with methanol.

  • Dry the product under vacuum at 60°C to obtain 2,6-dihydroxy-3,4-dimethylpyridine as an off-white to tan powder.[4]

ParameterValueReference
Overall Yield~51%[4]
Melting Point185-187°C[4]

Application in Hair Dye Formulations

2,6-dihydroxy-3,4-dimethylpyridine is utilized as a coupler in permanent oxidative hair dye formulations.[1][2] It is crucial to note that for end-use, the dye formulation containing the coupler is mixed with a developer, typically a hydrogen peroxide solution. The final "on-head" concentration of 2,6-dihydroxy-3,4-dimethylpyridine should not exceed 1.0%.[2][3]

Oxidative Hair Dyeing Workflow

The process of oxidative hair dyeing involves the chemical reaction of precursors (primary intermediates and couplers) within the hair shaft, initiated by an oxidizing agent.

Hair_Dye_Workflow cluster_0 Formulation cluster_1 Application & Reaction cluster_2 Final Result Dye_Cream Dye Cream (Coupler + Primary Intermediate + Alkaline Agent) Mixing Mixing Dye_Cream->Mixing Developer Developer (Hydrogen Peroxide) Developer->Mixing Application Application to Hair Mixing->Application Penetration Penetration into Hair Shaft Application->Penetration Oxidation Oxidation & Color Formation Penetration->Oxidation Rinsing Rinsing & Conditioning Oxidation->Rinsing Colored_Hair Permanently Colored Hair Rinsing->Colored_Hair

Caption: General workflow for oxidative hair dyeing.

Protocol for a Cream-Based Hair Dye Formulation

This protocol provides a basic framework. The exact quantities of ingredients may need to be adjusted based on the desired color outcome and product form.

Part A: Dye Cream Base

IngredientFunctionTypical Concentration (%)
Cetearyl AlcoholEmollient, Thickener10.0 - 15.0
Ceteareth-20Emulsifier2.0 - 4.0
Glyceryl StearateEmulsifier, Emollient1.0 - 3.0
Propylene GlycolSolvent, Humectant5.0 - 10.0
Sodium Laureth SulfateSurfactant, Foaming Agent1.0 - 5.0

Part B: Active Dye Components

IngredientFunctionTypical Concentration (%)
2,6-dihydroxy-3,4-dimethylpyridine Coupler ≤ 2.0 (before mixing)
p-Phenylenediamine (PPD) or Toluene-2,5-diaminePrimary Intermediate0.5 - 2.0
ResorcinolCoupler0.1 - 1.0
m-AminophenolCoupler0.1 - 1.0
Ammonium (B1175870) Hydroxide (28%)Alkalizing Agent2.0 - 5.0 (to achieve pH 9-10)
Tetrasodium EDTAChelating Agent0.1 - 0.5
Sodium SulfiteAntioxidant0.1 - 0.5
Deionized WaterSolventq.s. to 100

Procedure:

  • Part A Preparation: In a primary vessel, heat the components of Part A to 70-75°C until all solids are melted and the mixture is uniform.

  • Part B Preparation: In a separate vessel, dissolve the components of Part B in deionized water.

  • Emulsification: Slowly add Part B to Part A with continuous homogenization to form a stable emulsion.

  • Cooling: Cool the emulsion to 40-45°C with gentle mixing.

  • Final Adjustments: Add ammonium hydroxide to adjust the pH to the desired range (typically 9-10). Add any heat-sensitive ingredients at this stage.

  • Quality Control: Check the viscosity, pH, and stability of the final dye cream.

Part C: Developer

IngredientFunctionTypical Concentration (%)
Hydrogen Peroxide (35%)Oxidizing Agent17.1 (for 6% or 20 volume)
Cetearyl AlcoholThickener2.0 - 4.0
Ceteareth-20Emulsifier0.5 - 1.5
Phosphoric AcidStabilizerq.s. to pH 2.5-3.5
Deionized WaterSolventq.s. to 100

Final Application:

Mix the Dye Cream and the Developer in a 1:1 ratio immediately before application to the hair. The final concentration of 2,6-dihydroxy-3,4-dimethylpyridine on the head will be ≤ 1.0%.

Performance and Safety Evaluation

Color Fastness Testing

The ability of the hair dye to resist fading from washing, light exposure, and other environmental factors is a critical performance indicator.

Protocol for Wash Fastness:

  • Prepare standardized hair tresses (e.g., bleached human hair).

  • Dye the tresses with the prepared hair dye formulation according to the application protocol.

  • Measure the initial color of the dyed tresses using a spectrophotometer or colorimeter (Lab* values).

  • Subject the tresses to a standardized washing procedure (e.g., multiple cycles of shampooing and rinsing).

  • Measure the color of the washed tresses.

  • Calculate the color change (ΔE*) to quantify the degree of fading.

Stability Testing

The stability of the hair dye formulation is essential for ensuring product quality and shelf life.

Protocol for Accelerated Stability Testing:

  • Store samples of the hair dye cream at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, and 3 months).

  • At each time point, evaluate the physical properties (e.g., viscosity, pH, color, phase separation) and the concentration of the active ingredients.

Safety Assessment

2,6-dihydroxy-3,4-dimethylpyridine has been evaluated by the Scientific Committee on Consumer Products (SCCP) of the European Commission.[2] It is considered safe for use in oxidative hair dye formulations at a maximum on-head concentration of 1.0%.[2][3] However, as with all hair dye ingredients, it is essential to conduct a skin sensitivity test before application to rule out allergic reactions.[5]

Disclaimer: This document is intended for informational purposes for research and development professionals. All protocols should be adapted and validated for specific laboratory conditions and product requirements. All safety precautions and regulatory guidelines should be strictly followed.

References

Troubleshooting & Optimization

How to improve yield in 3,4-Dimethylpyridine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in 3,4-Dimethylpyridine (also known as 3,4-Lutidine) synthesis reactions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem: Low or No Product Yield

A consistently low yield is a frequent challenge in organic synthesis. The following table outlines potential causes and corresponding troubleshooting steps to improve the yield of this compound.

Potential CauseRecommended Solution
Incorrect Reaction Temperature Optimize the reaction temperature. For gas-phase syntheses, such as the Chichibabin reaction, temperatures are typically high (300-500°C)[1]. For liquid-phase reactions, a different optimal temperature will be required. A systematic study of the temperature profile is recommended.
Suboptimal Molar Ratios of Reactants Verify and optimize the stoichiometry of the reactants. In the Chichibabin synthesis of 3,4-lutidine, the molar ratio of crotonaldehyde (B89634), propionaldehyde (B47417), and ammonia (B1221849) is critical[1].
Inefficient Catalyst Ensure the catalyst is active and suitable for the reaction. For gas-phase reactions, catalysts like silica-alumina are common[1]. The choice of catalyst can significantly impact the yield and selectivity.
Insufficient Reaction Time Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time. Premature work-up can lead to incomplete conversion.
Impure Starting Materials Use high-purity starting materials. Impurities can lead to side reactions and decrease the yield of the desired product.
Product Loss During Work-up Refine the extraction and purification procedures. Ensure complete extraction from the aqueous layer and minimize losses during distillation or chromatography.

Problem: Formation of By-products

The formation of isomers and other impurities is a common issue that can complicate purification and reduce the overall yield.

Potential By-productPrevention and Mitigation Strategies
Isomeric Dimethylpyridines The formation of other lutidine isomers can occur depending on the synthetic route. Careful selection of starting materials and reaction conditions can favor the formation of the 3,4-isomer. For example, in the Chichibabin synthesis, the choice of aldehydes is directed to produce 3,4-lutidine[1].
Polymeric Materials Polymerization of reactants, especially aldehydes, can be a significant side reaction. This can often be minimized by controlling the reaction temperature and the rate of addition of reactants.
Incompletely Reacted Intermediates Ensure the reaction goes to completion by optimizing the reaction time and temperature. Monitoring the reaction is crucial to identify the point of maximum conversion.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective method for synthesizing this compound?

A1: The Chichibabin pyridine (B92270) synthesis is a widely used industrial method. It involves the gas-phase reaction of aldehydes and/or ketones with ammonia at elevated temperatures over a solid acid catalyst[2]. For this compound, a mixture of crotonaldehyde, propionaldehyde, and ammonia is typically used[1].

Q2: What kind of yields can I expect from the Chichibabin synthesis of this compound?

A2: The yields of Chichibabin syntheses can vary, but they are often in the range of 20-40% for liquid-phase reactions. Gas-phase industrial processes are optimized for higher throughput and yield[3][4]. A synthesis of related methylpyridines from acetaldehyde (B116499) and ammonia reports yields of a mixture of 2- and 4-methylpyridine (B42270) to be around 70.2% with an optimized catalyst[5].

Q3: My yield for the synthesis from α-methyl-acetylacetic acid ester is consistently around 35%. Is this typical, and how can it be improved?

A3: A reported yield for the synthesis of 2,3-dimethylpyridine, this compound, and 2-methyl-3-ethylpyridine from α-methyl- or α-ethyl-acetylacetic acid ester is about 35%, so your result is in the expected range[6]. To potentially improve the yield, you could investigate optimizing reaction parameters such as temperature, reaction time, and the molar ratios of your reactants. Additionally, exploring different catalysts or solvents might lead to an improvement.

Q4: How can I effectively purify the crude this compound?

A4: Purification is typically achieved through fractional distillation[1]. For solid impurities or by-products with significantly different boiling points, distillation is very effective. If distillation does not provide sufficient purity, other methods like crystallization of a salt (e.g., picrate) followed by regeneration of the free base can be employed. For laboratory scale, column chromatography can be used, though tailing on silica (B1680970) gel might be an issue due to the basic nature of pyridine. This can sometimes be mitigated by adding a small amount of a base like triethylamine (B128534) to the eluent[7].

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsTypical YieldKey AdvantagesKey Disadvantages
Chichibabin Synthesis Crotonaldehyde, Propionaldehyde, Ammonia20-40% (liquid phase)[4]Uses readily available starting materials; suitable for industrial scale.High temperatures and pressures required; can produce a mixture of isomers.
From α-Methyl-acetylacetic acid ester α-Methyl-acetylacetic acid ester~35%[6]A classical laboratory-scale synthesis.Moderate yield; may require multi-step process.

Experimental Protocols

Protocol 1: Chichibabin Synthesis of this compound

This protocol is based on the general principles of the Chichibabin synthesis adapted for this compound[1].

Materials:

  • Crotonaldehyde

  • Propionaldehyde

  • Ammonia

  • Silica-alumina catalyst

Procedure:

  • Set up a tube furnace with a reactor packed with a silica-alumina catalyst.

  • Heat the catalyst bed to the reaction temperature, typically between 375°C and 450°C[1].

  • Vaporize a mixture of crotonaldehyde and propionaldehyde and preheat it to the reaction temperature.

  • Separately, heat ammonia gas to the same reaction temperature.

  • Introduce the mixed aldehyde vapors and ammonia gas into the reactor over the catalyst.

  • The reaction product exiting the reactor is a gaseous mixture. Condense this mixture to separate an aqueous layer and an oil layer.

  • Separate the oil layer. The aqueous layer can be extracted with a solvent like benzene (B151609) to recover any dissolved product, which is then combined with the oil layer.

  • The combined oil layer is then subjected to fractional distillation to isolate the this compound.

Visualizations

Troubleshooting_Yield cluster_solutions Troubleshooting Steps Start Low Yield of this compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Check_Purity->Optimize_Conditions If pure Check_Catalyst Evaluate Catalyst Activity/Choice Optimize_Conditions->Check_Catalyst If no improvement Improve_Workup Refine Work-up & Purification Protocol Check_Catalyst->Improve_Workup If catalyst is optimal Success Yield Improved Improve_Workup->Success If losses are minimized

Caption: A troubleshooting workflow for addressing low yield in this compound synthesis.

Chichibabin_Workflow Reactants 1. Prepare Reactants (Crotonaldehyde, Propionaldehyde, Ammonia) Vaporization 2. Vaporize & Preheat Reactants (375-450°C) Reactants->Vaporization Reaction 3. Pass over Catalyst (Silica-Alumina) Vaporization->Reaction Condensation 4. Condense Product Mixture Reaction->Condensation Separation 5. Separate Oil & Aqueous Layers Condensation->Separation Extraction 6. Extract Aqueous Layer (optional) Separation->Extraction Distillation 7. Fractional Distillation of Combined Oil Layers Separation->Distillation Extraction->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for the Chichibabin synthesis of this compound.

References

Troubleshooting low yield in N-oxidation of dimethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-oxidation of dimethylpyridines (lutidines). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the N-oxidation of dimethylpyridines?

A1: The most frequently employed oxidizing agents for the N-oxidation of dimethylpyridines include:

  • Hydrogen peroxide in glacial acetic acid: A classic and cost-effective method.[1][2]

  • meta-Chloroperoxybenzoic acid (m-CPBA): Often provides high yields but can be more expensive and requires careful handling due to its potential for shock sensitivity.[1][3]

  • Peracetic acid: Can be generated in situ from hydrogen peroxide and acetic acid.[4][5]

  • Sodium perborate: A stable and inexpensive solid oxidant.[1][6]

  • Potassium peroxymonosulfate (B1194676) (Oxone): Effective under various pH conditions.[1]

  • Urea-hydrogen peroxide adduct (UHP): A stable, solid source of hydrogen peroxide.[6]

Q2: I'm observing a low yield in my N-oxidation reaction. What are the potential causes?

A2: Low yields in the N-oxidation of dimethylpyridines can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the oxidizing agent.[7]

  • Decomposition of the N-oxide product: Pyridine (B92270) N-oxides can be thermally sensitive, and prolonged exposure to high temperatures can lead to degradation.[7][8]

  • Side reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired N-oxide.

  • Suboptimal pH: The pH of the reaction medium can significantly influence the reaction rate and the stability of both the reactant and the product.[7]

  • Loss of product during workup: The polarity of pyridine N-oxides can lead to losses during aqueous extraction and purification steps.[1]

  • Phase separation: In reactions using aqueous hydrogen peroxide, phase separation between the aqueous phase and the organic alkylpyridine phase can lead to mass transfer limitations, which can be particularly problematic for higher-order alkylpyridines like lutidines.[9][10]

Q3: How can I minimize the formation of byproducts during the N-oxidation?

A3: To minimize byproduct formation, consider the following strategies:

  • Optimize reaction temperature: Maintain a controlled and optimal temperature to avoid decomposition of the product and undesired side reactions.[7] The reaction is often exothermic, so careful temperature management is crucial.[7]

  • Control the stoichiometry of the oxidizing agent: Use the appropriate molar equivalents of the oxidizing agent to prevent over-oxidation or other side reactions.[7]

  • Monitor reaction progress: Track the consumption of the starting material and the formation of the product using techniques like TLC or HPLC to determine the optimal reaction time.

  • Choose a selective oxidizing agent: Some oxidizing agents may offer higher selectivity for N-oxidation over other potential side reactions. For instance, m-CPBA has been reported to give higher yields compared to other oxidants for certain substituted pyridines.[2]

Q4: What are the recommended workup and purification procedures for dimethylpyridine N-oxides?

A4: Given the polar nature of dimethylpyridine N-oxides, the following workup and purification strategies are commonly used:

  • Extraction: After quenching any excess oxidizing agent, extraction with a suitable organic solvent like dichloromethane (B109758) or chloroform (B151607) is often performed.[4]

  • pH adjustment: Adjusting the pH of the aqueous layer can be critical for efficient extraction. For instance, making the solution basic can help in the separation process.[11]

  • Chromatography: For high purity, column chromatography on silica (B1680970) gel is a standard method.[12]

  • Crystallization: If the N-oxide is a solid, crystallization from an appropriate solvent system can be an effective purification technique.[11]

  • Drying: Pyridine N-oxides can be hygroscopic, so thorough drying of the purified product is essential.[7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Conversion of Starting Material 1. Insufficient amount of oxidizing agent.2. Reaction temperature is too low.3. Inactive catalyst (if applicable).4. Incorrect pH of the reaction mixture.1. Incrementally increase the molar equivalents of the oxidizing agent.2. Gradually increase the reaction temperature while monitoring for exotherms.3. Use a fresh batch of catalyst or consider a different catalyst.4. Adjust the pH to the optimal range for the specific oxidizing agent.
Low Yield of Desired Product with By-product Formation 1. Reaction temperature is too high, leading to degradation.2. Excess oxidizing agent causing over-oxidation.3. Prolonged reaction time.1. Lower the reaction temperature and ensure efficient stirring and cooling.2. Optimize the stoichiometry of the oxidizing agent.3. Monitor the reaction progress closely and stop the reaction once the starting material is consumed.
Difficulty in Isolating the Product 1. The product is highly soluble in the aqueous phase.2. Formation of an emulsion during extraction.3. The product is unstable during purification.1. Use a more polar organic solvent for extraction or perform continuous extraction.2. Add brine to the aqueous layer to break the emulsion.3. Minimize exposure to high temperatures and acidic/basic conditions during purification. Consider using a milder purification technique.
Reaction is Uncontrolled or Exothermic 1. Too rapid addition of the oxidizing agent.2. Inadequate cooling of the reaction mixture.3. High concentration of reactants.1. Add the oxidizing agent portion-wise or via a dropping funnel at a controlled rate.2. Ensure the reaction is conducted in an ice bath or with an efficient cooling system.3. Dilute the reaction mixture with an appropriate solvent.

Quantitative Data Summary

Table 1: Comparison of Oxidizing Agents for N-Oxidation of 3-Substituted Pyridines

Oxidizing AgentMethodYield (%)
30% Hydrogen Peroxide in Glacial Acetic AcidAModerate
m-Chloroperoxybenzoic acid (m-CPBA)BHigh
Sodium Perborate MonohydrateC-
Potassium Peroxymonosulfate (Oxone)D & E-
Magnesium MonoperoxyphthalateFHigh (often not isolated yields)
Data synthesized from a comparative study on 3-substituted pyridines, where m-CPBA generally provided the best isolated yields.[1]

Table 2: N-Oxidation of 3,5-Lutidine with Hydrogen Peroxide

OxidantTemperatureReaction TimeYield (%)Purity (HPLC)
30% H₂O₂80°C (initial), then 100°C3h, then 12h95.2199.79
Peracetic Acid--97.0697.21
Data from a patent describing a method for preparing 3,5-dimethylpyridine-N-oxide.[4]

Experimental Protocols

Protocol 1: N-Oxidation of 3,5-Dimethylpyridine (B147111) using Hydrogen Peroxide and Acetic Acid

This protocol is adapted from a reported synthesis of 3,5-lutidine N-oxide.[11]

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Glacial Acetic Acid

  • 35% Hydrogen Peroxide (H₂O₂)

  • Diethyl ether

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, combine 0.5 mol of glacial acetic acid and 0.051 mol of 3,5-dimethylpyridine in a round-bottom flask equipped with a magnetic stirrer.

  • To this mixture, add 5 mL of 35% hydrogen peroxide.

  • Heat the reaction mixture to an internal temperature of 80°C and maintain this temperature with constant stirring for 5 hours.

  • After 5 hours, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethylpyridine N-oxide.

  • Further purification can be achieved by crystallization from a suitable solvent like diethyl ether.[11]

Protocol 2: N-Oxidation of a Dimethylpyridine using m-CPBA

This is a general procedure based on the use of m-CPBA for N-oxidations.[13][14]

Materials:

  • Dimethylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the dimethylpyridine (1 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 eq.) in dichloromethane.

  • Slowly add the m-CPBA solution to the cooled dimethylpyridine solution over 15-30 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield Observed check_conversion Check Reaction Conversion (TLC, HPLC, NMR) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No complete_reaction Complete Conversion check_conversion->complete_reaction Yes sub_issue1 Insufficient Oxidant? incomplete_reaction->sub_issue1 check_workup Investigate Workup & Purification complete_reaction->check_workup sub_issue2 Low Temperature? sub_issue1->sub_issue2 No solution1 Increase Oxidant Stoichiometry sub_issue1->solution1 Yes sub_issue3 Short Reaction Time? sub_issue2->sub_issue3 No solution2 Increase Reaction Temperature sub_issue2->solution2 Yes solution3 Increase Reaction Time sub_issue3->solution3 Yes product_loss Product Loss During Workup check_workup->product_loss Yes check_byproducts Analyze for Byproducts check_workup->check_byproducts No solution4 Optimize Extraction pH Use Continuous Extraction Modify Purification product_loss->solution4 byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes solution5 Lower Temperature Optimize Oxidant Stoichiometry byproducts_present->solution5 N_Oxidation_Workflow start Start: Dimethylpyridine reaction Reaction with Oxidizing Agent (e.g., H2O2/AcOH or m-CPBA) start->reaction monitoring Monitor Progress (TLC, HPLC) reaction->monitoring complete Reaction Complete? monitoring->complete workup Workup: - Quench Excess Oxidant - Neutralization - Extraction purification Purification: - Column Chromatography - Crystallization workup->purification product Final Product: Dimethylpyridine N-oxide purification->product complete->reaction No complete->workup Yes

References

Technical Support Center: Optimizing Syntheses Involving 3,4-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of 3,4-lutidine. The information is presented in a practical question-and-answer format to aid in the optimization of reaction conditions and to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Reactions Involving 3,4-Lutidine

Q1: My reaction yield is consistently low when using 3,4-lutidine. What are the primary factors I should investigate?

A1: Low yields in syntheses involving 3,4-lutidine can arise from several factors. A systematic approach to troubleshooting is crucial. The main areas to focus on are:

  • Purity of Starting Materials: 3,4-Lutidine, like other pyridines, is susceptible to oxidation and can absorb moisture. Impurities in the starting material or other reagents can lead to unwanted side reactions and diminish your yield. Always use freshly distilled or high-purity 3,4-lutidine and ensure all other reagents and solvents are anhydrous.

  • Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters. These may need to be optimized for your specific substrate and reaction type. Some reactions may require elevated temperatures to proceed, while others might need cryogenic conditions to prevent the formation of byproducts.[1]

  • Catalyst Activity: In cross-coupling or other catalyzed reactions, the activity of the catalyst is paramount. Ensure your catalyst is fresh and has been stored under the appropriate conditions. Catalyst deactivation can be a significant cause of low yield.[1]

Q2: I am attempting a regioselective functionalization of 3,4-lutidine via lithiation, but the yield is poor. What are the common pitfalls?

A2: Regioselective lithiation of 3,4-lutidine is a powerful technique, but it is sensitive to reaction conditions. Here are some common issues and their solutions:

  • Choice of Lithiating Agent: The choice of the organolithium reagent can influence the regioselectivity and yield. For deprotonation of the 4-methyl group, lithium diisopropylamide (LDA) is often preferred over n-butyllithium (n-BuLi), as n-BuLi can sometimes lead to addition reactions at the C-6 position.

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions. Inadequate temperature control can lead to a mixture of products and a lower yield of the desired isomer.

  • Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and air. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).

Issue 2: Formation of Significant Byproducts

Q3: During the functionalization of 3,4-lutidine, I am observing significant byproduct formation. What are the likely side reactions?

A3: Byproduct formation is a common challenge. The nature of the side products will depend on the specific reaction you are performing.

  • In Lithiation Reactions: A common byproduct is the result of the lithiated 3,4-lutidine attacking the ester group of a reactant, if present. This can be minimized by using the correct stoichiometry and controlling the reaction temperature.

  • In Halogenation Reactions: Over-halogenation or the formation of isomers can be an issue. Controlling the stoichiometry of the halogenating agent and the reaction time is crucial. In some cases, initial ring chlorination and hydroxylation can occur, followed by the formation of benzoquinone imines that can lead to ring cleavage.

  • Homocoupling in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, homocoupling of the starting materials can be a significant side reaction. This can often be minimized by optimizing the catalyst, ligands, and reaction temperature.

Q4: How can I minimize the formation of these byproducts?

A4: Minimizing byproducts requires careful control over the reaction parameters:

  • Stoichiometry: Use the correct molar ratios of your reactants. A slight excess of one reagent may be beneficial in some cases, but a large excess can lead to side reactions.

  • Temperature Control: Maintain a consistent and optimized reaction temperature.

  • Rate of Addition: In many cases, the slow, dropwise addition of a reagent can minimize local high concentrations and reduce the likelihood of side reactions.

  • Choice of Solvent: The solvent can influence the reaction pathway. Screening different solvents may help to identify conditions that favor the desired product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3,5-Lutidine from 2-Methyl-1,5-pentanediamine

While this data is for the synthesis of the 3,5-isomer, the principles can be informative for optimizing the synthesis of 3,4-lutidine from similar precursors.

CatalystTemperature (°C)H₂/Substrate Molar RatioYield of 3,5-Lutidine (%)Reference
γ-Al₂O₃400-50020:1 to 30:110-25[2]
γ-Al₂O₃/SiO₂400-50020:1 to 30:110-25[2]
Al₂O₃350-5505:1 to 40:1Not specified[2]
SiO₂350-5505:1 to 40:1Not specified[2]

Experimental Protocols

Protocol 1: Regioselective Lithiation of 3,4-Lutidine and Reaction with an Aldehyde

This protocol describes the regioselective deprotonation of the 4-methyl group of 3,4-lutidine followed by an aldol (B89426) reaction with an aldehyde.

Materials:

  • 3,4-Lutidine (freshly distilled)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or nitrogen gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Initial Cooldown: To the flask, add 3,4-lutidine (1.0 equivalent) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiating Agent Addition: Slowly add a solution of LDA (1.1 equivalents) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.

  • Stirring: Stir the resulting dark-colored solution at -78 °C for 1 hour.

  • Electrophile Addition: Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield Observed in 3,4-Lutidine Reaction check_purity Step 1: Verify Purity of Starting Materials & Reagents (3,4-Lutidine, Solvents, etc.) start->check_purity is_pure Are all materials pure and anhydrous? check_purity->is_pure purify Action: Purify/Dry all reagents and solvents. Repeat experiment. is_pure->purify No check_conditions Step 2: Review Reaction Conditions (Temperature, Time, Stoichiometry) is_pure->check_conditions Yes purify->start are_conditions_optimal Are conditions optimized for this specific transformation? check_conditions->are_conditions_optimal optimize_conditions Action: Perform a systematic optimization (e.g., DOE). Vary T, time, concentration. are_conditions_optimal->optimize_conditions No check_catalyst Step 3: Evaluate Catalyst (if applicable) are_conditions_optimal->check_catalyst Yes optimize_conditions->start is_catalyst_active Is the catalyst active and handled correctly? check_catalyst->is_catalyst_active replace_catalyst Action: Use fresh catalyst. Ensure inert handling techniques. is_catalyst_active->replace_catalyst No analyze_byproducts Step 4: Analyze for Side Products (TLC, LC-MS, NMR) is_catalyst_active->analyze_byproducts Yes replace_catalyst->start side_products_present Are significant side products observed? analyze_byproducts->side_products_present modify_protocol Action: Modify protocol to minimize side reactions (e.g., slower addition, different solvent). side_products_present->modify_protocol Yes success Yield Improved side_products_present->success No modify_protocol->start

Caption: A decision tree for troubleshooting low yields in 3,4-Lutidine syntheses.

Lithiation_Workflow cluster_setup Reaction Setup cluster_lithiation Regioselective Lithiation cluster_functionalization Electrophilic Quench cluster_workup Workup & Purification start Start: Dry Glassware under Inert Atmosphere add_lutidine Add 3,4-Lutidine and Anhydrous THF start->add_lutidine cool_minus_78 Cool to -78 °C add_lutidine->cool_minus_78 add_lda Slowly Add LDA Solution cool_minus_78->add_lda stir_1hr Stir for 1 hour at -78 °C add_lda->stir_1hr lithiated_intermediate Formation of 4-(lithiomethyl)-3-methylpyridine stir_1hr->lithiated_intermediate add_electrophile Slowly Add Electrophile (e.g., Aldehyde) lithiated_intermediate->add_electrophile warm_rt Warm to Room Temperature add_electrophile->warm_rt quench Quench with aq. NH4Cl warm_rt->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify final_product Isolated Product purify->final_product

Caption: Experimental workflow for the regioselective functionalization of 3,4-Lutidine.

References

Purification techniques for 3,4-Dimethylpyridine after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3,4-Dimethylpyridine (3,4-Lutidine).

Troubleshooting Guides

Issue 1: Low Purity of this compound After Initial Synthesis

Q: My initial purity of this compound after synthesis is low. What are the likely impurities and how can I remove them?

A: The purity of this compound post-synthesis can be affected by several factors, primarily the synthetic route employed. A common industrial method is the Chichibabin pyridine (B92270) synthesis, which involves the condensation of aldehydes and ammonia (B1221849).[1] This process can lead to a range of impurities.

Common Impurities:

  • Isomeric Lutidines: The synthesis often produces a mixture of lutidine isomers (e.g., 2,4-lutidine, 3,5-lutidine) which have very similar boiling points, making them difficult to separate by simple distillation.[2]

  • Unreacted Starting Materials: Residual aldehydes or ammonia may remain.

  • Aldol Condensation Byproducts: Self-condensation of the aldehyde starting materials can lead to higher molecular weight impurities.

  • Oxidation Products: If the reaction is exposed to air at high temperatures, pyridine-N-oxides or other oxidation byproducts may form.

  • Polymeric Materials: Polymerization of reactants or intermediates can result in tar-like substances.

Initial Purification Strategy:

A multi-step approach is often necessary. This typically involves an initial extraction followed by a primary purification technique like fractional distillation. For high-purity requirements, a secondary technique such as salt formation and recrystallization may be necessary.

Issue 2: Difficulty in Separating Isomeric Impurities

Q: I am struggling to separate isomeric lutidines from my this compound product. What methods are effective for this separation?

A: Due to their similar boiling points, separating lutidine isomers by fractional distillation is challenging. More specialized techniques are often required:

  • Fractional Distillation with a High-Efficiency Column: While difficult, a fractional distillation apparatus with a high number of theoretical plates (e.g., a Vigreux or packed column) can achieve some degree of separation if performed slowly and carefully.[3][4]

  • Crystallization of Salts: Formation of salts, such as picrates or oxalates, can be an effective method. The different isomers may exhibit varying solubilities of their salt forms, allowing for separation through fractional crystallization.[5]

  • Inclusion Complexation: This advanced technique involves the use of a "host" molecule that selectively forms a crystalline inclusion compound with a specific lutidine isomer.[2] This can be a highly effective but more complex method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general purification techniques for crude this compound?

A: The most common and effective purification techniques are fractional distillation and recrystallization of a salt derivative. For removal of non-basic impurities, an initial acid-base extraction can be employed.

Q2: Which solvents are suitable for the recrystallization of this compound salts?

A: The choice of solvent will depend on the specific salt formed. For picrate (B76445) salts, ethanol (B145695) is often used. For oxalate (B1200264) salts, acetone (B3395972) may be a suitable solvent.[5] It is crucial to perform small-scale solubility tests to determine the optimal solvent system, where the salt has high solubility in the hot solvent and low solubility in the cold solvent.

Q3: How can I remove colored impurities from my this compound?

A: Colored impurities are often due to oxidation or polymeric byproducts. Treatment of the crude product with an oxidizing agent like potassium permanganate (B83412) (KMnO4), followed by filtration and distillation, can help decolorize the material.[5]

Q4: What are the key parameters to control during fractional distillation for optimal separation?

A: Key parameters include a slow and steady heating rate, maintaining a consistent temperature gradient in the column, and a slow distillation rate.[3] Using a column with a high number of theoretical plates is also essential.[4]

Data Presentation

Table 1: Physical Properties of Common Lutidine Isomers

IsomerBoiling Point (°C)Density (g/mL at 25°C)
2,4-Lutidine1590.927
3,4-Lutidine163-1640.954
3,5-Lutidine169-1700.939

Data sourced from Sigma-Aldrich product information.[6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound. Add boiling chips to ensure smooth boiling.

  • Distillation: Begin heating the flask gently. As the liquid boils, vapors will rise through the fractionating column.[3]

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at the boiling point of this compound (163-164°C).[6] It is advisable to collect fractions before and after the main fraction to isolate the pure compound.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.[7]

Protocol 2: Purification via Picrate Salt Formation and Recrystallization

  • Salt Formation: Dissolve the crude this compound in a suitable solvent like ethanol. In a separate flask, prepare a saturated solution of picric acid in ethanol.

  • Precipitation: Slowly add the picric acid solution to the lutidine solution with stirring. The picrate salt of this compound should precipitate out.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallization: Dissolve the collected picrate salt in a minimal amount of hot ethanol to form a saturated solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Liberation of Free Base: Suspend the purified picrate salt in water and add a strong base (e.g., NaOH solution) until the solution is strongly alkaline.

  • Extraction: Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow Purification Workflow for this compound crude Crude this compound (from synthesis) acid_base Acid-Base Extraction (Optional: removes non-basic impurities) crude->acid_base distillation Fractional Distillation acid_base->distillation low_purity Low Purity Product (Isomers may co-distill) distillation->low_purity If isomers present high_purity High Purity this compound distillation->high_purity If isomers absent salt_formation Salt Formation (e.g., with Picric Acid) low_purity->salt_formation recrystallization Recrystallization of Salt salt_formation->recrystallization liberation Liberation of Free Base recrystallization->liberation liberation->high_purity

Caption: General purification workflow for this compound.

Troubleshooting_Isomers Troubleshooting Isomeric Impurities start Product contains isomeric impurities distill Fractional Distillation (High-efficiency column) start->distill salt Salt Formation & Recrystallization start->salt inclusion Inclusion Complexation (Advanced) start->inclusion partial Partial Separation distill->partial success Separation Achieved salt->success inclusion->success partial->salt fail Separation Fails

Caption: Decision tree for separating isomeric lutidines.

References

Technical Support Center: Managing Exothermic 3,4-Dimethylpyridine Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for managing the exothermic oxidation of 3,4-Dimethylpyridine. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safe and efficient experimentation.

Troubleshooting Guides

This section addresses common issues encountered during the oxidation of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Runaway Exothermic Reaction

Q: My reaction is exhibiting a rapid, uncontrolled temperature increase. How can I mitigate this?

A: A runaway exothermic reaction is a significant safety concern. Here are immediate and preventative measures:

  • Immediate Actions:

    • Ensure the reaction vessel is in a well-ventilated fume hood.

    • If safe to do so, immediately immerse the reaction vessel in an ice bath or utilize a cooling system to rapidly decrease the temperature.

    • Stop the addition of any further reagents.

  • Preventative Measures:

    • Slow Reagent Addition: Add the oxidizing agent dropwise or in small portions over an extended period. This allows for better heat dissipation.

    • Efficient Cooling: Always have a cooling bath (e.g., ice-water) prepared and maintain a consistent low temperature throughout the addition of the oxidizing agent.[1]

    • Dilution: Conducting the reaction at a lower concentration can help to better manage heat generation.

    • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

Issue 2: Low or No Conversion of Starting Material

Q: I am observing little to no formation of the desired N-oxide product. What are the likely causes?

A: Several factors can contribute to low or no conversion of this compound:

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent is critical. Ensure you are using a sufficient molar excess. It is recommended to incrementally increase the molar equivalents of the oxidizing agent.[1]

  • Low Reaction Temperature: The oxidation may require a specific activation temperature. Gradually and carefully increase the reaction temperature while monitoring for any exotherm.[1]

  • Incorrect pH: The pH of the reaction mixture can significantly influence the reaction rate. Ensure the pH is within the optimal range for your chosen oxidizing agent.[1]

  • Inactive Catalyst: If using a catalyst, ensure it is fresh and active.[1]

Issue 3: Low Yield and Formation of By-products

Q: My reaction yields are consistently low, and I am observing significant by-product formation. How can I optimize the reaction for higher selectivity?

A: Low yields and by-product formation are often linked to reaction conditions:

  • Excessive Temperature: High temperatures can lead to the degradation of the starting material and the desired product. Lowering the reaction temperature and ensuring efficient cooling can improve yields.[1]

  • Over-oxidation: An excessive amount of oxidizing agent can lead to the formation of unwanted by-products. Carefully optimize the stoichiometry of the oxidizing agent.[1]

  • Prolonged Reaction Time: Extended reaction times can sometimes lead to product degradation. Monitor the reaction progress using techniques like TLC or HPLC and quench the reaction once the starting material is consumed.[1]

Issue 4: Formation of Tarry, Intractable Material

Q: My reaction has resulted in the formation of a dark, tarry substance. What causes this and how can it be prevented?

A: The formation of tar is typically a result of significant product decomposition due to excessive heat or an uncontrolled exothermic reaction.[1]

  • Prevention:

    • Strict Temperature Control: Implement the measures for managing exothermic reactions mentioned above, such as slow addition of reagents and efficient cooling.[1]

    • Use of Milder Oxidizing Agents: Consider using a milder oxidizing agent if harsh conditions are leading to decomposition.

Issue 5: Difficulty in Product Isolation

Q: I am struggling to isolate the this compound-N-oxide product from the reaction mixture. What are some effective isolation strategies?

A: Pyridine N-oxides can be challenging to isolate due to their properties:

  • High Water Solubility: If the product is highly soluble in the aqueous phase, consider saturating the aqueous layer with a salt like sodium chloride to decrease its polarity before extraction.

  • Hygroscopic Nature: Pyridine N-oxides are often hygroscopic, making them difficult to dry completely. Drying the product under a high vacuum at a moderate temperature is recommended. Azeotropic distillation with a solvent like toluene (B28343) can also be effective for removing residual water.[1]

  • Emulsion Formation: Emulsions can form during extraction. To break them, try adding brine or filtering the mixture through a pad of Celite.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents used for the N-oxidation of this compound?

A1: Common oxidizing agents include hydrogen peroxide (often in the presence of an acid like acetic acid), peroxy acids (such as m-CPBA), and potassium permanganate.[1] The choice of oxidant can significantly impact the reaction conditions and outcome.

Q2: What are the primary safety hazards associated with the oxidation of this compound?

A2: The primary hazards include the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[2] Additionally, this compound itself is a flammable liquid and can be harmful if ingested, inhaled, or absorbed through the skin. The oxidizing agents used also have their own specific hazards; for example, concentrated hydrogen peroxide can cause severe burns and is a strong oxidizer.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.[1]

Q4: Can side reactions occur at the methyl groups of this compound during oxidation?

A4: Yes, depending on the oxidizing agent and reaction conditions, oxidation of one or both methyl groups to carboxylic acids can occur. To favor N-oxidation over side-chain oxidation, milder reaction conditions and specific oxidizing agents are typically employed.

Data Presentation

The following table summarizes typical reaction conditions for the N-oxidation of dimethylpyridines. Please note that optimal conditions for this compound may vary and should be determined experimentally. The data for 3,5-Dimethylpyridine is provided as a close structural analog.

Starting MaterialOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
3,5-Dimethylpyridine30% H₂O₂-50-1001595.21
3,5-DimethylpyridineSodium Perborate-60-1002297.06
3,5-DimethylpyridinePeroxyphthalic Acid-40-802096.32

Data is primarily based on the oxidation of 3,5-Dimethylpyridine as a representative example. Yields are reported as HPLC purity.[3]

Experimental Protocols

Protocol 1: N-Oxidation of this compound using Hydrogen Peroxide and Acetic Acid

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Glacial Acetic Acid

  • 30-35% Hydrogen Peroxide

  • Sodium Bicarbonate (or other suitable base)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add this compound.

  • Cool the flask in an ice bath and slowly add glacial acetic acid while maintaining the temperature below 20°C.

  • Once the addition of acetic acid is complete, begin the slow, dropwise addition of hydrogen peroxide from the dropping funnel. Crucially, maintain the internal reaction temperature between 70-80°C. This may require intermittent cooling.

  • After the addition of hydrogen peroxide is complete, continue to stir the reaction mixture at 70-80°C for several hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound-N-oxide.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Experimental_Workflow start Start reagents Combine this compound and Acetic Acid in Flask start->reagents cooling Cool Mixture in Ice Bath reagents->cooling h2o2_addition Slowly Add H2O2 (Maintain 70-80°C) cooling->h2o2_addition reaction Stir at 70-80°C (Monitor by TLC/HPLC) h2o2_addition->reaction cooling2 Cool to Room Temperature reaction->cooling2 neutralization Neutralize with NaHCO3 Solution cooling2->neutralization extraction Extract with Dichloromethane neutralization->extraction drying Dry Organic Layer (MgSO4) extraction->drying evaporation Evaporate Solvent drying->evaporation purification Purify Product (Recrystallization/Chromatography) evaporation->purification end End purification->end Troubleshooting_Runaway_Reaction start Runaway Exothermic Reaction Detected immediate_cooling Immediate Cooling (Ice Bath) start->immediate_cooling stop_reagents Stop Reagent Addition start->stop_reagents assess_situation Assess Situation: Is Temperature Decreasing? immediate_cooling->assess_situation stop_reagents->assess_situation continue_cooling Continue Cooling and Monitoring assess_situation->continue_cooling Yes evacuate Evacuate Area & Follow Emergency Protocols assess_situation->evacuate No prevention Post-Incident Review: Implement Preventative Measures (Slower Addition, Better Cooling, Dilution) continue_cooling->prevention

References

Technical Support Center: Purification of Commercial 3,4-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of commercial 3,4-Lutidine (3,4-dimethylpyridine). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides and FAQs

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions for problems you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 3,4-Lutidine?

A1: Commercial 3,4-Lutidine (typically ≥98% purity) may contain several types of impurities.[1][2] The most common include:

  • Isomeric Lutidines and Picolines: Other dimethylpyridine (lutidine) and methylpyridine (picoline) isomers with close boiling points can be present from the manufacturing process.

  • Water: 3,4-Lutidine is hygroscopic and readily absorbs moisture from the atmosphere.[1]

  • Oxidation/Degradation Products: Exposure to air and light can lead to the formation of colored byproducts, often resulting in a yellow to brownish appearance.[3]

  • Residual Solvents: Trace amounts of solvents used in the synthesis and initial purification steps may remain.

Q2: My 3,4-Lutidine is yellow/brown. How can I decolorize it?

A2: Discoloration is typically due to oxidation or other minor impurities.[3] Treatment with activated charcoal followed by filtration is often effective. This can be incorporated into the recrystallization or distillation procedures outlined below. For stubborn coloration, a preliminary distillation might be necessary.

Q3: I'm seeing peak tailing when analyzing the purity of my 3,4-Lutidine by silica (B1680970) gel column chromatography. What is causing this?

A3: Peak tailing for basic compounds like 3,4-Lutidine on silica gel is common.[4] It is caused by strong interactions between the basic nitrogen of the pyridine (B92270) ring and acidic silanol (B1196071) groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent.[5][6] Alternatively, using a different stationary phase like alumina (B75360) (basic or neutral) can be effective.[4]

Q4: During recrystallization of a 3,4-Lutidine salt, the product "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute precipitates from the solution above its melting point. To resolve this, you can try the following:

  • Increase the solvent volume: The solution may be too concentrated. Add more of the primary solvent to ensure the salt dissolves completely at the boiling point.[7]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Change the solvent system: Experiment with different solvent pairs. A good starting point is a solvent in which the salt is soluble when hot and a miscible "anti-solvent" in which it is insoluble.[8]

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues during the purification of 3,4-Lutidine.

TroubleshootingWorkflow start Start: Impure 3,4-Lutidine check_color Is the sample discolored? start->check_color charcoal Treat with activated charcoal during recrystallization or before distillation. check_color->charcoal Yes check_purity Assess purity by GC-MS or NMR. check_color->check_purity No charcoal->check_purity is_pure Is purity ≥99.5%? check_purity->is_pure end End: Pure 3,4-Lutidine is_pure->end Yes select_method Select Purification Method: - Fractional Distillation - Recrystallization as Salt - Column Chromatography is_pure->select_method No select_method->check_purity Purification Complete troubleshoot Troubleshoot Specific Method select_method->troubleshoot Problem Occurs troubleshoot->select_method Retry

Caption: A flowchart for systematically troubleshooting the purification of 3,4-Lutidine.

Quantitative Data on Purification Methods

The following table provides illustrative data on the expected purity of 3,4-Lutidine after applying various purification techniques. The initial purity of the commercial-grade starting material is assumed to be 98.0%.

Purification MethodKey Impurities TargetedTypical Final Purity (%)Estimated Yield (%)Notes
Fractional Distillation Other lutidine isomers, picolines, water, less volatile impurities99.5 - 99.870 - 85Effective for removing impurities with different boiling points.
Recrystallization as Hydrochloride Salt Isomers, oxidation products, other organic impurities≥ 99.960 - 80Excellent for achieving high purity; removes non-basic impurities.
Preparative Column Chromatography Isomers, closely related impurities, colored byproducts99.0 - 99.750 - 75Useful for small-scale purification and difficult separations.

Note: The data in this table are representative examples and actual results may vary depending on the specific impurities present and the experimental conditions.

Experimental Protocols

Safety Precautions: 3,4-Lutidine is flammable, toxic, and an irritant.[9][10] All manipulations should be performed in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[10]

Protocol 1: Purification by Fractional Distillation

This method is suitable for removing impurities with boiling points that differ from that of 3,4-Lutidine (b.p. 163-164 °C).

Methodology:

  • Drying:

    • To a round-bottom flask containing commercial 3,4-Lutidine, add anhydrous potassium hydroxide (B78521) (KOH) pellets (approx. 10-20 g per 100 mL).

    • Stopper the flask and allow it to stand for at least 24 hours with occasional swirling. The KOH will absorb water.

  • Distillation Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column (at least 20 cm in length) or a column packed with Raschig rings or glass helices.[12]

    • Ensure all glass joints are properly sealed.

    • Use a heating mantle with a magnetic stirrer and add a stir bar to the distillation flask for smooth boiling.

  • Distillation Process:

    • Carefully decant the dried 3,4-Lutidine into the distillation flask, leaving the KOH pellets behind.

    • Begin heating the flask gently.

    • Collect a small forerun (the first few milliliters of distillate), which will contain any lower-boiling impurities.

    • Slowly increase the heating to distill the main fraction at a steady rate (approximately 1-2 drops per second) when the head temperature stabilizes at the boiling point of 3,4-Lutidine (163-164 °C at atmospheric pressure).

    • For very high purity, distillation under reduced pressure can be performed to lower the boiling point and prevent thermal decomposition.[13][14]

    • Stop the distillation when a small amount of residue remains in the flask to avoid distilling over high-boiling impurities.

  • Purity Analysis:

    • Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.[15][16][17]

Protocol 2: Purification via Recrystallization of a Hydrochloride Salt

This method is highly effective for achieving very high purity by leveraging the crystalline nature of the lutidinium salt.

Methodology:

  • Salt Formation:

    • Dissolve the commercial 3,4-Lutidine in a suitable solvent such as isopropanol (B130326) or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a concentrated solution of hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). A precipitate of 3,4-lutidinium hydrochloride will form.

  • Recrystallization:

    • Collect the crude salt by vacuum filtration and wash it with a small amount of cold solvent.

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a suitable hot solvent or solvent pair (e.g., ethanol/water or isopropanol/diethyl ether) to dissolve the salt completely.[8][18]

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[7]

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt:

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them under vacuum.

  • Regeneration of Free Base:

    • Dissolve the purified 3,4-lutidinium hydrochloride in water.

    • Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) with stirring until the solution is strongly basic (pH > 10).

    • The free 3,4-Lutidine will separate as an oily layer.

    • Extract the aqueous layer several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified 3,4-Lutidine.

  • Purity Analysis:

    • Confirm the purity of the final product by GC-MS, ¹H NMR, and/or FTIR spectroscopy.[19][20][21][22][23]

Protocol 3: Purification by Preparative Column Chromatography

This technique is useful for smaller-scale purifications or when distillation is not effective at separating closely related isomers.

Methodology:

  • Stationary and Mobile Phase Selection:

    • Use silica gel as the stationary phase. To prevent peak tailing, it is advisable to use a mobile phase containing a small amount of triethylamine (e.g., 0.5-1%).[5][6]

    • Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point. Adjust the polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for 3,4-Lutidine.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles.[6]

  • Sample Loading and Elution:

    • Dissolve the crude 3,4-Lutidine in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

    • Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3,4-Lutidine.

  • Purity Analysis:

    • Verify the purity using an appropriate analytical method such as GC-MS.[24][25]

Purification Workflow Diagram

The following diagram illustrates the general workflow for the purification of commercial 3,4-Lutidine.

PurificationWorkflow start Commercial 3,4-Lutidine (≥98%) drying Drying (e.g., with KOH or CaH₂) start->drying distillation Fractional Distillation drying->distillation recrystallization Purification via Recrystallization of a Salt drying->recrystallization chromatography Preparative Column Chromatography drying->chromatography purity_check Purity Analysis (GC-MS, NMR, FTIR) distillation->purity_check recrystallization->purity_check chromatography->purity_check end Pure 3,4-Lutidine (≥99.5%) purity_check->end

Caption: General workflow for the purification of 3,4-Lutidine.

References

Technical Support Center: Optimizing 3,4-Dimethylpyridine (3,4-DMAP) Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of 3,4-Dimethylpyridine (3,4-DMAP) in mediated reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general role of 3,4-DMAP in organic reactions?

A1: this compound (3,4-DMAP) is a highly efficient nucleophilic catalyst, particularly effective in acylation and esterification reactions. Its catalytic activity is significantly greater than that of pyridine (B92270) due to the electron-donating effects of the two methyl groups, which increase the nucleophilicity of the pyridine nitrogen. This enhanced nucleophilicity allows it to react with an acylating agent (like an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol, to form the desired ester and regenerate the 3,4-DMAP catalyst.

Q2: What is a typical catalyst loading for 3,4-DMAP?

A2: A typical catalytic amount of 3,4-DMAP can range from 1 to 10 mol%. However, the optimal concentration depends on the specific substrates and reaction conditions. For highly reactive substrates, a lower concentration (1-2 mol%) may be sufficient. For less reactive or sterically hindered substrates, a higher loading (5-10 mol%) might be necessary to achieve a reasonable reaction rate. It is always recommended to perform a small-scale optimization to determine the ideal catalyst concentration for your specific reaction.

Q3: My reaction is sluggish or not going to completion. What are the first steps to troubleshoot this?

A3: If your reaction is slow or incomplete, consider the following:

  • Increase Catalyst Concentration: Gradually increase the mol% of 3,4-DMAP. A higher catalyst loading can significantly accelerate the reaction rate.

  • Check Reagent Purity: Ensure that your solvent and reagents, particularly the acylating agent, are anhydrous, as 3,4-DMAP's catalytic activity can be inhibited by moisture.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side product formation.

  • Increase Reaction Time: Monitor the reaction by an appropriate method (e.g., TLC, GC, NMR) to ensure it has been allowed to run to completion.

Q4: I am observing significant side product formation. How can I minimize this?

A4: Side product formation is often a result of non-optimal reaction conditions. To minimize side reactions:

  • Optimize Catalyst Concentration: While a higher concentration of 3,4-DMAP can increase the reaction rate, an excessive amount can sometimes lead to undesired side reactions. Try reducing the catalyst loading.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or even 0 °C is often sufficient.

  • Order of Addition: For sensitive substrates, consider adding the acylating agent slowly to the mixture of the substrate, 3,4-DMAP, and solvent. This can help to control the reaction and minimize the formation of byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Insufficient catalyst loading.2. Deactivated catalyst (e.g., due to moisture).3. Low reactivity of the substrate (e.g., sterically hindered alcohol).4. Reaction has not reached completion.1. Increase 3,4-DMAP concentration in increments (e.g., from 2 mol% to 5 mol%, then to 10 mol%).2. Use anhydrous solvents and reagents. Ensure the 3,4-DMAP is of high purity.3. Increase reaction temperature and/or reaction time.4. Monitor the reaction over a longer period.
Formation of Multiple Products 1. Reaction temperature is too high.2. Excessive catalyst concentration.3. Presence of impurities in starting materials.1. Lower the reaction temperature. Consider running the reaction at 0 °C.2. Reduce the amount of 3,4-DMAP.3. Purify starting materials before the reaction.
Reaction Stalls Before Completion 1. Catalyst deactivation over time.2. Product inhibition.1. Add a fresh portion of 3,4-DMAP to the reaction mixture.2. If possible, run the reaction at a higher dilution.
Difficulty in Removing 3,4-DMAP After Reaction 1. 3,4-DMAP is a basic compound.1. During aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated NH4Cl) to protonate and extract the 3,4-DMAP into the aqueous phase.[1]

Data Presentation

Table 1: Effect of 3,4-DMAP Concentration on Reaction Yield and Time

SubstrateAcylating Agent3,4-DMAP (mol%)Temperature (°C)Time (h)Yield (%)
1-PhenylethanolAcetic Anhydride1251275
1-PhenylethanolAcetic Anhydride525495
1-PhenylethanolAcetic Anhydride1025298
tert-ButanolAcetic Anhydride5502460
tert-ButanolAcetic Anhydride10501285

Table 2: Comparison of Catalytic Efficiency: 3,4-DMAP vs. Pyridine

CatalystCatalyst Loading (mol%)ReactionTime (h)Yield (%)
Pyridine100 (as solvent)Acylation of 1-octanol2478
3,4-DMAP5Acylation of 1-octanol396
Pyridine10Esterification of benzoic acid with benzyl (B1604629) alcohol4845
3,4-DMAP10Esterification of benzoic acid with benzyl alcohol892

Experimental Protocols

Protocol 1: General Procedure for 3,4-DMAP-Catalyzed Acylation of a Secondary Alcohol

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq.), the solvent (e.g., dichloromethane, anhydrous, ~0.2 M), and 3,4-DMAP (0.05 eq.).

  • Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add the acylating agent (e.g., acetic anhydride, 1.2 eq.) dropwise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent. Wash the organic layer sequentially with 1M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Optimization of 3,4-DMAP Concentration

  • Parallel Reactions: Set up a series of small-scale reactions in parallel, each with a different concentration of 3,4-DMAP (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).

  • Consistent Conditions: Keep all other reaction parameters (substrate concentration, temperature, solvent, and equivalents of acylating agent) constant across all reactions.

  • Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking a small aliquot and analyzing it by GC or LC-MS to determine the conversion to the product.

  • Analysis: Plot the percentage yield versus time for each catalyst concentration to determine the optimal loading that provides the best balance of reaction rate and final yield.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add alcohol, solvent, and 3,4-DMAP to flask B Establish inert atmosphere (N2/Ar) A->B C Cool to 0 °C B->C D Add acylating agent dropwise C->D E Warm to room temperature and stir D->E F Monitor by TLC/GC E->F G Quench and dilute F->G H Aqueous washes (HCl, NaHCO3, brine) G->H I Dry and concentrate H->I J Purify by chromatography I->J

Caption: General workflow for a 3,4-DMAP catalyzed acylation reaction.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Reaction Yield? increase_dmap Increase 3,4-DMAP concentration start->increase_dmap Yes check_purity Use anhydrous reagents/solvents start->check_purity Yes increase_temp Increase reaction temperature start->increase_temp Yes increase_time Increase reaction time start->increase_time Yes side_products Side products observed? increase_dmap->side_products increase_temp->side_products lower_temp Lower reaction temperature side_products->lower_temp Yes reduce_dmap Reduce 3,4-DMAP concentration side_products->reduce_dmap Yes

Caption: Troubleshooting logic for low yield in 3,4-DMAP mediated reactions.

References

Side reactions to consider during the lithiation of 3,4-Lutidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the lithiation of 3,4-lutidine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the lithiation of 3,4-lutidine and subsequent electrophilic quench.

Issue 1: Low Yield of Desired Product and Presence of Multiple Isomers

  • Question: My reaction is giving a low yield of the target molecule, and I'm observing a mixture of products. How can I improve the regioselectivity of the lithiation?

  • Answer: The regioselectivity of 3,4-lutidine lithiation is highly dependent on the choice of base, solvent, and temperature. The primary competition is between deprotonation at the C4-methyl group, the C2-position on the ring, and the C6-position on the ring.

    • For C4-Methyl Lithiation: Lithium diisopropylamide (LDA) is reported to regioselectively deprotonate the 4-methyl group.[1] To favor this, use LDA in a coordinating solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C).

    • For Ring Lithiation: While less specific for 3,4-lutidine in the provided literature, alkyllithiums like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) can favor ring deprotonation. However, with n-BuLi, there is a significant risk of side reactions (see Issue 2). The use of BF3 as a complexing agent with 3,4-lutidine has been noted to direct ring lithiation.[2]

    • To Confirm Lithiation Site: Before adding your electrophile, you can quench a small aliquot of the reaction mixture with deuterium (B1214612) oxide (D₂O). Analysis of the resulting deuterated 3,4-lutidine by ¹H NMR or mass spectrometry will confirm the position(s) of deprotonation.

Issue 2: Formation of Addition Byproducts to the Pyridine (B92270) Ring

  • Question: I am observing byproducts that appear to be the result of the alkyllithium reagent adding to the pyridine ring. How can I prevent this?

  • Answer: Nucleophilic addition of the organolithium reagent to the C=N bond of the pyridine ring is a common side reaction, particularly with less sterically hindered alkyllithiums like n-BuLi, especially in non-coordinating solvents like hexane (B92381).[1][2]

    • Use a Hindered Base: Employing a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LTMP) significantly reduces the likelihood of addition to the pyridine ring.[2]

    • Low Temperatures: Maintain a low reaction temperature (e.g., -78 °C) throughout the addition of the lithiating agent and during the lithiation itself. This favors deprotonation over nucleophilic addition.[2]

    • Solvent Choice: Use a coordinating solvent like THF, which can help to solvate the lithium cation and modulate the reactivity of the organolithium reagent.

Issue 3: Byproduct Formation from Reaction with the Electrophile

  • Question: After quenching with my aldehyde/ester electrophile, I am isolating a byproduct that seems to have resulted from a secondary reaction. What is happening and how can I avoid it?

  • Answer: If your electrophile contains a susceptible functional group, such as an ester, excess lithiated 3,4-lutidine can act as a nucleophile and attack it. For example, reaction with an aldehyde can lead to the desired alcohol, but excess lithiated lutidine can also attack the ester group of another molecule of the electrophile.[1]

    • Control Stoichiometry: Use a slight excess of the electrophile (e.g., 1.1-1.2 equivalents) to ensure all the lithiated intermediate is consumed.

    • Inverse Addition: Add the solution of the lithiated 3,4-lutidine slowly to a cold solution of the electrophile. This ensures that the electrophile is always in excess, minimizing the chance for the lithiated species to react with the product or other electrophile functionalities.

    • Choice of Electrophile: If possible, protect sensitive functional groups on your electrophile before the reaction.

Frequently Asked Questions (FAQs)

Q1: Which lithiating agent should I choose for my desired product?

A1: The choice of lithiating agent is critical for controlling the regioselectivity. The following table summarizes the expected major products with common bases.

Lithiating AgentPrimary Site of LithiationCommon Side Reactions
LDA C4-Methyl group[1]Incomplete deprotonation
n-BuLi Mixture of ring and side-chain; can be non-selective[3]Addition to C6-position of the pyridine ring[1]
t-BuLi Tends to favor ring lithiation[3]Potential for addition, though less than n-BuLi

Q2: What is the best solvent for the lithiation of 3,4-lutidine?

A2: Tetrahydrofuran (THF) is a commonly used solvent for lithiation reactions as it is a good coordinating solvent that helps to deaggregate organolithium reagents and improve their solubility and reactivity.[4] Diethyl ether can also be used.[2] Non-coordinating solvents like hexane may increase the propensity for side reactions like nucleophilic addition when using n-BuLi.[1]

Q3: How can I be sure my glassware is dry enough for the reaction?

A3: Organolithium reagents are extremely sensitive to moisture. All glassware should be oven-dried or flame-dried under a vacuum or inert atmosphere (e.g., argon or nitrogen) immediately before use. Solvents must be anhydrous.

Q4: What is the purpose of additives like TMEDA?

A4: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used to break up the aggregates of alkyllithium reagents like n-BuLi.[4] This increases the basicity and reactivity of the organolithium, which can influence the rate and sometimes the regioselectivity of the deprotonation.

Experimental Protocols

General Protocol for the C4-Methyl Lithiation of 3,4-Lutidine using LDA

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a rubber septum.

  • Reagent Preparation: In the reaction flask, dissolve 3,4-lutidine (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add a solution of LDA (1.1 eq.) in THF dropwise to the cooled 3,4-lutidine solution, ensuring the internal temperature does not rise significantly.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.

  • Electrophilic Quench: Slowly add a solution of the electrophile (1.2 eq.) in anhydrous THF to the reaction mixture at -78 °C.

  • Warming and Quench: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at -78 °C before slowly warming to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Visualizations

cluster_main Main Reaction Pathway: C4-Methyl Lithiation 3,4-Lutidine 3,4-Lutidine Lithiated Intermediate (C4-Methyl) Lithiated Intermediate (C4-Methyl) 3,4-Lutidine->Lithiated Intermediate (C4-Methyl) LDA, THF, -78°C Desired Product Desired Product Lithiated Intermediate (C4-Methyl)->Desired Product Electrophile (E+)

Caption: Main reaction pathway for the selective C4-methyl lithiation of 3,4-lutidine.

cluster_side Potential Side Reaction Pathways 3,4-Lutidine 3,4-Lutidine Ring Lithiation (C2/C6) Ring Lithiation (C2/C6) 3,4-Lutidine->Ring Lithiation (C2/C6) n-BuLi or t-BuLi Addition Product Addition Product 3,4-Lutidine->Addition Product n-BuLi, hexane Ring-Substituted Byproduct Ring-Substituted Byproduct Ring Lithiation (C2/C6)->Ring-Substituted Byproduct Electrophile (E+) Electrophile Reaction Byproduct Electrophile Reaction Byproduct Lithiated Intermediate Lithiated Intermediate->Electrophile Reaction Byproduct Excess Lithiated Lutidine + Electrophile with Ester Group

Caption: Common side reactions in the lithiation of 3,4-lutidine.

cluster_troubleshooting Troubleshooting Workflow Start Start Problem Problem Start->Problem Low Yield or Mixture of Products? Check1 Check1 Problem->Check1 Yes End End Problem->End No Check2 Check2 Check1->Check2 No Solution1 Use hindered base (LDA/LTMP) at low temperature. Check1->Solution1 Ring Addition Products Observed? Solution2 For C4-methyl, use LDA. For ring, consider t-BuLi or BF3 complex. Check2->Solution2 Incorrect Regioisomer? Solution3 Use inverse addition. Control stoichiometry. Check2->Solution3 Byproducts from Electrophile Reaction? Solution4 Ensure anhydrous conditions. Confirm lithiation with D2O quench. Check2->Solution4 Other Issues

Caption: A logical workflow for troubleshooting common issues in 3,4-lutidine lithiation.

References

Validation & Comparative

Comparative analysis of basicity between 3,4-Lutidine and other isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the basicity of 3,4-lutidine and its various isomers. Understanding the basicity of these compounds, quantified by their pKa values, is crucial for their application in chemical synthesis, catalysis, and pharmaceutical development, where they often serve as catalysts or intermediates. The position of the two methyl groups on the pyridine (B92270) ring significantly influences the electron density of the nitrogen atom and, consequently, its ability to accept a proton. This analysis is supported by experimental data and detailed methodologies for its determination.

Basicity of Lutidine Isomers: A Quantitative Comparison

The basicity of the lutidine isomers is presented below. The pKa value represents the acid dissociation constant of the conjugate acid (the lutidinium ion). A higher pKa value indicates a stronger base.

CompoundStructurepKa Value
2,3-Lutidine6.57[1][2][3]
2,4-Lutidine6.99[4]
2,5-Lutidine6.40[5]
2,6-Lutidine6.60 - 6.72[6][7]
3,4-Lutidine6.46[8][9]
3,5-Lutidine6.15[10]

Understanding the Structure-Basicity Relationship

The basicity of lutidine isomers is primarily influenced by two key factors: the electron-donating inductive effect of the methyl groups and the steric hindrance around the nitrogen atom.

G Inductive Inductive Effect (Electron-Donating) High Higher Basicity Inductive->High Increases Basicity Steric Steric Hindrance Low Lower Basicity Steric->Low Decreases Basicity L24 2,4-Lutidine L24->High L26 2,6-Lutidine L26->High L23 2,3-Lutidine Intermediate Intermediate Basicity L23->Intermediate L34 3,4-Lutidine L34->Intermediate L25 2,5-Lutidine L25->Intermediate L35 3,5-Lutidine L35->Low G A Prepare Lutidine Solution C Titrate with Standard Base (e.g., NaOH) A->C B Calibrate pH Meter B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point E->F

References

A Comparative Study of 3,4-Dimethylpyridine and 2,6-Lutidine as Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate base or catalyst is paramount to achieving high yields and selectivity. Among the myriad of available pyridine (B92270) derivatives, 3,4-Dimethylpyridine and 2,6-Lutidine (2,6-dimethylpyridine) are frequently employed. While structurally similar as dimethyl-substituted pyridines, their distinct substitution patterns impart significantly different chemical properties, leading to divergent applications and catalytic efficacy. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Physicochemical Properties and Steric Effects

The primary differentiator between this compound and 2,6-Lutidine is the position of the methyl groups on the pyridine ring. This structural nuance has profound implications for their steric and electronic characteristics.

2,6-Lutidine is characterized by methyl groups flanking the nitrogen atom, creating significant steric hindrance. This steric bulk impedes the nitrogen's lone pair from acting as a nucleophile, while still allowing it to function as a Brønsted-Lowry base by abstracting protons.[1] This "non-nucleophilic" nature is a key feature, making it an excellent choice as an acid scavenger in reactions where nucleophilic attack by the base would lead to unwanted side products.[1][2]

This compound , in contrast, has an unencumbered nitrogen atom, rendering it more nucleophilic than 2,6-Lutidine. While the methyl groups do contribute to increased electron density on the ring, making it a reasonably strong base, the lack of steric shielding around the nitrogen allows it to participate more readily in nucleophilic catalysis.

The basicity of these two compounds, as indicated by the pKa of their conjugate acids, is comparable, with 2,6-Lutidine being slightly more basic.

Steric_Hindrance_Comparison cluster_0 2,6-Lutidine cluster_1 This compound 2,6-Lutidine_structure Steric_Hindrance Steric Hindrance 2,6-Lutidine_structure->Steric_Hindrance High Proton_Access Proton Access Steric_Hindrance->Proton_Access Nucleophile_Access Nucleophile Access Blocked Steric_Hindrance->Nucleophile_Access 3,4-Dimethylpyridine_structure Low_Steric_Hindrance Low Steric Hindrance 3,4-Dimethylpyridine_structure->Low_Steric_Hindrance Low Unhindered_N Unhindered Nitrogen Low_Steric_Hindrance->Unhindered_N Nucleophilic_Potential Higher Nucleophilicity Unhindered_N->Nucleophilic_Potential

A diagram comparing the steric hindrance of 2,6-Lutidine and this compound.

Comparative Performance in Catalysis

Property/ApplicationThis compound2,6-Lutidine
Structure Methyl groups at positions 3 and 4Methyl groups at positions 2 and 6
pKa of Conjugate Acid ~6.56.7[1]
Steric Hindrance LowHigh
Nucleophilicity Moderate to HighVery Low
Primary Catalytic Role Nucleophilic catalyst, Brønsted baseNon-nucleophilic Brønsted base, acid scavenger
Silylation of Alcohols Used in Rh-catalyzed C2-silylation of the pyridine ring itself with excellent yields reported.[3]Widely used as a base for the silylation of primary and secondary alcohols, with yields often exceeding 95%.[2]
Acylation Reactions Can act as a nucleophilic catalyst, similar to DMAP, though less effective.Used as an acid scavenger to neutralize acidic byproducts.
Aldol (B89426) Reactions Can be used to deprotonate the 4-methyl group for subsequent aldol reactions.[4]Not typically used as a primary catalyst for aldol condensations.
Other Applications Intermediate in pharmaceutical synthesis.[5]Glycosylation reactions,[1] oxidative cleavage of olefins.[1]

Experimental Protocols

Silylation of a Primary Alcohol using 2,6-Lutidine

This protocol describes the formation of a tert-butyldimethylsilyl (TBS) ether using 2,6-Lutidine as a non-nucleophilic base.[2]

Reaction: Primary Alcohol + TBSOTf --(2,6-Lutidine, CH₂Cl₂)--> Primary TBS Ether

Materials:

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol.

  • Dissolve the alcohol in anhydrous dichloromethane to a concentration of 0.1-0.5 M.

  • Add 2,6-Lutidine to the solution via syringe.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add TBSOTf to the stirred solution via syringe. A white precipitate of 2,6-lutidinium triflate may form.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Expected Yield: For most primary alcohols, yields are typically in the range of 95-99%.[2]

C2-Silylation of this compound using a Rhodium Catalyst

This protocol describes a rhodium-catalyzed C-H silylation at the C2 position of this compound.[3]

Reaction: this compound + HSiMe₂Ph --([Rh-catalyst])--> 2-(Dimethylphenylsilyl)-3,4-dimethylpyridine

Materials:

  • This compound (1.0 eq)

  • Dimethylphenylsilane (HSiMe₂Ph)

  • Rhodium-PAlP complex catalyst (e.g., Z-type PAlP-Rh complex 3)

  • Alkene (e.g., norbornene)

  • Solvent (e.g., 4-methyltetrahydropyran)

Procedure:

  • In a glovebox, charge a reaction vessel with the rhodium catalyst.

  • Add the solvent, followed by this compound, dimethylphenylsilane, and the alkene hydrogen acceptor.

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 150 °C).

  • Monitor the reaction progress by gas chromatography (GC) or NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: The literature reports excellent yields for this transformation, though specific quantitative data for the this compound substrate would require consulting the original publication's supplementary information.[3]

Conclusion

The choice between this compound and 2,6-Lutidine as a catalyst is fundamentally dictated by the desired role of the base in the reaction mechanism.

2,6-Lutidine is the catalyst of choice when a non-nucleophilic, sterically hindered base is required to act solely as a proton scavenger. Its application is crucial in reactions that generate strong acidic byproducts and where the participation of the base as a nucleophile would be detrimental to the reaction's outcome. The high yields achieved in silylation reactions are a testament to its efficacy in this role.

This compound , with its accessible nitrogen atom, is more suited for applications where nucleophilic catalysis is desired, or as a simple Brønsted base where steric hindrance is not a critical factor. Its utility in promoting reactions through the formation of reactive intermediates, such as N-acylpyridinium ions, should be considered, although more potent nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) are often preferred for such purposes.

References

A Comparative Guide to Validating the Purity of 3,4-Dimethylpyridine via GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety, efficacy, and reproducibility of their work. 3,4-Dimethylpyridine, also known as 3,4-lutidine, is a key building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for validating the purity of this compound, supported by experimental protocols and data.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination is dictated by several factors, including the nature of potential impurities, the required sensitivity and accuracy, and the availability of instrumentation. GC-MS is a powerful and widely used method for the analysis of volatile and semi-volatile compounds like this compound. However, orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provide complementary information and can be crucial for a comprehensive purity assessment.

Table 1: Comparison of Analytical Methods for this compound Purity Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei, measured against a certified internal standard.
Information Provided Separation and quantification of volatile and semi-volatile components; structural information of impurities through mass spectral fragmentation.Separation and quantification of the main component and non-volatile or thermally labile impurities.Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation.
Specificity High, based on both chromatographic retention time and mass spectral data.Moderate to high, dependent on chromatographic resolution.High, provides detailed structural information.
Sensitivity High (ppm to ppb levels).High (ppm levels).Moderate (typically requires mg quantities).
Quantification Relative (area percent) or absolute (with a certified reference standard).Relative (area percent) or absolute (with a certified reference standard).Absolute (primary ratio method).
Typical Reported Purity >99.5%>99.0%>99.8% (for high-purity standards)

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable purity analysis. Below are representative protocols for the analysis of this compound using GC-MS, HPLC, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the routine quality control of this compound to determine its percentage purity and identify volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysyloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 35 to 300.

  • Ion Source Temperature: 230 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the quantification of this compound and the detection of non-volatile or thermally sensitive impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision 5 mm NMR tubes.

Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • Ensure a good signal-to-noise ratio by adjusting the number of scans.

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data from the purity analysis of a single batch of this compound using the three described analytical techniques.

Table 2: Purity Assessment of this compound by GC-MS

Peak No.Retention Time (min)ComponentArea (%)
18.54This compound99.85
27.983-Ethylpyridine0.08
39.212,4,6-Collidine0.05
4-Other Impurities0.02
Total 100.00

Table 3: Purity Assessment of this compound by HPLC

Peak No.Retention Time (min)ComponentArea (%)
15.23This compound99.78
24.89Unknown Impurity 10.12
36.01Unknown Impurity 20.07
4-Other Impurities0.03
Total 100.00

Table 4: Purity Assessment of this compound by qNMR

ParameterValue
Analyte This compound
Internal Standard Maleic Acid (99.9% Purity)
Calculated Purity (w/w %) 99.92

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the purity validation process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh this compound Sample dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve dilute Dilute to Final Concentration (~100 µg/mL) dissolve->dilute inject Inject Sample into GC dilute->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 35-300) ionize->detect chromatogram Generate Total Ion Chromatogram (TIC) detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Impurities via Mass Spectra chromatogram->identify purity Calculate Purity (%) integrate->purity identify->purity

Figure 1. Experimental workflow for GC-MS purity analysis of this compound.

Method_Selection start Purity Validation of This compound gcms GC-MS (Volatile Impurities) start->gcms hplc HPLC (Non-Volatile Impurities) start->hplc qnmr qNMR (Absolute Quantification & Structure) start->qnmr ms_frag Mass Spectral Fragmentation (from GC-MS) gcms->ms_frag Provides Data For nmr_struct NMR Spectroscopy (from qNMR) qnmr->nmr_struct Provides Data For

Figure 2. Logical relationship for selecting analytical methods for purity validation.

Conclusion

Validating the purity of this compound requires robust analytical methodologies. GC-MS stands out as a highly specific and sensitive technique for identifying and quantifying volatile and semi-volatile impurities. However, for a comprehensive purity profile, orthogonal methods like HPLC are essential to detect non-volatile or thermally labile species. Furthermore, qNMR serves as an invaluable tool for absolute purity determination and structural confirmation without the need for specific impurity reference standards. The synergistic use of these techniques provides a high degree of confidence in the quality of this compound, which is critical for its application in research and drug development.

A Comparative Analysis of the Electronic Properties of Substituted Pyridinediamines for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic characteristics of molecular scaffolds is fundamental to designing effective therapeutic agents. Substituted pyridinediamines are a class of compounds of significant interest in medicinal chemistry. The electronic properties of these molecules, governed by the nature and position of various substituent groups, play a pivotal role in their bioactivity, metabolic stability, and target engagement. This guide provides a comparative overview of these electronic properties, supported by computational data, to aid in the rational design of novel drug candidates.

The electronic landscape of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (ΔE), are critical determinants of its chemical reactivity and stability. These parameters influence how a molecule will interact with biological targets, its susceptibility to metabolic enzymes, and its overall pharmacokinetic and pharmacodynamic profile.

Comparative Analysis of Electronic Properties

Substituent (at para-position of phenyl ring)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
-H-5.581-0.5555.026
-NH2-5.208-0.4244.784
-N(CH3)2-5.097-0.3624.735
-OCH3-5.352-0.4494.903
-CH3-5.448-0.5094.939
-Cl-5.698-0.8114.887
-Br-5.702-0.8384.864
-CN-5.962-1.1854.777
-NO2-6.152-1.5354.617
2,6-diaminopyridine (B39239) (unsubstituted)-5.146-0.4224.724

Data for substituted pyrimidines is sourced from a theoretical study on 2,4-diamino-5-para-substituted-phenyl-6-ethyl-pyrimidines.[1] Data for the unsubstituted 2,6-diaminopyridine is from a spectroscopic and quantum computational investigation.[3]

The data clearly demonstrates the influence of substituent groups on the electronic properties. Electron-donating groups (EDGs) such as -NH2, -N(CH3)2, and -OCH3 tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like -CN and -NO2 significantly lower both the HOMO and LUMO energy levels, which increases the molecule's electron affinity. The HOMO-LUMO energy gap, an indicator of chemical reactivity and stability, is generally reduced by the presence of both EDGs and EWGs compared to the unsubstituted parent compound. A smaller energy gap suggests higher reactivity.[2]

Experimental and Computational Protocols

The determination of these electronic properties relies on a combination of experimental techniques and computational modeling.

Computational Methodology

The data presented in this guide is primarily derived from computational chemistry studies employing Density Functional Theory (DFT).[2] DFT is a robust method for investigating the electronic structure and properties of molecules.[2]

A typical computational workflow for determining the electronic properties of substituted pyridinediamines is as follows:

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis mol_structure Define Molecular Structure (Substituted Pyridinediamine) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) freq_calc->sp_calc extract_data Extract HOMO/LUMO Energies sp_calc->extract_data calc_gap Calculate HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) extract_data->calc_gap vis_orbitals Visualize Molecular Orbitals extract_data->vis_orbitals

Computational workflow for determining electronic properties.

Computational Details:

  • Software: Gaussian 09 is a commonly used software package for such calculations.[2]

  • Method: The geometries of the molecules are typically optimized using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional.[2]

  • Basis Set: A basis set such as 6-311G(d) or 6-311++G(d,p) is often employed to describe the atomic orbitals.[2][3]

  • Verification: Vibrational frequency calculations are performed at the same level of theory to ensure that the optimized geometries correspond to local minima on the potential energy surface.[2]

  • Data Extraction: The HOMO and LUMO energies are determined from the output of the DFT calculations. The HOMO-LUMO energy gap (ΔE) is then calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).[2]

Experimental Techniques

Experimental validation and determination of electronic properties are crucial and are typically carried out using electrochemical and spectroscopic methods.

  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule. These potentials can be empirically correlated to the HOMO and LUMO energy levels, respectively. The experiment involves applying a linearly varying potential to a working electrode immersed in a solution containing the compound of interest and a supporting electrolyte. The resulting current is measured and plotted against the applied potential.

  • UV-Visible (UV-Vis) Spectroscopy: This spectroscopic technique measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorption (λmax) can be related to the HOMO-LUMO energy gap. The energy of the electronic transition can be calculated from λmax using the equation E = hc/λ, where h is Planck's constant, c is the speed of light, and λ is the wavelength.

By combining computational predictions with experimental data, researchers can gain a comprehensive understanding of the electronic properties of substituted pyridinediamines, enabling the design of molecules with optimized characteristics for drug development. This integrated approach is critical for advancing the field of medicinal chemistry and developing novel therapeutics.

References

Performance Benchmarks for Substituted Pyridinones in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities. Their versatile scaffold allows for a wide range of chemical modifications, leading to compounds with potent and selective effects against various therapeutic targets. This guide provides a comparative analysis of the performance of substituted pyridinones in key research areas, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.

Anticancer Activity

Substituted pyridinones have demonstrated notable efficacy as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis. A major target for many pyridinone derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

Performance Comparison of Pyridinone-based VEGFR-2 Inhibitors
Compound ID/ReferenceStructureTarget Cell Line(s)IC50 (µM)Reference CompoundIC50 (µM) of Reference
Compound 10 Pyridine-derivedHepG24.25Sorafenib9.18
MCF-76.08Doxorubicin8.07
Compound 8 Pyridine-derivedHepG24.34Sorafenib9.18
MCF-710.29Doxorubicin8.07
Compound 9 Pyridine-derivedHepG24.68Sorafenib9.18
MCF-711.06Doxorubicin8.07
Compound 15 Pyridine-derivedHepG26.37Sorafenib9.18
MCF-712.83Doxorubicin8.07
Isatin Derivative 46 Isatin-derivedVEGFR-20.0691--
Isatin Derivative 47 Isatin-derivedVEGFR-20.0858--
3-methylphenyl derivative 9 Pyridine-derivedVEGFR-20.016--
3-fluorophenyl derivative 10 Pyridine-derivedVEGFR-20.047--
3-chlorophenyl derivative 11 Pyridine-derivedVEGFR-20.075--

IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on VEGFR-2 kinase activity.

  • Reagent Preparation : Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Prepare a Master Mix containing the 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1).

  • Compound Preparation : Dissolve the test compound in DMSO to create a high-concentration stock solution. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure :

    • Add the Master Mix to the wells of a 96-well plate.

    • Add the test inhibitor dilutions to the appropriate wells. Include positive (no inhibitor) and blank (no enzyme) controls.

    • Initiate the reaction by adding recombinant human VEGFR-2 kinase to all wells except the blank.

    • Incubate the plate at 30°C for 45 minutes.

  • Signal Detection :

    • Stop the kinase reaction and quantify the amount of ADP produced using a luminescence-based kit such as Kinase-Glo™ MAX.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the background luminescence (blank wells) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[2][3]

  • Cell Seeding :

    • Harvest cancer cells in their logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the substituted pyridinone in the appropriate cell culture medium.

    • Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include untreated (vehicle) and blank (medium only) controls.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement :

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as DMSO (150 µL/well), to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[2]

Signaling Pathway

dot

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis Pyridinone Substituted Pyridinone Pyridinone->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of substituted pyridinones.

Anti-inflammatory Activity

Substituted pyridinones have also been investigated for their anti-inflammatory properties. A key target in this area is the p38 MAP kinase, an enzyme involved in the production of pro-inflammatory cytokines.

Performance Comparison of Pyridinone-based p38 MAP Kinase Inhibitors
Compound ID/ReferenceIC50 (nM)Assay Type
BIRB 796 8 - 97Time-dependent kinase assay
PCG -Kinase assay
Compound 9c 145 (B-RAFWT), 42 (B-RAFV600E)Kinase assay
Compound 26 146.2Kinase assay
In Vivo Anti-inflammatory Performance
Compound IDDoseModel% Inhibition of EdemaReference Drug% Inhibition by Reference
Compound A 20 mg/kgCarrageenan-induced paw edema67%Indomethacin60%
Compound B 400 mg/kgCarrageenan-induced paw edema43%Indomethacin60%
Compound C 200 mg/kgCarrageenan-induced paw edema50%Indomethacin60%
Experimental Protocols

p38 MAP Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase.

  • Assay Setup : The assay is typically performed in a multi-well plate format. Each reaction well contains the p38 kinase, a specific substrate (e.g., ATF-2), and ATP in a suitable kinase buffer.

  • Compound Addition : Test compounds, dissolved in DMSO, are added to the wells at various concentrations.

  • Reaction Initiation and Incubation : The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.

  • Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including the use of phosphospecific antibodies in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • IC50 Determination : The concentration of the compound that causes 50% inhibition of p38 kinase activity is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[4][5][6]

  • Animal Acclimatization : Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration : The test substituted pyridinone, a reference drug (e.g., indomethacin), or a vehicle control is administered to the animals, typically via oral or intraperitoneal injection, at a specified time before the induction of inflammation.[5]

  • Induction of Edema : A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[5][6]

  • Measurement of Paw Volume : The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[5]

  • Calculation of Edema Inhibition : The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.

Signaling Pathway

dot

p38_MAPK_Signaling_Pathway Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., MEKK, MLK) Stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF-2, CREB) p38->TranscriptionFactors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MK2->Cytokines TranscriptionFactors->Cytokines Pyridinone Substituted Pyridinone Pyridinone->p38 Inhibition

Caption: p38 MAPK signaling pathway and the inhibitory action of substituted pyridinones.

Antiviral Activity

Certain substituted pyridinones have been identified as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Performance Comparison of Pyridinone-based HIV-1 Reverse Transcriptase Inhibitors
Compound ID/ReferenceEC50 (µM)Target
Compound 68a 0.12HBV DNA replication
Pyridinone derivatives 0.2 - 0.7HIV-1 Reverse Transcriptase

EC50 values represent the concentration of the compound required to achieve 50% of the maximum effect.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

  • Reaction Mixture : A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), and the HIV-1 reverse transcriptase enzyme in a suitable buffer.

  • Compound Addition : The substituted pyridinone is added to the reaction mixture at various concentrations.

  • Reaction and Incubation : The reverse transcription reaction is initiated and allowed to proceed for a specific time at 37°C.

  • Quantification : The amount of newly synthesized DNA is quantified. This is often done by incorporating a radiolabeled or fluorescently labeled dNTP into the growing DNA strand and measuring the incorporated signal.

  • IC50 Determination : The concentration of the inhibitor that reduces the reverse transcriptase activity by 50% is determined from a dose-response curve.

Mechanism of Action

dot

HIV_RT_Inhibition HIV_RNA HIV Viral RNA RT Reverse Transcriptase HIV_RNA->RT DNA Viral DNA RT->DNA Reverse Transcription dNTPs dNTPs dNTPs->RT Pyridinone Substituted Pyridinone (NNRTI) Pyridinone->RT Inhibition BindingPocket Allosteric Binding Pocket Pyridinone->BindingPocket BindingPocket->RT

Caption: Mechanism of HIV-1 Reverse Transcriptase inhibition by substituted pyridinones (NNRTIs).

References

Quantitative Analysis of 3,4-Dimethylpyridine in Reaction Mixtures: A Comparative Guide to HPLC, GC-MS, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a detailed comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—for the quantitative analysis of 3,4-Dimethylpyridine, a common heterocyclic building block in medicinal chemistry. This comparison is supported by experimental protocols and performance data to aid in selecting the most suitable method for your specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in many analytical laboratories for the separation and quantification of a wide range of compounds. For a polar compound like this compound, reversed-phase HPLC is a well-suited approach.

Experimental Protocol: HPLC-UV

This protocol outlines a general procedure for the quantitative analysis of this compound in a reaction mixture using HPLC with UV detection.

1. Sample Preparation:

  • Quenching: If the reaction is ongoing, it should be quenched by rapid cooling or the addition of a suitable quenching agent.

  • Dilution: Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture into a volumetric flask. Dilute with the mobile phase to a final concentration within the linear range of the calibration curve. The exact dilution factor will depend on the expected concentration of this compound.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating pyridine (B92270) derivatives.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 0.1% formic acid in water). The gradient or isocratic elution profile should be optimized to achieve good separation of this compound from other reaction components.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 260 nm). A DAD can be used to scan a range of wavelengths to select the optimal one and to check for peak purity.

3. Calibration and Quantification:

  • Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification: Inject the prepared sample and determine the concentration of this compound from its peak area using the calibration curve.

Quantitative Data Summary: HPLC-UV

The following table summarizes typical performance characteristics for the quantitative analysis of pyridine derivatives by HPLC-UV, based on published methods for similar compounds.

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL

Note: These values are illustrative and should be determined for the specific method and instrument used.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Quench Quench Reaction Dilute Dilute Aliquot Quench->Dilute Filter Filter Sample (0.22 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for volatile and thermally stable compounds like this compound. It offers high sensitivity and selectivity due to the combination of chromatographic separation and mass spectrometric detection.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Quenching: As with HPLC, quench the reaction if necessary.

  • Extraction: If the reaction solvent is not suitable for direct injection (e.g., high boiling point, non-volatile salts), a liquid-liquid extraction is required. Dilute the reaction mixture with water and extract the this compound into a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[2]

  • Drying: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

  • Dilution: Dilute the dried extract to a suitable concentration with the injection solvent.

  • Internal Standard: For improved accuracy and precision, add a known amount of a suitable internal standard (a compound with similar chemical properties but a different retention time and mass spectrum) to the sample before injection.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A capillary column with a stationary phase suitable for the analysis of basic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer Mode: Full scan mode to identify all components, and Selected Ion Monitoring (SIM) mode for accurate quantification of the target analyte and internal standard.

3. Calibration and Quantification:

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and the internal standard.

  • Calibration Curve: Analyze the standards and create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantification: Analyze the prepared sample and use the peak area ratio to determine the concentration of this compound from the calibration curve.

Quantitative Data Summary: GC-MS

The following table presents typical performance characteristics for the quantitative analysis of pyridine derivatives using GC-MS.

ParameterTypical Performance
Linearity (R²) > 0.998
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL

Note: These values are illustrative and should be determined for the specific method and instrument used.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Quench Quench Reaction Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Phase Extract->Dry Dilute Dilute with Solvent Dry->Dilute Inject Inject into GC Dilute->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (SIM Mode) Ionize->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Calibrate Internal Standard Calibration Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided that a certified internal standard is used.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: ¹H qNMR

1. Sample Preparation:

  • Aliquotting: Accurately weigh a specific amount of the reaction mixture into a vial.

  • Internal Standard: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The internal standard should have a simple spectrum with peaks that do not overlap with the signals of this compound or other components of interest.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer: Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard one-dimensional proton (¹H) NMR experiment is typically used.

  • Acquisition Parameters: To ensure accurate quantification, certain parameters must be carefully controlled:

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) is crucial to allow for full relaxation of the nuclei between scans.

    • Number of Scans (ns): A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio (S/N > 250 for high precision).[4]

    • Pulse Angle: A 90° pulse angle should be accurately calibrated.

3. Data Processing and Quantification:

  • Processing: Apply standard processing steps (Fourier transform, phasing, and baseline correction).

  • Integration: Carefully integrate the signals corresponding to this compound and the internal standard. Choose non-overlapping, well-resolved signals for integration.

  • Calculation: The concentration of this compound can be calculated using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ

    Where:

    • Cₓ = Concentration of the analyte (this compound)

    • Iₓ and Iₛ = Integral values of the analyte and internal standard signals, respectively

    • Nₓ and Nₛ = Number of protons giving rise to the integrated signals of the analyte and internal standard, respectively

    • Mₓ and Mₛ = Molecular weights of the analyte and internal standard, respectively

    • mₓ and mₛ = Masses of the analyte and internal standard, respectively

    • Pₛ = Purity of the internal standard

Quantitative Data Summary: qNMR

The following table outlines the expected performance characteristics for quantitative analysis by ¹H qNMR.

ParameterTypical Performance
Linearity (R²) Not applicable (primary method)
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 3%
Limit of Detection (LOD) Dependent on instrument and analyte
Limit of Quantification (LOQ) Dependent on instrument and analyte

Note: LOD and LOQ in qNMR are highly dependent on the magnetic field strength of the spectrometer, the number of scans, and the specific analyte.

Logical Relationship for qNMR Quantification

qNMR_Principle cluster_principle qNMR Quantification Principle cluster_inputs Required Inputs cluster_calculation Concentration Calculation Principle Signal Intensity ∝ Number of Nuclei Analyte_Signal Analyte Signal (Iₓ) (Nₓ protons) Principle->Analyte_Signal Standard_Signal Internal Standard Signal (Iₛ) (Nₛ protons) Principle->Standard_Signal Formula Calculation Formula Analyte_Signal->Formula Standard_Signal->Formula Masses Accurate Masses (mₓ and mₛ) Masses->Formula MWs Molecular Weights (Mₓ and Mₛ) MWs->Formula Purity Standard Purity (Pₛ) Purity->Formula Result Analyte Concentration (Cₓ) Formula->Result

Caption: Logical relationship for the calculation of analyte concentration using qNMR.

Method Comparison

The choice of analytical method depends on various factors, including the required sensitivity, sample throughput, availability of instrumentation, and the complexity of the reaction mixture.

FeatureHPLC-UVGC-MS¹H qNMR
Selectivity GoodExcellentGood (can be limited by signal overlap)
Sensitivity ModerateHighLow to Moderate
Sample Throughput HighModerateLow
Sample Preparation Simple (dilute and shoot)More complex (extraction may be needed)Simple (weighing and dissolving)
Calibration External calibration curve requiredInternal standard calibration recommendedNot required (primary method)
Cost per Sample LowModerateHigh (due to instrument time)
Instrument Availability Widely availableCommonly availableLess common than HPLC/GC
Matrix Effects Can be significantCan be minimized with extractionGenerally low

Conclusion and Recommendations

  • HPLC-UV is a robust and reliable method for the routine quantitative analysis of this compound in a large number of samples. Its high throughput and relatively low cost make it ideal for process monitoring and quality control.

  • GC-MS is the method of choice when high sensitivity and selectivity are required, especially for identifying and quantifying trace amounts of this compound or when dealing with very complex reaction mixtures where co-elution might be an issue with HPLC.

  • ¹H qNMR is an excellent technique for obtaining highly accurate and precise quantitative results without the need for a specific this compound reference standard for calibration. It is particularly valuable for the certification of reference materials or for obtaining definitive quantitative data where a primary method is required. However, its lower throughput and higher operational cost may make it less suitable for routine analysis of many samples.

Ultimately, the optimal method will depend on the specific requirements of the analysis. For most applications in a drug development setting, a validated HPLC-UV method will provide a good balance of performance, speed, and cost-effectiveness.

References

A Comparative Guide to the Synthetic Routes of Substituted Dimethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dimethylpyridines, also known as lutidines, are a critical class of heterocyclic compounds widely utilized as intermediates and building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their isomeric diversity and potential for further functionalization make the selection of an appropriate synthetic strategy paramount. This guide provides an objective comparison of the primary synthetic routes to substituted dimethylpyridines, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.

Major Synthetic Routes for Pyridine (B92270) Ring Formation

Several classical and modern synthetic methodologies can be employed to construct the pyridine ring of dimethylpyridines. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a versatile and widely used multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[1][2][3] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia (B1221849).[1][4]

Advantages:

  • High atom economy as a multicomponent reaction.

  • Access to a wide variety of substitution patterns.

  • Well-established and extensively studied.

Disadvantages:

  • Requires a subsequent oxidation step to achieve the aromatic pyridine ring.

  • The classical method can have drawbacks such as harsh reaction conditions and long reaction times.[1]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde Enone α,β-Unsaturated Carbonyl Aldehyde->Enone + β-Ketoester (Knoevenagel) Beta-Ketoester_1 β-Ketoester (2 equiv.) Enamine Enamine Intermediate Beta-Ketoester_1->Enamine + Ammonia Ammonia Ammonia Source (e.g., NH4OAc) DHP 1,4-Dihydropyridine (Hantzsch Ester) Enamine->DHP + Enone (Michael Add./Cyclization) Pyridine Substituted Pyridine DHP->Pyridine Oxidation

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Chichibabin Pyridine Synthesis

The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[5][6] It is particularly useful for the industrial-scale production of simple, alkyl-substituted pyridines and is often carried out in the gas phase at high temperatures over a solid catalyst.[5]

Advantages:

  • Utilizes simple and inexpensive starting materials.

  • Suitable for large-scale industrial production.

  • Can be performed in a one-pot fashion.[7]

Disadvantages:

  • Often requires harsh conditions (high temperature and pressure).

  • Can lead to mixtures of products, requiring separation.

  • Yields can be low for more complex substrates.[7]

Chichibabin_Synthesis cluster_reactants Reactants Carbonyls Aldehydes / Ketones (e.g., Acetaldehyde, Acrolein) Process Condensation Reactions (Aldol, Michael Add., Imine form.) Carbonyls->Process Ammonia Ammonia Ammonia->Process Product Substituted Pyridines (e.g., Dimethylpyridines) Process->Product High Temp. Catalyst (Al2O3)

Caption: Overview of the Chichibabin Pyridine Synthesis.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis provides a route to highly functionalized, often 2,4,6-trisubstituted, pyridines. The reaction occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297).[8][9][10]

Advantages:

  • High yields and mild reaction conditions.

  • Broad substrate scope, tolerating a wide variety of functional groups.[8][9]

  • Convergent synthesis strategy.

Disadvantages:

  • Requires the pre-synthesis of the α-pyridinium methyl ketone salt.

Krohnke_Synthesis Reactant1 α-Pyridinium Methyl Ketone Salt Intermediate 1,5-Dicarbonyl Intermediate Reactant1->Intermediate + Reactant 2 (Michael Addition) Reactant2 α,β-Unsaturated Carbonyl Compound Reactant2->Intermediate Ammonia Ammonium Acetate Product 2,4,6-Trisubstituted Pyridine Ammonia->Product Intermediate->Product + NH4OAc (Cyclization/Dehydration)

Caption: General scheme of the Kröhnke Pyridine Synthesis.

Bohlmann-Rahtz Pyridine Synthesis

This two-step method generates 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[11][12][13] A key advantage is that it directly yields the aromatic pyridine without a separate oxidation step.[12]

Advantages:

  • Direct formation of the aromatic pyridine ring.

  • Provides access to specific substitution patterns (2,3,6-trisubstituted).

Disadvantages:

  • Requires high temperatures for the final cyclodehydration step.[12]

  • May require purification of the aminodiene intermediate.[12]

Bohlmann_Rahtz_Synthesis Enamine Enamine Intermediate Aminodiene Intermediate Enamine->Intermediate Condensation Ethynylketone Ethynylketone Ethynylketone->Intermediate Product 2,3,6-Trisubstituted Pyridine Intermediate->Product Heat (Cyclodehydration)

Caption: The two-step process of the Bohlmann-Rahtz Synthesis.

Guareschi-Thorpe Condensation

This reaction synthesizes substituted 2,6-dihydroxypyridines (which exist in tautomeric equilibrium with 2,6-pyridinediones) by condensing a cyanoacetic ester with a β-ketoester or a ketone in the presence of ammonia.[14][15]

Advantages:

  • Provides direct access to highly functionalized hydroxypyridines.

  • Recent advancements have developed greener protocols in aqueous media.[16][17]

Disadvantages:

  • Limited to the synthesis of specific hydroxypyridine derivatives.

Quantitative Comparison of Synthetic Routes

The following table summarizes and compares the key features of the major synthetic routes to substituted pyridines.

Synthetic RouteTypical ProductsKey FeaturesTypical YieldsScalability
Hantzsch Synthesis Symmetrically substituted (di)hydropyridinesMulticomponent, requires oxidation, versatile40-95%Lab to pilot scale
Chichibabin Synthesis Simple alkylpyridinesInexpensive reagents, high temp/pressure20-70% (mixture)Excellent for industrial scale
Kröhnke Synthesis 2,4,6-Trisubstituted pyridinesMild conditions, broad scope, convergent60-90%Lab scale
Bohlmann-Rahtz Synthesis 2,3,6-Trisubstituted pyridinesDirect aromatization, high temp cyclization50-80%Lab scale
Guareschi-Thorpe Substituted 2,6-dihydroxypyridinesAccess to hydroxypyridines, specific scope60-95%Lab scale

Synthesis of Specific Dimethylpyridine Isomers

The general methods described above can be adapted for the synthesis of specific dimethylpyridine isomers.

Synthesis of 3,5-Dimethylpyridine (B147111)

This isomer is a key intermediate in the synthesis of pharmaceuticals like Omeprazole.[18]

Starting MaterialsReagents & ConditionsProductYieldReference
Methacrolein (B123484), 1-Ethoxypropene1. 190 °C, 16h (autoclave) 2. 15NH4Cl, H2SO4, H2O, reflux3,5-Dimethylpyridine-15N~55%[19][20]
Acrolein, Formaldehyde, AmmoniaCondensation reaction (industrial process)3,5-DimethylpyridineHigh[18]
Synthesis of 2,6-Dimethylpyridine (B142122) Derivatives

2,6-Dimethylpyridine is often sourced from coal tar but can also be synthesized. It serves as a precursor for more complex molecules.[21]

Starting MaterialsReagents & ConditionsProductYieldReference
Ethyl acetoacetate (B1235776), Ammonia1. Self-condensation -> Ethyl β-aminocrotonate 2. + Ethyl acetoacetate -> Dihydroester 3. HNO2, then KOH2,6-DimethylpyridineModerate[21]
2,6-Dicarbethoxypyridine, Ethyl Acetate1. EtONa, Toluene, reflux 2. Column chromatography2,6-Diacetylpyridine58.8%[22]
4-Amino-2,6-lutidineHBr, Br2, NaNO2, -15 °C to -3 °C2,6-Dimethyl-4-bromopyridineHigh[23]
Synthesis of 2,3-Dimethylpyridine

This isomer is less common, and its synthesis often requires more specific multi-step routes.

Starting MaterialsReagents & ConditionsProductYieldReference
α-Methyl-acetylacetic acid esterMulti-step synthesis2,3-Dimethylpyridine~35%[24]
2,3-Dimethylpyridine35% H2O2, Phosphotungstic acid, 85 °C, 5h2,3-Dimethylpyridine-N-oxide99.8%[25]

Detailed Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine[26]

This protocol details a typical Hantzsch condensation to form a substituted dihydropyridine.

  • Preparation: To a suspension of ammonium acetate (3.85 g, 0.05 mol) in isopropanol (B130326) (50 mL), add methyl acetoacetate (11.61 g, 0.1 mol) and o-methoxybenzaldehyde (6.81 g, 0.05 mol) dropwise over 15 minutes.

  • Reaction: Heat the resulting suspension under reflux with stirring for 22 hours.

  • Work-up: After cooling the reaction mixture to room temperature, filter it and evaporate the solvent to dryness.

  • Purification: Dissolve the residue in methanol (B129727) (25 mL) and cool the solution in a refrigerator (-18 °C) for 12 hours to induce crystallization.

  • Isolation: Filter the obtained crystals, wash with cold methanol (2 x 5 mL), and dry in a vacuum to a constant weight to yield the product (6.27 g, 37.8%) as yellow crystals.

Protocol 2: Synthesis of 15N-labelled 3,5-Dimethylpyridine[19]

This two-step protocol is an example of building the pyridine ring from acyclic precursors.

Step 1: Synthesis of 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran

  • Reaction: Heat a mixture of methacrolein (14 g, 0.2 mol), 1-ethoxypropene (26 g, 0.3 mol), and hydroquinone (B1673460) (0.1 g) in a 200-mL autoclave at 190 °C for 16 hours.

  • Purification: After cooling, distill the reaction mixture under reduced pressure (48 mbar) to yield the dihydropyran product (18.8 g) as a colorless oil at 97 °C.

Step 2: Synthesis of 3,5-Dimethylpyridine-15N

  • Preparation: In a three-necked flask, add deionized water (150 mL), concentrated H2SO4 (4.4 mL), methylene (B1212753) blue (15 mg), and 15NH4Cl (2 g, 36.7 mmol).

  • Reaction: Bring the solution to reflux. Add a solution of the dihydropyran from Step 1 (5.78 g, 37 mmol) in ethanol (B145695) (5 mL) dropwise over 1 hour. Continue refluxing for 17 hours.

  • Isolation: After cooling, add 150 mL of deionized water and distill the mixture to remove volatile aldehydes. Basify the remaining mixture with NaOH.

  • Purification: Steam distill the basified mixture to obtain an aqueous azeotrope of the product. Extract the azeotrope with methylene chloride. The yield is approximately 55% relative to the amount of 15N isotope used.

Protocol 3: Controlled Synthesis of 2,6-Diacetylpyridine from 2,6-Dimethylpyridine[22]

This protocol describes the functional group transformation of a pre-existing dimethylpyridine.

Step 1: Preparation of 2,6-Dipicolinic Acid

  • Oxidation: Add 2,6-dimethylpyridine (16.7 g, 0.156 mol) to a solution of potassium permanganate (B83412) (53.3 g, 0.34 mol) in 750 mL of water. Reflux for approximately 1.5 hours until the purple color disappears.

  • Further Oxidation: Add another 53.3 g portion of potassium permanganate and continue heating until the color is discharged again (2-2.5 hours).

  • Isolation: Filter the hot solution to remove manganese dioxide. Concentrate the filtrate to ~200 mL, filter again, and acidify with concentrated H2SO4 (18.7 mL).

  • Crystallization: Allow the solution to stand at room temperature for 6 hours to afford white crystals of dipicolinic acid (yield: 70%).

Step 2: Preparation of 2,6-Dicarbethoxypyridine

  • Esterification: Reflux dipicolinic acid (33.4 g, 0.2 mol) with 400 mL of absolute ethanol for 24 hours using concentrated H2SO4 (8 mL) as a catalyst.

  • Work-up: Distill off the excess ethanol, add 100 mL of water, and neutralize with Na2CO3. Extract the mixture with CHCl3 (5 x 50 mL).

  • Isolation: Dry the combined organic phase over anhydrous Na2SO4, evaporate the solvent, and dry in a vacuum to obtain white crystals (yield: 83%).

Step 3: Preparation of 2,6-Diacetylpyridine

  • Reaction: Add 2,6-dicarbethoxypyridine (11.17 g, 0.05 mol) in 40 mL of freshly distilled ethyl acetate to a solution of sodium ethoxide (prepared from 4.6 g Na in 80 mL absolute ethanol) in 80 mL of dry toluene. Reflux the mixture for 6 hours.

  • Hydrolysis: After cooling, add 10% H2SO4 and stir for 30 minutes. Separate the layers and neutralize the aqueous layer with NaHCO3 before extracting with ethyl acetate.

  • Purification: Purify the final product by column chromatography and recrystallize from ethanol (yield: 58.8%).

References

A Comparative Guide to the Reaction Intermediates of 3,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction intermediates of 3,4-dimethylpyridine (3,4-lutidine) with alternative pyridine (B92270) derivatives. By examining key reactions such as lithiation and the Chichibabin reaction, this document aims to provide a deeper understanding of the influence of methyl group positioning on the stability and reactivity of transient species. The information presented is supported by experimental and computational data to aid in reaction design and optimization.

Lithiation of Dimethylpyridines: A Comparative Overview

Lithiation is a fundamental synthetic tool for the functionalization of pyridine rings. The position of the methyl groups on the pyridine ring significantly influences the regioselectivity of deprotonation, leading to different lithiated intermediates. This section compares the lithiation of this compound with that of 2,6-dimethylpyridine, a common alternative.

The lithiation of lutidines can occur either at a methyl group (side-chain lithiation) or on the pyridine ring itself (ring lithiation), depending on the specific isomer, the base used, and the reaction conditions.

Table 1: Comparison of Lithiation Intermediates of this compound and 2,6-Dimethylpyridine

FeatureThis compound (3,4-Lutidine)2,6-Dimethylpyridine (2,6-Lutidine)
Primary Site of Lithiation 4-methyl group2- or 6-methyl group
Commonly Used Base Lithium diisopropylamide (LDA)n-Butyllithium (n-BuLi)
Intermediate Structure 3-Methyl-4-(lithiomethyl)pyridine(6-Methylpyridin-2-yl)methyllithium
Key Spectroscopic Feature Diagnostic shifts in ¹H NMR for the lithiated methyl protons.Upfield shift of the lithiated methyl protons in ¹H NMR.
Relative Stability The resulting anion is stabilized by resonance with the pyridine ring.The anion is stabilized by the inductive effect of the second methyl group and potential chelation with the lithium ion.
Experimental Protocols

Protocol 1: Lithiation of this compound

This protocol describes the generation and trapping of the lithiated intermediate of this compound.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Electrophile (e.g., benzaldehyde)

  • Dry argon or nitrogen atmosphere

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add a solution of LDA (1.1 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to allow for the formation of the lithiated intermediate.

  • Add the electrophile (e.g., benzaldehyde, 1.2 mmol) to the solution and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Characterization of the Intermediate (Low-Temperature NMR): To characterize the lithiated intermediate, the reaction can be monitored by low-temperature ¹H NMR spectroscopy. A sample is prepared as described above in a deuterated solvent (e.g., THF-d8) and transferred to a pre-cooled NMR spectrometer. The disappearance of the signal for the 4-methyl protons of the starting material and the appearance of new, shifted signals for the lithiated species can be observed.

Signaling Pathways and Logical Relationships

The regioselectivity of the lithiation of this compound can be visualized as follows:

lithiation_pathway This compound This compound Intermediate_A 3-Methyl-4-(lithiomethyl)pyridine (Major Intermediate) This compound->Intermediate_A Deprotonation at C4-Methyl Intermediate_B Lithiated Ring Intermediate (Minor/Not Observed) This compound->Intermediate_B Deprotonation at C2/C6 Functionalized Product A Functionalized Product A Intermediate_A->Functionalized Product A Reaction with Electrophile Functionalized Product B Functionalized Product B Intermediate_B->Functionalized Product B chichibabin_pathway cluster_start Reactants cluster_intermediate Intermediate cluster_product Products This compound This compound sigma_adduct σ-Adduct (Meisenheimer-like Complex) This compound->sigma_adduct Nucleophilic Attack of NH2⁻ NaNH2 Sodium Amide NaNH2->sigma_adduct Aminodimethylpyridine Aminodimethylpyridine sigma_adduct->Aminodimethylpyridine Elimination of Hydride (H⁻) H2 Hydrogen Gas sigma_adduct->H2

A Comparative Guide to the Isomeric Purity Assessment of 3,4-Lutidine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 3,4-Lutidine, a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), is a critical quality attribute that can significantly influence the efficacy, safety, and impurity profile of the final drug product. The presence of other lutidine isomers (2,3-, 2,4-, 2,5-, 2,6-, and 3,5-Lutidine) can lead to the formation of undesired side products, potentially impacting the biological activity and toxicity of the API. This guide provides an objective comparison of gas chromatography (GC) methods for the assessment of 3,4-Lutidine's isomeric purity, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Gas chromatography is the most common and effective technique for separating and quantifying volatile compounds like lutidine isomers. The choice of the GC column's stationary phase is paramount in achieving the desired separation. This guide compares the performance of three types of capillary GC columns: a polar column, a non-polar column, and a mid-polar column.

Data Presentation

The following table summarizes the performance characteristics of three different GC methods for the isomeric purity analysis of 3,4-Lutidine.

Parameter Method A: Polar Column Method B: Non-Polar Column (Representative) Method C: Mid-Polar Column (Representative)
Column Agilent CP-Wax 51 for Amines5% Phenyl Polydimethylsiloxane (e.g., DB-5, HP-5MS)(6%-Cyanopropyl-phenyl)-methylpolysiloxane (e.g., DB-624)
Separation Principle Polarity and hydrogen bonding interactionsBoiling point and van der Waals forcesDipole-dipole interactions and polarity
Elution Order of Isomers 2,6-Lutidine, 2,4-Lutidine, 2,5-Lutidine, 2,3-Lutidine, 3,5-Lutidine, 3,4-Lutidine Based on boiling points (approx.): 2,6-Lutidine, 2,5-Lutidine, 2,4-Lutidine, 3,5-Lutidine, 2,3-Lutidine, 3,4-Lutidine A mixed elution order based on both boiling point and polarity.
Resolution of 3,4-Lutidine from nearest isomer Good to ExcellentModerate to Good (may co-elute with 2,3-Lutidine)Good
Limit of Detection (LOD) for isomers ~0.01%~0.02%~0.015%
Limit of Quantification (LOQ) for isomers ~0.03%~0.06%~0.05%
Linearity (r²) >0.999>0.998>0.999
Accuracy (Recovery) 98-102%97-103%98-102%
Analysis Time ~15 minutes~12 minutes~14 minutes

Experimental Protocols

Method A: Isomeric Purity Assessment using a Polar GC Column

This method is based on an Agilent Technologies application note for the separation of pyridine (B92270) and its derivatives.[1]

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness).

2. GC Conditions:

  • Carrier Gas: Nitrogen at a constant pressure of 70 kPa.

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 4 minutes.

    • Ramp: 10°C/minute to 240°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 3,4-Lutidine sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or dichloromethane).

4. Data Analysis:

  • Identify the peaks of the lutidine isomers based on their retention times, determined by injecting a standard mixture of all six isomers.

  • Calculate the percentage of each isomeric impurity using the area normalization method.

Method B: Isomeric Purity Assessment using a Non-Polar GC Column (Representative Method)

This method is a general representation of a separation on a common non-polar column.

1. Instrumentation:

  • Gas chromatograph with FID.

  • Capillary column: 5% Phenyl Polydimethylsiloxane (30 m x 0.25 mm, 0.25 µm film thickness).

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 200°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

3. Sample Preparation:

  • Follow the same procedure as in Method A.

4. Data Analysis:

  • Elution order is primarily based on the boiling points of the isomers.

  • Quantification is performed using area normalization.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isomeric purity assessment of a 3,4-Lutidine sample by gas chromatography.

experimental_workflow sample 3,4-Lutidine Sample prep Sample Preparation (Dilution) sample->prep 1. gc GC Injection prep->gc 2. separation Chromatographic Separation (Capillary Column) gc->separation 3. detection Detection (FID) separation->detection 4. data Data Acquisition & Processing (Chromatogram) detection->data 5. analysis Purity Assessment (Peak Integration & Calculation) data->analysis 6. report Final Report analysis->report 7.

Caption: Experimental workflow for GC-based isomeric purity assessment.

Impact of Isomeric Purity on Drug Development

This diagram illustrates the cascading effect of isomeric purity of a starting material on the final drug product quality.

impact_of_purity cluster_synthesis Synthesis & Manufacturing cluster_quality Drug Product Quality start_material Starting Material (3,4-Lutidine) isomeric_purity Isomeric Purity start_material->isomeric_purity synthesis API Synthesis isomeric_purity->synthesis influences api Active Pharmaceutical Ingredient (API) synthesis->api impurities Impurity Profile api->impurities affects efficacy Efficacy impurities->efficacy impacts safety Safety & Toxicity impurities->safety impacts final_product Final Drug Product efficacy->final_product safety->final_product

Caption: Impact of starting material's isomeric purity on drug quality.

References

A Comparative Guide to the Electronic Properties of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of substituted pyridines, offering experimental data and detailed methodologies to aid in research and development. Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science; understanding their electronic characteristics is crucial for designing molecules with desired properties. This document summarizes key electronic parameters—Hammett constants and pKa values—and spectroscopic data (¹H NMR and UV-Vis) for a range of substituted pyridines.

Introduction to Electronic Effects in Pyridines

The electronic properties of the pyridine ring are significantly influenced by the nature and position of its substituents. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a net dipole moment and a general deactivation of the ring towards electrophilic substitution compared to benzene. Substituents can either donate or withdraw electron density, altering the reactivity, basicity, and spectroscopic characteristics of the pyridine molecule. These modifications are critical in tuning the properties of pyridine-based compounds for various applications, including drug design and catalysis.

The electronic influence of substituents is typically quantified by Hammett constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions. These constants are derived from the ionization of substituted benzoic acids and provide a valuable tool for predicting reaction rates and equilibria.[1][2][3][4] The basicity of substituted pyridines is expressed by their pKa values, which are directly related to the electron density at the nitrogen atom.[5][6][7][8][9]

Comparative Data on Electronic Properties

The following tables summarize the Hammett constants and pKa values for a selection of monosubstituted pyridines, providing a quantitative comparison of their electronic properties.

Table 1: Hammett Constants for Common Substituents

Substituentσmσp
-NH₂-0.16-0.66
-OH0.12-0.37
-OCH₃0.12-0.27
-CH₃-0.07-0.17
-H0.000.00
-F0.340.06
-Cl0.370.23
-Br0.390.23
-I0.350.18
-CF₃0.430.54
-CN0.560.66
-NO₂0.710.78

Data sourced from multiple references compiling Hammett constants.[1][4]

Table 2: pKa Values of 4-Substituted Pyridines

SubstituentpKa
-N(CH₃)₂9.70
-NH₂9.11
-OH8.75
-OCH₃6.58
-CH₃6.03
-H5.23
-Cl3.83
-Br3.60
-CN1.90
-NO₂1.61

pKa values are for the corresponding pyridinium (B92312) ion in aqueous solution at 25°C.[5][6][7][8]

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the electronic structure of substituted pyridines.

¹H NMR Spectroscopy

The chemical shifts of the protons on the pyridine ring are sensitive to the electron density at the carbon atoms to which they are attached. Electron-withdrawing groups deshield the protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups shield the protons, shifting their signals to a lower chemical shift (upfield).[10][11]

Table 3: Approximate ¹H NMR Chemical Shifts (ppm) for Protons of 4-Substituted Pyridines in CDCl₃

SubstituentH-2, H-6 (α)H-3, H-5 (β)
-N(CH₃)₂8.0 - 8.26.5 - 6.7
-OCH₃8.3 - 8.56.7 - 6.9
-CH₃8.4 - 8.67.0 - 7.2
-H8.617.28
-Cl8.5 - 8.77.2 - 7.4
-CN8.7 - 8.97.5 - 7.7
-NO₂8.8 - 9.07.8 - 8.0

These are approximate ranges and can vary with solvent and concentration.[11][12][13] For unsubstituted pyridine, the α-protons (H-2, H-6) typically resonate around 8.61 ppm, the γ-proton (H-4) around 7.66 ppm, and the β-protons (H-3, H-5) around 7.28 ppm.[12]

UV-Vis Spectroscopy

The UV-Vis absorption spectra of pyridines typically show two main absorption bands, the π → π* transitions. The position of the absorption maximum (λmax) is influenced by the substituents. Electron-donating groups tend to cause a bathochromic shift (shift to longer wavelengths), while electron-withdrawing groups can cause a hypsochromic shift (shift to shorter wavelengths).[14][15][16]

Table 4: UV-Vis Absorption Maxima (λmax) of 4-Substituted Pyridines in Ethanol

Substituentλmax (nm)
-NH₂~250
-OH~245
-OCH₃~240
-CH₃~255
-H254
-Cl~258
-CN~270
-NO₂~280

These are approximate values and can be influenced by the solvent.[17][18][19]

Experimental Protocols

Detailed methodologies for the determination of pKa and Hammett constants are provided below.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted pyridine by monitoring the pH change during titration with a strong acid or base.

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beakers

  • Volumetric flasks

  • Substituted pyridine sample

  • Standardized 0.1 M HCl or 0.1 M NaOH solution

  • Deionized water

  • Buffer solutions (pH 4, 7, and 10) for calibration

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.

  • Sample Preparation: Accurately weigh a known amount of the substituted pyridine and dissolve it in a known volume of deionized water in a beaker to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Titration:

    • For basic pyridines, titrate with a standardized solution of 0.1 M HCl.

    • For acidic pyridines (e.g., those with a carboxylic acid substituent), titrate with a standardized solution of 0.1 M NaOH.

  • Data Collection: Add the titrant in small increments (e.g., 0.1-0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to obtain a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point.

    • Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

Determination of Hammett Constants (σ) by UV-Vis Spectrophotometry

Objective: To determine the Hammett constant of a substituent by measuring the effect of the substituted pyridine on the equilibrium of a reaction, such as the ionization of a phenol (B47542) or benzoic acid.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • A series of buffer solutions of known pH

  • A suitable indicator compound (e.g., p-nitrophenol)

  • The substituted pyridine of interest

  • Unsubstituted pyridine (as a reference)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the indicator (e.g., p-nitrophenol) in a suitable solvent (e.g., ethanol).

    • Prepare stock solutions of the substituted pyridine and the unsubstituted pyridine.

    • Prepare a series of buffer solutions with varying pH values.

  • Measurement of Spectra:

    • For each buffer solution, prepare a sample containing the indicator and a known concentration of the substituted pyridine.

    • Record the UV-Vis spectrum of each sample.

    • Repeat the measurements for the unsubstituted pyridine.

  • Data Analysis:

    • Determine the absorbance at the λmax of the ionized form of the indicator for each sample.

    • Calculate the ratio of the ionized to the unionized form of the indicator at each pH.

    • Plot log([A⁻]/[HA]) versus pH, where [A⁻] and [HA] are the concentrations of the ionized and unionized forms of the indicator. The pKa of the indicator in the presence of the pyridine is the pH at which log([A⁻]/[HA]) = 0.

  • Calculation of σ:

    • The Hammett equation is given by: log(K/K₀) = ρσ, where K and K₀ are the equilibrium constants for the reaction with the substituted and unsubstituted compounds, respectively, ρ is the reaction constant, and σ is the substituent constant.

    • For the ionization of an indicator, K = 10^(-pKa).

    • Therefore, pKₐ₀ - pKₐ = ρσ.

    • By measuring the pKa of the indicator in the presence of the substituted pyridine (pKₐ) and the unsubstituted pyridine (pKₐ₀), and knowing the reaction constant (ρ) for the indicator ionization, the Hammett constant (σ) for the substituent on the pyridine can be calculated.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in determining the pKa of a substituted pyridine using potentiometric titration.

G Experimental Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Pyridine Solution A->B C Prepare Titrant B->C D Titrate with Acid/Base C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Relationship Between Hammett Constants and pKa Values

The Hammett equation describes a linear free-energy relationship. For the ionization of substituted pyridinium ions, a plot of pKa against the Hammett constant (σ) for the substituent is often linear.

G Correlation of Hammett Constants with pKa Values cluster_input Substituent Properties cluster_property Molecular Property cluster_relationship Linear Free-Energy Relationship A Substituent (X) B Hammett Constant (σ) A->B D pKa = pKa(unsubstituted) - ρσ B->D C pKa of Substituted Pyridine C->D

Caption: Logical relationship between Hammett constants and pKa values.

Conclusion

This guide has provided a comparative overview of the electronic properties of substituted pyridines, supported by quantitative data and experimental protocols. The presented tables and spectroscopic information offer a valuable resource for researchers in selecting and designing pyridine derivatives with specific electronic characteristics. The provided methodologies and visualizations aim to facilitate a deeper understanding and practical application of these principles in a laboratory setting. The interplay of inductive and resonance effects of substituents provides a powerful tool for the rational design of molecules with tailored reactivity and physicochemical properties.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,4-Dimethylpyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for handling and disposing of this hazardous chemical.

Immediate Safety and Handling Precautions:

This compound is classified as a hazardous substance, exhibiting properties of flammability and toxicity.[1][2][3] It is harmful if ingested, inhaled, or absorbed through the skin.[2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.[4]

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[4]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1][4]

Incompatible Materials: this compound should be stored separately from acids, strong oxidizing agents, acid chlorides, and chloroformates.[1]

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.[4] Under no circumstances should it be disposed of down the drain or in regular trash.[5]

  • Waste Identification and Segregation:

    • Clearly identify all waste streams containing this compound.

    • Segregate this waste from other incompatible chemical waste to prevent dangerous reactions.[4]

  • Containerization:

    • Use a designated, chemically compatible, and leak-proof container for collecting this compound waste.[4][6]

    • The container must be kept tightly sealed when not in use.[1][7]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[5]

    • Indicate the associated hazards, such as "Flammable" and "Toxic".[4][5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]

    • The storage area should be cool, dry, and away from sources of ignition, heat, and direct sunlight.[1][5]

  • Disposal:

    • Dispose of the contents and container through an approved waste disposal plant.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal in accordance with local, state, and federal regulations.[4][8]

Spill Management:

In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[5] For small spills, use an inert, non-combustible absorbent material like vermiculite (B1170534) or sand to contain and collect the spilled chemical.[4] The collected material and any contaminated cleaning supplies must also be disposed of as hazardous waste.[9] For large spills, contact your institution's EHS department immediately.[4]

Disposal Workflow for this compound

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,4-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of 3,4-Dimethylpyridine in laboratory settings, ensuring the protection of researchers and the integrity of experimental work.

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, including personal protective equipment (PPE) recommendations, step-by-step handling procedures, and a detailed disposal plan. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first and most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols for pyridine (B92270) derivatives.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.[1][2]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1] Gloves should be inspected for tears or punctures before each use and disposed of properly after handling the chemical.[2]
Body Laboratory CoatA fully buttoned, flame-retardant lab coat should be worn to protect against skin contact.[1]
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of its toxic and flammable vapors.[3][4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Operational Plan: Handling this compound with Precision and Safety

A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from preparation to cleanup.

Figure 1. Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh this compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 cleanup1 Decontaminate Glassware and Surfaces handle2->cleanup1 cleanup2 Dispose of Waste in Designated Containers cleanup1->cleanup2 cleanup3 Remove PPE and Wash Hands cleanup2->cleanup3

Workflow for the safe handling of this compound.

Experimental Protocol: A Step-by-Step Guide

1. Preparation:

  • Before beginning any work, ensure you are wearing all the required PPE as detailed in the table above.

  • Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Assemble all necessary equipment, such as glassware, spatulas, and weighing paper, within the fume hood to minimize movement in and out of the containment area.

2. Handling:

  • When weighing this compound, perform the task inside the fume hood. Use a tared container to avoid contamination of the balance.

  • To transfer the chemical, use a clean spatula. Avoid generating dust or aerosols.

  • If dissolving in a solvent, add the solvent to the vessel containing the this compound slowly to prevent splashing.

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[3][5]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3][5] Remove any contaminated clothing. If irritation develops, seek medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to institutional and federal regulations.

Waste Collection:

  • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and rinsed glassware, in a designated and properly labeled hazardous waste container.[3][4]

  • The container must be made of a compatible material and kept securely sealed when not in use.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings (e.g., "Flammable," "Toxic").

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents, until it is collected by the EHS office.[3][5]

Quantitative Safety Data

PropertyValue
Flash Point 53.89 °C (129.00 °F)[6]
Vapor Pressure 1.24 mmHg[7][8]
Oral LD50 (rat) 710 uL/kg[6]
Dermal LD50 (rabbit) 140 uL/kg[6]
Inhalation TCLo (rat) 500 ppm/4H[6]

By integrating these safety measures and operational plans into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylpyridine
Reactant of Route 2
3,4-Dimethylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.